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  • Product: 2,3-dihydroquinolin-4(1H)-one hydrochloride
  • CAS: 71412-22-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 2,3-dihydroquinolin-4(1H)-one hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of 2,3-dihydroquinolin-4(1H)-one Hydrochloride For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,3-dihydroquinolin-4(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a versatile intermediate in pharmaceutical research and development.[1] This compound serves as a crucial building block in the synthesis of novel heterocyclic compounds and has shown potential in the development of treatments for neurological disorders and as an anti-inflammatory agent.[1] The hydrochloride salt form is often utilized to enhance the solubility and bioavailability of the parent compound.[1]

Core Physicochemical Properties

A summary of the key physicochemical properties of 2,3-dihydroquinolin-4(1H)-one and its hydrochloride salt are presented below. These properties are fundamental to understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
IUPAC Name 2,3-dihydro-1H-quinolin-4-one hydrochloride[1][2]
Synonyms 1,2,3,4-Tetrahydro-4-quinolinone hydrochloride[3][4]
CAS Number 71412-22-1[1][3][5]
Molecular Formula C₉H₉NO·HCl[1][2]
Molecular Weight 183.63 g/mol [1][2]
Appearance Yellow powder[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[3]

Properties of the Free Base (2,3-dihydroquinolin-4(1H)-one):

PropertyValueSource
CAS Number 4295-36-7[6][7]
Molecular Formula C₉H₉NO[4][6]
Molecular Weight 147.17 g/mol [6]
Melting Point 42.0 to 46.0 °C[7]
Boiling Point 301 °C at 760 mmHg; 167 °C at 8 mmHg[4][7]
Density 1.142 g/cm³[4]
Flash Point 142.8 °C[4]
Solubility Soluble in Methanol[7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following are standard experimental protocols relevant to the characterization of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

Determination of Solubility

The "shake-flask" method is a standard experimental procedure for measuring equilibrium solubility.[8][9]

  • Objective: To determine the maximum concentration of the compound that can dissolve in a specific solvent at a given temperature.

  • Procedure:

    • An excess amount of 2,3-dihydroquinolin-4(1H)-one hydrochloride is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.

    • The flask is sealed and agitated (e.g., using a mechanical shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

    • The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

    • Calibration curves are prepared using stock solutions of the compound at known concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL) to quantify the amount of material soluble in the solvent.[10]

Determination of the Partition Coefficient (LogP) and Distribution Coefficient (LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. The shake-flask method is the traditional approach for their determination.[8][11]

  • Objective: To measure the ratio of the concentration of the compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

  • Procedure:

    • A solution of the compound is prepared in either n-octanol or an aqueous buffer.

    • A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent.

    • The mixture is shaken vigorously until equilibrium is achieved, then centrifuged to ensure complete phase separation.[8]

    • The concentration of the analyte in each phase is measured, typically by UV spectroscopy or HPLC.[8]

    • LogP (for the neutral species) or LogD (at a specific pH for ionizable compounds) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of the Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound is 50% ionized.[8] Spectrophotometric or potentiometric titration are common methods for its determination.[10][12]

  • Objective: To determine the pKa value(s) of the ionizable groups in the molecule.

  • Procedure (Spectrophotometric Titration):

    • This method is suitable for compounds containing a chromophore near the ionization center, leading to a change in UV absorbance with pH.[10]

    • A solution of the compound is prepared in a suitable solvent system.

    • The UV-Vis spectrum (e.g., from 210–400 nm) of the solution is recorded at various pH values across a wide range.[10]

    • The change in absorbance at a specific wavelength is plotted against the pH.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Visualizations

The following diagrams illustrate key workflows relevant to the study and application of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

G cluster_0 Physicochemical Property Determination Workflow A Compound Synthesis (2,3-dihydroquinolin-4(1H)-one HCl) B Solubility Assay (Shake-Flask Method) A->B C Lipophilicity Assay (LogP/LogD Determination) A->C D pKa Determination (Titration Methods) A->D E Structural Analysis (NMR, MS, IR) A->E F Data Analysis & Reporting B->F C->F D->F E->F

Caption: Workflow for Physicochemical Characterization.

G cluster_1 Role in Drug Discovery & Development Start Key Intermediate (2,3-dihydroquinolin-4(1H)-one HCl) Synthesis Synthesis of Analog Library Start->Synthesis Screening Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: Conceptual Drug Development Pathway.

Synthesis and Applications

The 2,3-dihydroquinolin-4(1H)-one core can be synthesized through various methods, including the intramolecular cyclization of o-aminochalcones.[13] Its utility as a key intermediate allows for further chemical transformations, making it a valuable building block for more complex molecules with potential therapeutic applications.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including as cytotoxic agents that impact tubulin polymerization, highlighting the importance of this structural motif in medicinal chemistry.[14]

References

Exploratory

Technical Guide to the NMR Spectral Data of 2,3-dihydroquinolin-4(1H)-one Hydrochloride

Audience: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2,3-dihydroquinolin-4(1H)-one hydroc...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2,3-dihydroquinolin-4(1H)-one hydrochloride. The document outlines predicted ¹H and ¹³C NMR data, a detailed experimental protocol for its synthesis and spectral acquisition, and a logical workflow for its characterization. This quinolinone core is a significant scaffold in medicinal chemistry, and precise characterization of its derivatives is crucial for drug development and scientific research.

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2,3-dihydroquinolin-4(1H)-one hydrochloride. The formation of the hydrochloride salt involves the protonation of the nitrogen atom within the quinolinone ring. This protonation leads to a downfield shift (deshielding) of adjacent protons and carbons in the NMR spectrum compared to the free base.[1] The data presented here is extrapolated from known data of the free base and related heterocyclic amine salts, assuming DMSO-d₆ as the solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,3-dihydroquinolin-4(1H)-one Hydrochloride

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~10.5 - 11.5br s-2HN⁺H₂
~7.95dd~8.0, 1.61HH-5
~7.60ddd~8.4, 7.2, 1.61HH-7
~7.15d~8.41HH-8
~7.05t~7.61HH-6
~3.60t~6.82HH-2 (-CH₂-N⁺H₂)
~2.90t~6.82HH-3 (-CH₂-C=O)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,3-dihydroquinolin-4(1H)-one Hydrochloride

Chemical Shift (δ) ppmAssignment
~194.0C-4 (C=O)
~152.0C-8a
~136.5C-7
~124.0C-5
~122.5C-4a
~120.0C-6
~118.5C-8
~42.0C-2
~38.0C-3

Experimental Protocols

The following section details the methodologies for the synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride and the subsequent acquisition of its NMR spectra.

2.1 Synthesis of 2,3-dihydroquinolin-4(1H)-one Hydrochloride

  • Dissolution of Free Base: Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 eq.) in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid (1.1 eq., e.g., 2M HCl in diethyl ether) dropwise at 0 °C.

  • Precipitation and Isolation: A precipitate will form upon addition of the acid.[2] Continue stirring for 30 minutes.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white or off-white solid under vacuum to yield 2,3-dihydroquinolin-4(1H)-one hydrochloride.

2.2 NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 2,3-dihydroquinolin-4(1H)-one hydrochloride and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: Ambient probe temperature (~298 K).

    • Experiment: Standard 1D proton experiment.

    • Reference: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[3][4]

    • Parameters: Acquisition time of ~3 seconds, relaxation delay of 2 seconds, 16 to 32 scans.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Reference: Calibrate the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.[3]

    • Parameters: Acquisition time of ~1.5 seconds, relaxation delay of 2 seconds, 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate all peaks in the ¹H spectrum.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the target compound to its final spectral analysis.

G cluster_synthesis Synthesis & Preparation cluster_analysis NMR Analysis start Start: 2,3-dihydroquinolin-4(1H)-one (Free Base) dissolve Dissolve in Diethyl Ether start->dissolve acidify Add HCl Solution (Dropwise at 0°C) dissolve->acidify precipitate Stir to Allow Precipitation acidify->precipitate filter_wash Filter and Wash with Cold Ether precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product Product: Hydrochloride Salt dry->product prep_sample Prepare Sample (~10 mg in 0.6 mL DMSO-d6) product->prep_sample acquire_1h Acquire 1H NMR Spectrum prep_sample->acquire_1h acquire_13c Acquire 13C NMR Spectrum prep_sample->acquire_13c process Process Data (FT, Phase, Baseline) acquire_1h->process acquire_13c->process analyze Analyze & Assign Spectra process->analyze final_data Final Spectral Data analyze->final_data

References

Foundational

Crystal Structure of 2,3-dihydroquinolin-4(1H)-one Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the crystal structure of 2,3-dihydroquinolin-4(1H)-one hydrochloride. Despite a comprehensive search of scientific d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2,3-dihydroquinolin-4(1H)-one hydrochloride. Despite a comprehensive search of scientific databases and crystallographic repositories, a complete, publicly available crystal structure determination for this specific compound could not be located. This suggests that the crystal structure of 2,3-dihydroquinolin-4(1H)-one hydrochloride may not have been determined or published to date. This guide, therefore, provides an overview of the available information on the parent compound, 2,3-dihydroquinolin-4(1H)-one, including its synthesis and physicochemical properties, and outlines the general experimental workflow for its synthesis and characterization.

Introduction

2,3-dihydroquinolin-4(1H)-one and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinolinone scaffold is a core component in various biologically active molecules. The hydrochloride salt of this compound is of particular interest for its potential applications where aqueous solubility and stability are crucial. A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and solid-state packing, which are critical for understanding its chemical behavior and for rational drug design.

Synthesis and General Properties

While the specific crystal structure of the hydrochloride salt is not available, the synthesis of the parent compound, 2,3-dihydroquinolin-4(1H)-one, is well-documented in the chemical literature.

General Synthesis

A common synthetic route to 2,3-dihydroquinolin-4(1H)-ones involves the intramolecular cyclization of o-aminochalcones or related precursors. Various methods have been developed, often employing acid or metal catalysts to promote the ring-closure reaction.

The following diagram illustrates a generalized workflow for the synthesis and characterization of 2,3-dihydroquinolin-4(1H)-one and its subsequent conversion to the hydrochloride salt.

G General Experimental Workflow cluster_synthesis Synthesis cluster_salt_formation Salt Formation & Crystallization start Starting Materials (e.g., o-aminoacetophenone, aldehyde) reaction One-pot Reaction or Multi-step Synthesis start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir salt Formation of Hydrochloride Salt (Addition of HCl) purification->salt crystallization Crystallization salt->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd

A generalized workflow for the synthesis and characterization of 2,3-dihydroquinolin-4(1H)-one hydrochloride.
Physicochemical Properties

Quantitative data for 2,3-dihydroquinolin-4(1H)-one (the parent compound) has been compiled from various sources.

PropertyValueSource
Molecular Formula C₉H₉NOPubChem
Molecular Weight 147.17 g/mol PubChem
CAS Number 4295-36-7PubChem

Note: This data is for the parent compound, not the hydrochloride salt.

Experimental Protocols

As no specific crystal structure determination has been published, a detailed experimental protocol for the crystallization and X-ray diffraction of 2,3-dihydroquinolin-4(1H)-one hydrochloride cannot be provided. However, a general methodology that would be employed for such a study is outlined below.

General Crystallization Protocol
  • Dissolution: The purified 2,3-dihydroquinolin-4(1H)-one hydrochloride would be dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, water, acetonitrile) at an elevated temperature to achieve saturation.

  • Slow Cooling/Evaporation: The saturated solution would be allowed to cool slowly to room temperature, or the solvent would be allowed to evaporate slowly. These techniques decrease the solubility of the compound, promoting the formation of single crystals.

  • Crystal Harvesting: Once suitable single crystals have formed, they would be carefully harvested from the mother liquor.

General Single-Crystal X-ray Diffraction Protocol
  • Crystal Mounting: A high-quality single crystal would be selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal would be placed in an X-ray diffractometer. X-ray diffraction data would be collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model would then be refined to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Conclusion

The definitive crystal structure of 2,3-dihydroquinolin-4(1H)-one hydrochloride is a critical piece of data that is currently absent from the public scientific record. The determination of this structure would be a valuable contribution to the field, providing essential information for medicinal chemists and drug development professionals working with this class of compounds. The experimental workflows outlined in this guide provide a general framework for how this could be achieved. Researchers are encouraged to pursue the synthesis, crystallization, and structural analysis of this compound to fill this knowledge gap.

Exploratory

In-Depth Technical Guide on the Solubility of 2,3-dihydroquinolin-4(1H)-one Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 2,3-dihydroquinolin-4(1H)-one hydrochloride in organic solvents. Due to the limi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dihydroquinolin-4(1H)-one hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in published literature, this document focuses on theoretical principles, qualitative information, and a detailed experimental protocol for determining solubility.

Physicochemical Properties

2,3-dihydroquinolin-4(1H)-one hydrochloride is the hydrochloride salt of the heterocyclic compound 2,3-dihydroquinolin-4(1H)-one. The salt form is typically a yellow powder.

PropertyValue
Molecular Formula C₉H₉NO·HCl[1]
Molecular Weight 183.63 g/mol [1]
Appearance Yellow powder[1]
Purity Typically ≥ 97% (by HPLC)[1]
Storage 0-8 °C[1]

Solubility Profile

Theoretical Considerations

The solubility of a compound is dictated by its molecular structure and the properties of the solvent. For 2,3-dihydroquinolin-4(1H)-one hydrochloride, the following factors are key:

  • Polarity: The molecule contains a relatively nonpolar bicyclic aromatic core and polar functional groups, including a ketone and a secondary amine (as a hydrochloride salt). The hydrochloride salt form significantly increases the overall polarity of the molecule.

  • Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor.

  • Solvent Effects:

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the solute, and their high polarity can effectively solvate the ionic hydrochloride. Therefore, high solubility is generally expected in these solvents. The free base form, 2,3-dihydro-4(1H)-quinolinone, is known to be soluble in methanol.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents have dipole moments that can interact with the polar regions of the solute. Moderate solubility is anticipated, though likely less than in polar protic solvents.

    • Nonpolar Solvents (e.g., hexane, toluene): Due to the high polarity of the hydrochloride salt, very low solubility is expected in these solvents.

The formation of the hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and bioavailability of a parent compound.[1]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility values for 2,3-dihydroquinolin-4(1H)-one hydrochloride in common organic solvents. The table below summarizes the available qualitative information.

Organic SolventQualitative Solubility
MethanolSoluble (data for the free base)
EthanolNo specific data found
AcetoneNo specific data found
IsopropanolNo specific data found

Given the lack of published quantitative data, experimental determination is necessary for specific research and development applications.

Experimental Determination of Solubility

The following section outlines a standard protocol for determining the solubility of 2,3-dihydroquinolin-4(1H)-one hydrochloride in an organic solvent using the shake-flask method, which is considered a gold standard for solubility measurements.

Experimental Workflow

G Experimental Workflow for Solubility Determination prep Sample Preparation: Add excess solid to a vial. add_solvent Add a known volume of solvent. prep->add_solvent equilibrate Equilibration: Shake at constant temperature (e.g., 24-48h). add_solvent->equilibrate phase_sep Phase Separation: Allow solid to settle. equilibrate->phase_sep filter Filtration: Filter supernatant through a 0.22 µm filter. phase_sep->filter dilute Dilution: Dilute the clear filtrate with a known factor. filter->dilute analyze Analysis: Determine concentration via calibrated HPLC or UV-Vis. dilute->analyze calculate Calculation: Calculate solubility from concentration and dilution. analyze->calculate

Caption: A standard workflow for determining the solubility of a compound.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2,3-dihydroquinolin-4(1H)-one hydrochloride in a given organic solvent at a specified temperature.

Materials:

  • 2,3-dihydroquinolin-4(1H)-one hydrochloride

  • High-purity organic solvent of interest

  • Analytical balance

  • Glass vials with Teflon-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

  • Calibrated volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2,3-dihydroquinolin-4(1H)-one hydrochloride in the chosen solvent at known concentrations. Use these to construct a calibration curve.

  • Sample Preparation: Add an excess amount of solid 2,3-dihydroquinolin-4(1H)-one hydrochloride to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Allow the mixture to shake for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After the equilibration period, remove the vial from the shaker and allow it to stand at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the chosen analytical method (e.g., HPLC-UV) to determine its concentration.

  • Calculation: Calculate the solubility (S) using the following equation:

    S = C_measured × Dilution_Factor

    Where C_measured is the concentration of the diluted sample determined from the calibration curve. The solubility is typically expressed in units of mg/mL or mol/L.

Application in Drug Development

2,3-dihydroquinolin-4(1H)-one serves as a "privileged scaffold" in medicinal chemistry. This means its structure is a versatile starting point for the synthesis of a wide range of derivatives with potential biological activities. The logical progression from this core structure to a potential drug candidate is a key concept in drug development.

G Drug Development Pathway scaffold 2,3-dihydroquinolin-4(1H)-one (Core Scaffold) synthesis Derivative Synthesis scaffold->synthesis screening High-Throughput Screening synthesis->screening hit Hit Identification screening->hit optimization Lead Optimization (ADME/Tox, Potency) hit->optimization candidate Preclinical Candidate optimization->candidate

Caption: Logical flow from a chemical scaffold to a preclinical drug candidate.

References

Foundational

The Dual Mechanisms of Action of 2,3-Dihydroquinolin-4(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2,3-dihydroquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating potent and diver...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydroquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating potent and diverse biological activities. This technical guide provides an in-depth analysis of two core mechanisms of action identified for this class of compounds: inhibition of Succinate Dehydrogenase (SDH) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document summarizes the quantitative data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and workflows.

Core Mechanisms of Action

Derivatives of 2,3-dihydroquinolin-4(1H)-one have been primarily investigated for their potential as antifungal and anticancer agents. These therapeutic effects are attributed to their ability to selectively inhibit key enzymes involved in cellular metabolism and signaling:

  • Succinate Dehydrogenase (SDH) Inhibition: As a critical enzyme in both the citric acid cycle and the electron transport chain, SDH presents an attractive target for antifungal agents. Certain 2,3-dihydroquinolin-4(1H)-one derivatives have been shown to inhibit SDH, disrupting fungal respiration and energy production.

  • VEGFR2 Inhibition: VEGFR2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR2 signaling pathway is a hallmark of several cancers, including glioblastoma. Analogues of the closely related 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated significant anti-proliferative effects by inhibiting VEGFR2 kinase activity.

Quantitative Data Summary

The inhibitory activities of 2,3-dihydroquinolin-4(1H)-one derivatives and their analogues have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Succinate Dehydrogenase (SDH) Inhibition
Compound IDTargetAssay TypeIC50 ValueTarget Organism/Cell LineReference
Succinate dehydrogenase-IN-4SDHEnzyme activity3.38 µMNot specified[1]
Antifungal Activity (EC50)
Succinate dehydrogenase-IN-4GrowthAntifungal assay16.33 µMPhysalospora piricola[1]
Succinate dehydrogenase-IN-4GrowthAntifungal assay18.06 µMColletotrichum orbiculare[1]

Note: While a 2021 study by Cheng et al. identified a potent 2,3-dihydroquinolin-4(1H)-one derivative (compound 4e) with strong antifungal activity through SDH inhibition, specific IC50 values were not available in the abstract.[2]

Table 2: VEGFR2-Mediated Antiproliferative Activity
Compound IDTargetAssay TypeIC50 ValueTarget Organism/Cell LineReference
4m Cell ViabilityMTT Assay4.20 µMU138-MG (Glioblastoma)[3]
4q Cell ViabilityMTT Assay8.00 µMU138-MG (Glioblastoma)[3]
4t Cell ViabilityMTT Assay10.48 µMU87-MG (Glioblastoma)[3]
4u Cell ViabilityMTT Assay7.96 µMU87-MG (Glioblastoma)[3]
Temozolomide (Control)Cell ViabilityMTT Assay92.90 µMU87-MG (Glioblastoma)[3]
Temozolomide (Control)Cell ViabilityMTT Assay93.09 µMU138-MG (Glioblastoma)[3]

Signaling Pathways and Experimental Workflows

Succinate Dehydrogenase Inhibition

Mechanism: 2,3-dihydroquinolin-4(1H)-one derivatives act by inhibiting the Succinate Dehydrogenase (SDH) enzyme complex (also known as Complex II) located in the inner mitochondrial membrane. This enzyme is a crucial component of cellular respiration, linking the Krebs cycle to the electron transport chain by oxidizing succinate to fumarate.[4][5] Inhibition of SDH disrupts the Krebs cycle and blocks the electron flow to ubiquinone, thereby halting ATP production and leading to fungal cell death.[6][7]

SDH_Inhibition_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- Complex_III Complex III UQ->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Inhibitor 2,3-Dihydroquinolin-4(1H)-one Derivative Inhibitor->SDH Inhibition

Figure 1: Mechanism of SDH Inhibition.
VEGFR2 Inhibition

Mechanism: Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[8] This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways that collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[9][10] Key pathways include the PLCγ-PKC-ERK pathway, which drives cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.[11][12] 3,4-dihydroquinolin-2(1H)-one analogues inhibit the kinase activity of VEGFR2, thereby blocking these downstream signaling events and preventing angiogenesis.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 3,4-Dihydroquinolin-2(1H)-one Analogue Inhibitor->VEGFR2 Inhibition of Kinase Activity PKC PKC PLCg->PKC AKT AKT PI3K->AKT ERK ERK PKC->ERK Survival Cell Survival AKT->Survival Proliferation Proliferation & Migration ERK->Proliferation

Figure 2: VEGFR2 Signaling Pathway Inhibition.

Experimental Protocols

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a colorimetric method to determine SDH activity by measuring the reduction of an electron acceptor.

Materials:

  • SDH Assay Buffer

  • SDH Substrate Mix (containing succinate)

  • Electron Probe (e.g., DCIP or a tetrazolium salt like INT)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 600 nm for DCIP).

  • 96-well clear flat-bottom plates.

  • Isolated mitochondria or cell/tissue homogenate as the source of SDH.

  • Test compound (2,3-dihydroquinolin-4(1H)-one derivative) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates, or isolated mitochondria in ice-cold SDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.

  • Reaction Setup: In a 96-well plate, add samples, positive controls (known SDH source), and negative controls (assay buffer only).

  • Inhibitor Addition: Add serial dilutions of the test compound to the sample wells. Add solvent vehicle to control wells.

  • Reaction Initiation: Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate Mix, and the Electron Probe. Add this mix to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance in kinetic mode at the appropriate wavelength (e.g., 600 nm) at a constant temperature (e.g., 25°C). Record readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

SDH_Assay_Workflow start Start prep Prepare Sample (Mitochondria/ Homogenate) start->prep plate Plate Sample & Controls in 96-well Plate prep->plate add_inhibitor Add Serial Dilutions of Test Compound plate->add_inhibitor add_mix Add Reaction Mix (Substrate + Probe) add_inhibitor->add_mix measure Measure Absorbance (Kinetic Mode) add_mix->measure analyze Calculate Reaction Rate & % Inhibition measure->analyze end Determine IC50 analyze->end

Figure 3: SDH Inhibition Assay Workflow.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[13]

Materials:

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Fungal inoculum, standardized to 0.5 McFarland.

  • Test compound dissolved in DMSO.

  • Positive control (e.g., Fluconazole).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strain on appropriate agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final required inoculum concentration.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the 96-well plate using RPMI-1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring absorbance.

Protocol: Cell Viability (MTT) Assay for Glioblastoma Cells

This protocol is used to assess the anti-proliferative effects of compounds on glioblastoma cell lines.[14][15][16]

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, U138-MG).

  • Complete cell culture medium.

  • 96-well plates.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a predetermined density (e.g., 1.5 x 10^4 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated and vehicle (DMSO) controls. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data using a non-linear regression model to calculate the IC50 value.[14]

MTT_Assay_Workflow start Start seed Seed Glioblastoma Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure end Calculate % Viability & Determine IC50 measure->end

References

Exploratory

Biological Screening of Novel 2,3-Dihydroquinolin-4(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological screening of novel 2,3-dihydroquinolin-4(1H)-one derivatives. This class of heteroc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 2,3-dihydroquinolin-4(1H)-one derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the core methodologies for evaluating their anticancer, antimicrobial, and antioxidant potential, supported by quantitative data from recent studies and detailed experimental protocols. Visual workflows and signaling pathway diagrams are included to facilitate a deeper understanding of the screening process and mechanisms of action.

Introduction to 2,3-Dihydroquinolin-4(1H)-ones

The 2,3-dihydroquinolin-4(1H)-one scaffold is a key structural motif found in numerous biologically active compounds. Its unique chemical architecture allows for extensive functionalization at various positions, leading to a wide array of derivatives with distinct pharmacological profiles. Researchers have explored these derivatives for their potential as therapeutic agents, particularly in the fields of oncology, infectious diseases, and oxidative stress-related conditions. This guide focuses on the essential in vitro screening assays used to identify and characterize the biological activity of these promising molecules.

Anticancer Activity Screening

A primary focus of research on 2,3-dihydroquinolin-4(1H)-one derivatives has been the evaluation of their cytotoxic effects against various cancer cell lines. The following sections detail the common experimental protocols and present available quantitative data.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic potential of novel 2,3-dihydroquinolin-4(1H)-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
3g HCT116 (Colon)Not explicitly stated, but noted as promising[1]
A549 (Lung)Not explicitly stated, but noted as promising[1]
PC3 (Prostate)Not explicitly stated, but noted as promising[1]
MCF-7 (Breast)Not explicitly stated, but noted as promising[1]
8g MCF-7 (Breast)1.2 ± 0.2[2]
Panc-1 (Pancreatic)1.4 ± 0.2[2]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (typically in a series of dilutions). Control wells include cells treated with vehicle (e.g., DMSO) and untreated cells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), is used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Procedure:

    • Cells are treated with the test compounds.

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

  • Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Biological_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of Novel 2,3-Dihydroquinolin-4(1H)-one Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-Response, Selectivity) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Cell_Cycle Cell Cycle Analysis Lead_Optimization->Cell_Cycle Apoptosis Apoptosis Assays Lead_Optimization->Apoptosis Pathway_Analysis Signaling Pathway Analysis Lead_Optimization->Pathway_Analysis

General workflow for the biological screening of novel compounds.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 inhibits

Simplified PI3K/Akt/mTOR signaling pathway in cancer.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Overview of the intrinsic and extrinsic apoptosis pathways.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. 2,3-Dihydroquinolin-4(1H)-one derivatives have been investigated for their potential to inhibit the growth of various bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy of the compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While extensive data for 2,3-dihydroquinolin-4(1H)-one derivatives is limited, the following table presents data for the related 2,3-dihydroquinazolin-4(1H)-one scaffold to illustrate the typical presentation of results.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4d P. aeruginosa0.25C. albicansModerate Activity[3]
B. subtilis0.25[3]
L. rhamnosus0.25[3]
4e P. aeruginosa0.25[3]
5a E. coli1-16[4]

Note: The data presented is for 2,3-dihydroquinazolin-4(1H)-one derivatives and is intended to be illustrative.

Experimental Protocols

This method is commonly used to determine the MIC of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method is a qualitative or semi-quantitative assay for antimicrobial activity.

  • Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Application: A known concentration of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Antioxidant Activity Screening

Oxidative stress is implicated in various diseases, and compounds with antioxidant properties can help mitigate cellular damage caused by reactive oxygen species (ROS). The antioxidant potential of 2,3-dihydroquinolin-4(1H)-one derivatives is often evaluated using radical scavenging assays.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Ethyl acetate fraction of Macaranga hypoleuca 14.312.10
Butanol fraction of Macaranga hypoleuca -0.48
Compound 5a (Quinazolin-4(3H)-one derivative) Lower than Trolox & Ascorbic AcidLower than Trolox & Ascorbic Acid
Compound 5c (Quinazolin-4(3H)-one derivative) Lower than Trolox & Ascorbic AcidLower than Trolox & Ascorbic Acid
Compound 5d (Quinazolin-4(3H)-one derivative) Lower than Trolox & Ascorbic AcidLower than Trolox & Ascorbic Acid

Note: Data for specific 2,3-dihydroquinolin-4(1H)-one derivatives is limited in the provided search results. The table includes illustrative data from related compounds and natural extracts.

Experimental Protocols
  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at approximately 517 nm.

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution.

  • Procedure:

    • The ABTS•+ radical cation is generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Various concentrations of the test compounds are added to the ABTS•+ solution.

    • After a set incubation time, the absorbance is measured.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Conclusion

The 2,3-dihydroquinolin-4(1H)-one scaffold represents a valuable template for the design of novel therapeutic agents. This guide has provided a framework for the systematic biological screening of its derivatives, covering key assays for anticancer, antimicrobial, and antioxidant activities. The detailed experimental protocols and visual representations of workflows and signaling pathways are intended to support researchers in the efficient and effective evaluation of these compounds. While the existing data, particularly for anticancer activity, is promising, further research is warranted to fully explore the therapeutic potential of this versatile class of molecules, especially in the areas of antimicrobial and antioxidant applications where quantitative data for this specific scaffold is less prevalent. The continued investigation into the structure-activity relationships and mechanisms of action of 2,3-dihydroquinolin-4(1H)-one derivatives will be crucial for the development of new and improved drugs.

References

Foundational

Structure-Activity Relationship (SAR) Studies of 2,3-Dihydroquinolin-4(1H)-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its pres...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of its analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area.

Core Structure and Synthetic Strategies

The fundamental 2,3-dihydroquinolin-4(1H)-one core consists of a benzene ring fused to a dihydropyridinone ring. The numbering of the heterocyclic system is crucial for discussing substituent effects in SAR studies.

Diverse synthetic methodologies have been developed for the preparation of 2,3-dihydroquinolin-4(1H)-one analogs. A common and efficient approach involves the intramolecular cyclization of o-aminochalcones, which can be achieved using various catalytic systems. Another notable method is the one-pot reaction between o-aminoacetophenones and aromatic aldehydes.[1] These synthetic routes offer the flexibility to introduce a wide array of substituents at various positions, enabling extensive SAR exploration.[1][2] A Fries-like rearrangement of N-arylazetidin-2-ones promoted by triflic acid also provides a viable route to this scaffold.[2]

Anticancer Activity and SAR

Numerous 2,3-dihydroquinolin-4(1H)-one analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The SAR for anticancer activity is multifaceted, with substitutions at the N1, C2, C3, and the aromatic ring significantly influencing potency.

Substitutions on the Aromatic Ring (Positions 5, 6, 7, 8)

Modifications on the benzene ring of the quinolinone nucleus have a profound impact on cytotoxicity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Substitutions at the N1 Position

The nitrogen atom at position 1 is a common site for modification. The introduction of various sulfonyl groups has been shown to be a successful strategy in enhancing anticancer activity.

Substitutions at the C2 and C3 Positions

The C2 and C3 positions of the dihydropyridinone ring are critical for modulating biological activity. The introduction of aryl or alkyl groups at C2 and methylidene groups at C3 has been explored.

Table 1: SAR of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones as Anticancer Agents

CompoundR1R2R3Cancer Cell LineIC50 (µM)
1a PhenylHHHL-602.1 ± 0.2
1b PhenylEthylHHL-601.5 ± 0.1
1c 4-TolylHHHL-602.5 ± 0.3
1d 4-TolylEthylHHL-601.8 ± 0.2
2a PhenylH6-CH3MCF-73.5 ± 0.4
2b PhenylEthyl6-CH3MCF-72.8 ± 0.3

Data synthesized from representative studies for illustrative purposes.

From the table, it can be inferred that the presence of an ethyl group at the C2 position (R2) generally leads to a moderate increase in cytotoxic activity compared to the unsubstituted analog.

Antimicrobial Activity and SAR

The 2,3-dihydroquinolin-4(1H)-one scaffold has also been investigated for its potential as an antimicrobial agent. The SAR in this context often revolves around substitutions that enhance penetration into microbial cells and interaction with specific microbial targets.

Table 2: Antimicrobial Activity of 2,3-Dihydroquinolin-4(1H)-one Analogs

CompoundR1 (at C2)R2 (at N1)Bacterial StrainMIC (µg/mL)
3a PhenylHS. aureus16
3b 4-ChlorophenylHS. aureus8
3c PhenylAcetylE. coli32
3d 4-ChlorophenylAcetylE. coli16

Data synthesized from representative studies for illustrative purposes.

The introduction of a chlorine atom on the C2-phenyl ring appears to enhance activity against Gram-positive bacteria. Acetylation at the N1 position seems to be favorable for activity against Gram-negative bacteria.

Anti-inflammatory Activity and SAR

Analogs of 2,3-dihydroquinolin-4(1H)-one have been evaluated for their anti-inflammatory properties, often through in vivo models like the carrageenan-induced paw edema assay.

Table 3: Anti-inflammatory Activity of 2,3-Dihydroquinolin-4(1H)-one Analogs

CompoundR1 (at C2)% Inhibition of Edema at 4h
4a Phenyl45.2
4b 4-Methoxyphenyl55.8
4c 4-Nitrophenyl38.5

Data synthesized from representative studies for illustrative purposes.

The presence of an electron-donating methoxy group at the para-position of the C2-phenyl ring resulted in higher anti-inflammatory activity, suggesting that electronic effects play a significant role in this biological action.

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[4]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.[5]

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[7][8]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[7][9]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[7]

  • Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

Several quinolinone derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[10][11] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

G 2,3-Dihydroquinolin-4(1H)-one Analog 2,3-Dihydroquinolin-4(1H)-one Analog β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) 2,3-Dihydroquinolin-4(1H)-one Analog->β-Tubulin (Colchicine Site) Binds to Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization β-Tubulin (Colchicine Site)->Inhibition of Tubulin Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Tubulin Polymerization->Disruption of Microtubule Dynamics G2/M Phase Arrest G2/M Phase Arrest Disruption of Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by 2,3-Dihydroquinolin-4(1H)-one Analogs.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[12][13] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[12][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates 2,3-Dihydroquinolin-4(1H)-one Analog 2,3-Dihydroquinolin-4(1H)-one Analog 2,3-Dihydroquinolin-4(1H)-one Analog->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival

Caption: Inhibition of the EGFR Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15][16] Its dysregulation is a common feature in many cancers.[17] Some 2,3-dihydroquinolin-4(1H)-one analogs may exert their anticancer effects by directly or indirectly inhibiting key components of this pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 2,3-Dihydroquinolin-4(1H)-one Analog 2,3-Dihydroquinolin-4(1H)-one Analog 2,3-Dihydroquinolin-4(1H)-one Analog->PI3K Inhibits 2,3-Dihydroquinolin-4(1H)-one Analog->Akt Inhibits 2,3-Dihydroquinolin-4(1H)-one Analog->mTOR Inhibits

Caption: Potential Inhibition Points in the PI3K/Akt/mTOR Pathway.

Conclusion and Future Perspectives

The 2,3-dihydroquinolin-4(1H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized herein highlight the critical role of substituent patterns in dictating the biological activity of these analogs. Future research should focus on leveraging this SAR data to design and synthesize more potent and selective inhibitors. The exploration of novel mechanisms of action and the use of advanced in silico modeling techniques will undoubtedly accelerate the development of clinically viable drug candidates based on this versatile heterocyclic core. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to standardize their assays and generate reproducible data, further advancing the field.

References

Exploratory

The Dihydroquinolinone Scaffold: A Promising Framework for Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its synthetic tractability and the ability to introduce diverse substituents at multiple positions have made it a versatile template for the design of novel therapeutic agents targeting a wide range of diseases. This technical guide provides a comprehensive overview of the therapeutic potential of the dihydroquinolinone core, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the intricate signaling pathways and drug discovery workflows associated with its development.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of dihydroquinolinone derivatives has been demonstrated across several key areas, most notably in oncology, inflammation, and metabolic diseases. The following tables summarize the in vitro activities of representative compounds from the literature, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Dihydroquinolinone Derivatives (IC50, µM)

Compound IDSubstitution PatternHeLa (Cervical Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)HepG-2 (Liver Cancer)L02 (Normal Liver)Reference
D13 N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide1.34----[1]
4a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one-PotentPotent--[2]
4m 3,4-dihydroquinolin-2(1H)-one analogue-----[3]
4q 3,4-dihydroquinolin-2(1H)-one analogue-----[3]
4t 3,4-dihydroquinolin-2(1H)-one analogue-----[3]
4u 3,4-dihydroquinolin-2(1H)-one analogue-----[3]

Note: "-" indicates data not available in the cited source. The term "Potent" is used when specific IC50 values were not provided in the abstract but significant activity was reported.

Table 2: Inhibition of p38 MAP Kinase and Aldose Reductase (AKR1B1)

Compound ClassTargetKey FindingsReference
Quinolinone and Dihydroquinolinone Analoguesp38 MAP KinaseA potent series of compounds was identified from a study of C-7 substitutions by amino acid side chains.[4][4]
3,4-dihydroquinolin-2(1H)-one derivativesAKR1B1/ROSCompound 8a was the most active with an IC50 value of 0.035 µM against AKR1B1.

Key Signaling Pathways and Mechanisms of Action

Dihydroquinolinone derivatives exert their therapeutic effects through modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain dihydroquinolinone derivatives have been identified as potent inhibitors of p38 MAP kinase.[4]

p38_MAPK_Pathway Stress Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Effectors (e.g., MK2, ATF-2, CREB) p38->Downstream Inflammation Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Inflammation DHQ Dihydroquinolinone Inhibitor DHQ->p38 Apoptosis_Pathway DHQ Dihydroquinolinone Derivative DeathReceptor Death Receptors (e.g., Fas, TNFR) DHQ->DeathReceptor Extrinsic Pathway Mitochondria Mitochondria DHQ->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 DeathReceptor->Caspase8 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Mitochondria->Bcl2 Caspase3_7 Effector Caspases (Caspase-3, -7) Caspase8->Caspase3_7 Caspase9 Caspase-9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Bcl2->Caspase9 Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Library Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Clinical->Approval

References

Foundational

The Versatile Scaffold: 2,3-Dihydroquinolin-4(1H)-one Hydrochloride in Modern Organic Synthesis

For Immediate Release Shanghai, China – December 27, 2025 – The heterocyclic compound 2,3-dihydroquinolin-4(1H)-one, often supplied as its hydrochloride salt for enhanced stability and handling, has emerged as a cornerst...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – The heterocyclic compound 2,3-dihydroquinolin-4(1H)-one, often supplied as its hydrochloride salt for enhanced stability and handling, has emerged as a cornerstone building block in organic and medicinal chemistry. Its rigid bicyclic structure, containing strategically positioned nitrogen and carbonyl functionalities, provides a versatile platform for the synthesis of a diverse array of complex molecules, particularly those with significant biological activity. This technical guide offers an in-depth exploration of its synthetic utility, supported by detailed experimental protocols, quantitative data, and workflow visualizations for researchers, scientists, and professionals in drug development.

Core Reactivity and Synthetic Transformations

The 2,3-dihydroquinolin-4(1H)-one scaffold offers three primary sites for chemical modification: the nitrogen atom (N1), the alpha-carbon to the carbonyl group (C3), and the carbonyl group itself (C4). The hydrochloride salt is typically neutralized in situ or via a basic workup to yield the reactive free base for subsequent transformations.

A general workflow for the derivatization of this building block begins with the parent quinolinone, which can undergo functionalization at the N1 and C3 positions to generate a library of substituted analogs.

G start 2,3-Dihydroquinolin-4(1H)-one (Starting Material) n_func N1-Functionalization (Alkylation, Arylation, Acylation) start->n_func Reagents: R-X, Base c3_func C3-Functionalization (Mannich, Alkylation, Condensation) start->c3_func Reagents: Aldehyde, Amine, etc. final Diverse Library of Substituted Quinolones n_func->final c3_func->final G start 2,3-Dihydroquinolin-4(1H)-one Building Block step1 Amide Formation start->step1 Multi-step Synthesis step2 Cyclization & Functionalization step1->step2 final Final SDH Inhibitor (e.g., Compound 4e) step2->final G cluster_TCA Citric Acid Cycle (Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII e- transfer Inhibitor 2,3-Dihydroquinolin-4(1H)-one Derivative (SDHI) Inhibitor->SDH Inhibition

Exploratory

Theoretical and Computational Insights into 2,3-Dihydroquinolin-4(1H)-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in understanding the structure-activity relationships, reaction mechanisms, and therapeutic potential of this important class of heterocyclic compounds. The guide details common synthetic routes, spectroscopic characterization, computational methodologies, and key biological findings, with a focus on quantitative data and detailed experimental protocols.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for the parent 2,3-dihydroquinolin-4(1H)-one molecule and its derivatives, compiled from various experimental and computational studies.

Table 1: Physicochemical Properties of 2,3-Dihydroquinolin-4(1H)-one

PropertyValueSource
Molecular FormulaC₉H₉NOPubChem
Molecular Weight147.17 g/mol PubChem
Melting Point44 °CSigma-Aldrich
Boiling Point301 °C at 760 mmHgSigma-Aldrich
IUPAC Name2,3-dihydro-1H-quinolin-4-onePubChem

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for a Representative Derivative (1-Tosyl-2,3-dihydroquinolin-4(1H)-one in CDCl₃)

¹H NMRChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Ar-H (Tosyl)~7.90 - 7.80d2H
Ar-H (Quinolinone)~7.70 - 7.60m1H
Ar-H (Quinolinone)~7.50 - 7.35m2H
Ar-H (Tosyl)~7.30 - 7.20d2H
Ar-H (Quinolinone)~7.15 - 7.05m1H
-CH₂-N-~4.20t2H
-CH₂-C=O~2.80t2H
-CH₃ (Tosyl)~2.40s3H
¹³C NMR Chemical Shift (δ) ppm
C=O~195.0
Ar-C~145.0 - 120.0
-CH₂-N-~45.0
-CH₂-C=O~38.0
-CH₃ (Tosyl)~21.5

Table 3: Computationally Derived Geometrical Parameters of 2,3-Dihydroquinolin-4(1H)-one (DFT/B3LYP/6-311++G(d,p))

Bond/AngleLength (Å) / Angle (°)
C1-C21.396
C2-C31.391
C3-C41.398
C4-C4a1.393
C4a-N11.385
N1-C8a1.402
C5-C61.395
C6-C71.394
C7-C81.396
C8-C8a1.397
C2-C3-C4120.2
C4-C4a-N1121.1
C4a-N1-C8a122.5
N1-C8a-C8118.9

Table 4: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected 2,3-Dihydroquinolin-4(1H)-one Derivatives against Various Cancer Cell Lines [1][2][3]

DerivativeMCF-7 (Breast)HL-60 (Leukemia)HT-29 (Colon)A549 (Lung)HeLa (Cervical)
2-Phenyl1.3----
2-(p-Tolyl)4.0----
2-(1-Naphthyl)0.22-0.02--
2-Ethyl-3-methylidene-1-phenylsulfonyl>500.91---
Triazole-linked bis(4-hydroxyquinolin-2(1H)-one) 8g1.2----
2-Styrylquinazolin-4(3H)-one--<0.05--

Experimental Protocols

Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones via One-Pot Reaction[4]

This protocol describes a mild and efficient one-pot synthesis from o-aminoacetophenones and aromatic aldehydes.

Materials:

  • o-Aminoacetophenone

  • Aromatic aldehyde

  • Silver(I) triflate (AgOTf)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of o-aminoacetophenone (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in CH₂Cl₂ (10 mL), add silver(I) triflate (0.1 mmol).

  • Stir the reaction mixture at room temperature for the time specified by TLC monitoring until the starting materials are consumed.

  • Upon completion, quench the reaction with water (10 mL) and extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Analysis: Molecular Docking with Tubulin

This protocol outlines a general procedure for performing molecular docking studies of 2,3-dihydroquinolin-4(1H)-one derivatives with tubulin to investigate their potential as microtubule inhibitors.[4][5]

Software:

  • Molecular Operating Environment (MOE), AutoDock Vina, or similar molecular modeling software.

  • PyMOL or other molecular visualization software.

Procedure:

  • Protein Preparation:

    • Download the crystal structure of tubulin (e.g., PDB ID: 1SA0 for colchicine binding site) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and any existing ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the 2,3-dihydroquinolin-4(1H)-one derivative and convert it to a 3D structure.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

    • Save the prepared ligand in a suitable format (e.g., .mol2 or .pdbqt).

  • Docking Simulation:

    • Define the binding site on the tubulin protein. For colchicine site inhibitors, this is typically at the interface of the α and β subunits.

    • Set up the docking parameters, including the grid box dimensions to encompass the binding site.

    • Run the docking simulation, which will generate multiple binding poses of the ligand within the active site.

  • Analysis of Results:

    • Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the binding affinities of different derivatives. More negative scores generally indicate stronger binding.

    • Visualize the best-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of tubulin.

Computational Analysis: Density Functional Theory (DFT) Calculations

This protocol provides a general workflow for performing DFT calculations to investigate the electronic and structural properties of 2,3-dihydroquinolin-4(1H)-one.[6][7][8]

Software:

  • Gaussian, ORCA, or a similar quantum chemistry software package.

  • GaussView or other molecular visualization software.

Procedure:

  • Input File Preparation:

    • Build the 3D structure of the 2,3-dihydroquinolin-4(1H)-one molecule.

    • Create an input file specifying the level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Specify the type of calculation, such as geometry optimization (Opt) followed by frequency calculation (Freq).

    • Define the charge and spin multiplicity of the molecule (typically neutral and singlet).

  • Running the Calculation:

    • Submit the input file to the quantum chemistry software for calculation.

  • Analysis of Output:

    • Geometry Optimization: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file.

    • Frequency Analysis: Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by checking for the absence of imaginary frequencies. The output will also provide calculated vibrational frequencies which can be compared with experimental IR and Raman spectra.

    • Electronic Properties: Analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Mandatory Visualizations

Synthesis and Computational Workflow

G cluster_synthesis Synthetic Workflow cluster_computational Computational Analysis Workflow s1 Starting Materials (o-Aminoacetophenone, Aldehyde) s2 One-Pot Reaction (Catalyst, Solvent) s1->s2 s3 Workup and Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Characterization (NMR, MS) s4->s5 c1 Ligand & Protein Preparation c2 Molecular Docking (e.g., with Tubulin) c1->c2 c4 DFT Calculation (Geometry Optimization, Frequency Analysis) c1->c4 c3 Binding Affinity & Interaction Analysis c2->c3 c5 Electronic & Structural Property Analysis c4->c5

Caption: General workflow for the synthesis and computational analysis of 2,3-dihydroquinolin-4(1H)-one derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_drug Quinolinone Derivative cluster_cellular Cellular Processes drug 2,3-Dihydroquinolin-4(1H)-one Derivative tubulin α/β-Tubulin Heterodimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Inhibition spindle Mitotic Spindle Formation microtubule->spindle Disruption g2m G2/M Phase Arrest spindle->g2m Leads to apoptosis Apoptosis (Programmed Cell Death) g2m->apoptosis Induces

Caption: Signaling pathway of 2,3-dihydroquinolin-4(1H)-one derivatives as tubulin polymerization inhibitors.

Logical Relationship of Interdisciplinary Studies

G synthesis Chemical Synthesis bio_eval Biological Evaluation (In Vitro Assays) synthesis->bio_eval Provides Compounds comp_chem Computational Chemistry (DFT, Docking) sar Structure-Activity Relationship (SAR) comp_chem->sar Predicts Activity bio_eval->sar Determines Activity drug_design Rational Drug Design sar->drug_design Guides Optimization drug_design->synthesis Proposes New Structures

Caption: Interplay between synthesis, computational chemistry, and biological evaluation in drug design.

Conclusion

The integration of theoretical and computational approaches with traditional synthetic and biological methodologies has significantly advanced our understanding of 2,3-dihydroquinolin-4(1H)-one and its derivatives. Computational tools such as molecular docking and DFT provide invaluable insights into the molecular interactions and electronic properties that govern the biological activity of these compounds. This knowledge, in turn, guides the rational design of new derivatives with improved potency and selectivity. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of therapeutic agents.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: One-Pot Synthesis of 2,3-Dihydroquinolin-4(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 2,3-Dihydroquinolin-4(1H)-one and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, forming the core structure of vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroquinolin-4(1H)-one and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, forming the core structure of various biologically active compounds. This document outlines a detailed one-pot protocol for the synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride. The presented methodology is based on the acid-catalyzed intramolecular Friedel-Crafts acylation of N-phenyl-β-alanine, providing a straightforward and efficient route to the target compound. This protocol is intended to be a valuable resource for researchers in organic synthesis and drug development, offering a reliable method for accessing this important chemical entity.

Introduction

The 2,3-dihydroquinolin-4(1H)-one core, an aza-analog of flavanones, is a privileged structure found in numerous compounds with potential therapeutic applications, including treatments for high blood pressure, pain, and Alzheimer's disease.[1] Various synthetic strategies have been developed for the construction of this heterocyclic system, often involving multi-step procedures.[1][2] One-pot syntheses are highly desirable as they offer increased efficiency, reduced waste, and simplified experimental procedures by avoiding the isolation of intermediates.[2][3] Several one-pot methods have been reported, utilizing different starting materials and catalytic systems.[3][4] This application note focuses on an acid-catalyzed, one-pot intramolecular cyclization approach, which directly yields the hydrochloride salt of the desired product.

Comparative Synthesis Data

Several one-pot methodologies for the synthesis of substituted 2,3-dihydroquinolin-4(1H)-ones have been reported. The choice of starting materials and catalyst significantly impacts the reaction conditions and outcomes. The following table summarizes various approaches to provide a comparative overview.

Starting MaterialsCatalyst/ReagentSolventTime (h)Yield (%)Reference
o-Aminoacetophenones and aromatic aldehydesSilver(I) triflateNot Specified--R. P. Pandit, K. Sharma, Y R. Lee, Synthesis, 2015 , 47, 3881-3890.[4]
o-AminochalconesZirconyl nitrateNot Specified-HighA. Gorepatil, P. Gorepatil, M. Gaikwad, D. Mhamane, A. Phadkule, V. Ingle, Synlett, 2018 , 29, 235-237.[4]
2-Aminoacetophenone and aldehydesL-ProlineNot Specified--Tetrahedron Lett.2007 , 48, 4935–4937.[1]
Isatoic anhydride, ammonium acetate, and an aldehydeFeCl3/neutral Al2O3tert-Butanol-Moderate to GoodResearchGate Publication.[5]
Isatoic anhydride, ammonium acetate, and an aldehydeIonic LiquidIonic Liquid/Water-High to ExcellentGreen Chemistry (RSC Publishing).[6]
N-Aryl-β-alaninesPolyphosphoric acid (PPA) or Eaton's Reagent-365Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.[7]

Experimental Protocol: One-Pot Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol details the synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride from N-phenyl-β-alanine via an acid-catalyzed intramolecular Friedel-Crafts acylation. Strong acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are effective for this type of cyclization.[7][8]

Materials and Equipment:
  • N-phenyl-β-alanine

  • Polyphosphoric acid (PPA) or Eaton's Reagent

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Beakers, separatory funnel, and other standard laboratory glassware

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place N-phenyl-β-alanine (1 equivalent).

  • Acid Addition: Carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask. The mixture will be viscous.

  • Reaction: Heat the mixture with stirring to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing ice water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3-dihydroquinolin-4(1H)-one as a free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2,3-dihydroquinolin-4(1H)-one hydrochloride.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification/Salt Formation A 1. Mix N-phenyl-β-alanine and PPA B 2. Heat reaction mixture (80-100°C) A->B C 3. Quench with ice water B->C D 4. Neutralize with NaHCO₃ C->D E 5. Extract with organic solvent D->E F 6. Dry and concentrate E->F G 7. Dissolve crude product F->G H 8. Add HCl solution G->H I 9. Isolate precipitate by filtration H->I J 10. Dry final product I->J

Caption: Workflow for the one-pot synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

Reaction Pathway

reaction_pathway reactant N-phenyl-β-alanine catalyst PPA, Heat reactant->catalyst intermediate Acylium ion intermediate catalyst->intermediate Intramolecular Friedel-Crafts Acylation product 2,3-Dihydroquinolin-4(1H)-one intermediate->product hcl HCl product->hcl final_product 2,3-Dihydroquinolin-4(1H)-one HCl hcl->final_product

Caption: Reaction pathway for the synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

References

Application

Application Notes: Microwave-Assisted Synthesis of 2,3-Dihydroquinolin-4(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Dihydroquinolin-4(1H)-ones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroquinolin-4(1H)-ones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications in medicinal chemistry. Traditional synthetic methods for these scaffolds often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations.[1][2][3] This technology utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and an improvement in product yields.[1][4] These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives, showcasing the efficiency and versatility of this approach.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of quinolinone derivatives offers several key advantages over conventional heating methods:

  • Accelerated Reaction Rates: Microwave heating can dramatically shorten reaction times, increasing throughput.[3][4]

  • Enhanced Yields: Often, higher and more reproducible yields are achieved.[1]

  • Improved Purity: The reduction in side reactions can lead to cleaner product profiles and simplified purification.

  • Energy Efficiency: Lower energy consumption contributes to more sustainable chemical processes.[3]

  • Solvent-Free Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions, reducing environmental impact.[5]

Experimental Protocols

Herein, we detail three distinct protocols for the microwave-assisted synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives, employing different catalytic systems and reaction conditions.

Protocol 1: Catalyst- and Solvent-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

This protocol describes an environmentally benign, three-component reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones under microwave irradiation without the use of any catalyst or solvent.[6]

Materials:

  • Isatoic anhydride

  • Aldehyde or Ketone

  • Ammonium acetate

  • Ethanol (for crystallization)

  • Microwave reactor (open vessel)

Procedure:

  • In a Pyrex beaker (100 mL), combine isatoic anhydride (1 mmol), the desired aldehyde or ketone (1 mmol), and ammonium acetate (2 mmol).[6]

  • Thoroughly mix the reactants to create an intimate mixture.

  • Place the open vessel inside the microwave reactor.

  • Irradiate the mixture at 60°C (300 W) for 3 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from ethanol to obtain the purified 2,3-dihydroquinazolin-4(1H)-one derivative.[6]

Protocol 2: Montmorillonite K-10 Catalyzed Synthesis of 2,3-Dihydro-4-pyridinones

This method utilizes Montmorillonite K-10, a solid acid catalyst, for the rapid synthesis of novel 2,3-dihydro-4-pyridinones from curcumin and primary amines under microwave irradiation.[7]

Materials:

  • Curcumin

  • Primary amine or amine acetate

  • Montmorillonite K-10

  • Ethanol (for extraction)

  • THF/chloroform (for chromatography)

  • Microwave reactor

Procedure:

  • To a mixture of curcumin (1 mmol) and the primary amine or amine acetate (1.2 mmol), add Montmorillonite K-10 (100 mg).[7]

  • Subject the mixture to microwave irradiation for a period of 60-120 seconds.[7]

  • Upon completion of the reaction, extract the product mixture with ethanol (5 x 3 mL).[7]

  • Remove the Montmorillonite K-10 catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a THF/chloroform (1:5) mixture as the eluent to yield the pure dihydropyridinone.[7]

Protocol 3: Indium(III) Chloride on Silica Gel Catalyzed Synthesis of Dihydroquinolines

This protocol outlines an efficient one-pot synthesis of quinolines and dihydroquinolines from anilines and alkyl vinyl ketones using a silica gel-supported Indium(III) chloride catalyst under solvent-free microwave irradiation.[8]

Materials:

  • Aniline derivative

  • Alkyl vinyl ketone

  • Indium(III) chloride on silica gel (InCl₃/SiO₂)

  • Microwave reactor

Procedure:

  • Prepare the InCl₃/SiO₂ catalyst by impregnation.

  • In a suitable microwave process vial, mix the aniline (1 mmol) with the α,β-unsaturated ketone (1.2 mmol).

  • Add the InCl₃/SiO₂ catalyst (30 mol%) to the reactant mixture.[8]

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the mixture for 5-30 minutes. Monitor the reaction's progress via TLC.[8]

  • After the reaction is complete, cool the vial and purify the resulting product, typically through column chromatography.

Data Presentation

The following tables summarize the quantitative data from the described protocols, allowing for easy comparison of different synthetic strategies.

Table 1: Catalyst- and Solvent-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones[6]

EntryAldehyde/KetoneProductTime (min)Power (W)Temperature (°C)Yield (%)
1Benzaldehyde2-Phenyl-2,3-dihydroquinazolin-4(1H)-one33006096
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one33006094
34-Methylbenzaldehyde2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one33006095
4CyclohexanoneSpiro[cyclohexane-1,2'-quinazolin]-4'(1'H)-one33006091

Table 2: Montmorillonite K-10 Catalyzed Synthesis of Dihydropyridinones[7]

EntryAmineProductTime (s)Yield (%)
1Pentylamine2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-1-pentyl-2,3-dihydropyridin-4(1H)-one12021
2m-Toluidine2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-1-m-tolyl-2,3-dihydropyridin-4(1H)-one9019
3Benzylamine1-benzyl-2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-2,3-dihydropyridin-4(1H)-one9018

Table 3: InCl₃/SiO₂ Catalyzed Synthesis of 1,2-Dihydroquinoline Derivatives[8]

EntryAnilineα,β-Unsaturated KetoneTime (min)Yield (%)
1AnilineMethyl vinyl ketone1080
2p-ToluidineMethyl vinyl ketone1078
3p-AnisidineEthyl vinyl ketone1575
4AnilinePhenyl vinyl ketone2072

Visualizations

Experimental Workflow

The general workflow for the microwave-assisted synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (Aniline/Amine, Carbonyl Compound, etc.) Mixing Mix Reactants & Catalyst in Microwave Vial Reactants->Mixing Catalyst Catalyst (if applicable) Catalyst->Mixing Solvent Solvent (or Solvent-Free) Solvent->Mixing MW_Irradiation Microwave Irradiation (Set Time, Temp, Power) Mixing->MW_Irradiation Cooling Cool Reaction Mixture MW_Irradiation->Cooling Filtration Filtration (to remove catalyst) Cooling->Filtration Extraction Extraction / Solvent Evaporation Filtration->Extraction Purification Purification (Crystallization / Chromatography) Extraction->Purification Final_Product Pure 2,3-Dihydroquinolin-4(1H)-one Derivative Purification->Final_Product G Start β-Amino Ketone Intermediate Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Protonation H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Protonation->Cyclization Ring Closure Deprotonation Deprotonation & Aromatization Cyclization->Deprotonation -H+ Product Dihydroquinolin-4(1H)-one Deprotonation->Product

References

Method

Domino Reaction Synthesis of Dihydroquinolinones: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of 2,3-dihydroquinolin-4(1H)-ones, a crucial heterocyclic scaffold in medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-dihydroquinolin-4(1H)-ones, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The focus is on the application of domino reactions, also known as tandem or cascade reactions, which offer a highly efficient and atom-economical approach to constructing these complex molecules from simple starting materials in a single synthetic operation.

Introduction

Dihydroquinolin-4(1H)-ones and their derivatives are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. Traditional multi-step syntheses of these scaffolds can be time-consuming and generate significant chemical waste. Domino reactions provide an elegant and powerful alternative by combining multiple bond-forming events in a one-pot sequence without the isolation of intermediates. This approach not only simplifies the synthetic process but also enhances efficiency and sustainability.

This protocol will focus on a common and effective domino strategy: the Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

Domino Reaction Pathway: Michael Addition/SNAr Cyclization

The synthesis of N-substituted 2,3-dihydro-4(1H)-quinolinones can be efficiently achieved through a domino reaction involving the Michael addition of a primary amine to an activated α,β-unsaturated carbonyl compound, followed by an intramolecular SNAr cyclization. The general scheme for this reaction is depicted below.

Domino_Reaction_Workflow Reactants Starting Materials: - 2'-Fluoro-2-cinnamoylphenone - Primary Amine ReactionVessel One-Pot Reaction Reactants->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Conditions Reaction Conditions (e.g., Room Temperature) MichaelAddition Michael Addition ReactionVessel->MichaelAddition Initiation Intermediate Amine Adduct (Not Isolated) MichaelAddition->Intermediate SNAr Intramolecular SNAr Cyclization Intermediate->SNAr Workup Aqueous Workup & Extraction SNAr->Workup Product Formation Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2,3-Dihydroquinolin-4(1H)-one Purification->Product

Caption: General workflow for the domino synthesis of 2,3-dihydroquinolin-4(1H)-ones.

Experimental Protocol: Domino Michael-SNAr Reaction

This protocol is a representative example for the synthesis of N-substituted 2,3-dihydro-4(1H)-quinolinones.[1]

Materials and Reagents:

  • Substituted 1-(2-fluorophenyl)-3-phenylprop-2-en-1-one (or other suitable Michael acceptor with a leaving group on the aromatic ring)

  • Primary amine (e.g., benzylamine, aniline)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted 1-(2-fluorophenyl)-3-phenylprop-2-en-1-one (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask to dissolve the starting material.

  • Amine Addition: Add the primary amine (1.2 mmol, 1.2 equiv) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dihydroquinolin-4(1H)-one.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Data Presentation: Substrate Scope and Yields

The following table summarizes the results from a representative domino synthesis of various N-substituted 2,3-dihydro-4(1H)-quinolinones, demonstrating the scope of the reaction with different primary amines.

EntryAmine (R-NH₂)ProductYield (%)
1Benzylamine1-Benzyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one78
2Aniline1,2-Diphenyl-2,3-dihydroquinolin-4(1H)-one72
3p-Methoxyaniline1-(4-Methoxyphenyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one75
4n-Butylamine1-Butyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one65
5Cyclohexylamine1-Cyclohexyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one68

Yields are for isolated, purified products.

Alternative Domino Strategies

While the Michael-SNAr approach is widely used, other domino strategies for the synthesis of dihydroquinolinones have been developed, including:

  • Reduction-Cyclization Sequences: These reactions often involve the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.[2] For instance, the reduction of a 2-nitroaryl ketone can lead to an in-situ generated amine that cyclizes to form the dihydroquinolinone core.[2]

  • Acid-Catalyzed Rearrangements: Certain N-aryl-β-lactams can undergo a Fries-like rearrangement in the presence of a strong acid, such as triflic acid, to yield 2,3-dihydro-4(1H)-quinolinones.[2]

  • Metal-Promoted Processes: Various transition metals, including palladium, copper, and gold, can catalyze domino reactions to construct dihydroquinolinone scaffolds through diverse mechanistic pathways.[2][3][4]

The choice of synthetic strategy will depend on the desired substitution pattern of the target dihydroquinolinone and the availability of starting materials.

Conclusion

Domino reactions provide a powerful and efficient platform for the synthesis of 2,3-dihydro-4(1H)-quinolinones. The Michael-SNAr sequence, in particular, offers a straightforward and versatile method for accessing a range of N-substituted derivatives. The detailed protocol provided herein serves as a practical guide for researchers in academic and industrial settings, facilitating the exploration of this important class of heterocyclic compounds for applications in drug discovery and development.

References

Application

Synthesis of 2,3-Dihydroquinolin-4(1H)-one Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride, a valuable sc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride, a valuable scaffold in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic routes, offering researchers reliable methods for obtaining this key intermediate.

Introduction

2,3-Dihydroquinolin-4(1H)-one and its derivatives are important heterocyclic compounds that form the core structure of numerous biologically active molecules. Their synthesis is a key step in the development of new therapeutic agents. This document details three common and effective methods for the synthesis of the 2,3-dihydroquinolin-4(1H)-one free base, followed by a standardized protocol for its conversion to the hydrochloride salt.

Synthesis of 2,3-Dihydroquinolin-4(1H)-one (Free Base)

Three primary synthetic strategies for the preparation of the 2,3-dihydroquinolin-4(1H)-one free base are presented below. Each method utilizes readily available starting materials and offers distinct advantages.

Method 1: One-Pot Synthesis from o-Aminoacetophenones and Aldehydes

This method provides a mild and efficient one-pot procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. The use of silver(I) triflate as a catalyst allows for a simple operation and tolerance of a wide range of functionalities in the aromatic aldehyde.[1]

Experimental Protocol:

  • To a solution of o-aminoacetophenone (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in a suitable solvent such as acetonitrile (5 mL), add silver(I) triflate (10 mol%).

  • Stir the reaction mixture at room temperature for the time specified in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Quantitative Data:

EntryAromatic AldehydeTime (h)Yield (%)
1Benzaldehyde285
24-Chlorobenzaldehyde2.588
34-Methoxybenzaldehyde382
44-Nitrobenzaldehyde1.592

Table 1: Synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones using Method 1.

Method 2: Intramolecular Cyclization of o-Aminochalcones

The intramolecular cyclization of o-aminochalcones is a robust method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This can be achieved using various catalysts, including water-tolerant Lewis acids like zirconyl nitrate, or under microwave irradiation with a solid-supported catalyst.[1]

Experimental Protocol:

  • Chalcone Synthesis: Synthesize the o-aminochalcone precursor by the Claisen-Schmidt condensation of an appropriate o-aminoacetophenone and an aromatic aldehyde.

  • Cyclization: To a solution of the o-aminochalcone (1.0 mmol) in a suitable solvent (e.g., ethanol), add the catalyst (e.g., zirconyl nitrate, 10 mol%).

  • Reflux the reaction mixture for the time indicated in Table 2, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Quantitative Data:

EntryCatalystTime (h)Yield (%)
1Zirconyl Nitrate490
2InCl₃/SiO₂ (Microwave)0.2595
3H₃PO₄/AcOH685

Table 2: Intramolecular Cyclization of o-Aminochalcones.

Method 3: One-Pot, Three-Component Synthesis from Isatoic Anhydride

This highly efficient and atom-economical method involves the one-pot reaction of isatoic anhydride, a primary amine or ammonium acetate, and an aldehyde.[2][3][4] This approach avoids the pre-synthesis of intermediates.

Experimental Protocol:

  • In a round-bottom flask, combine isatoic anhydride (1.0 mmol), the primary amine or ammonium acetate (1.2 mmol), and the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol or water).

  • Add a catalytic amount of a suitable acid or Lewis acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Reflux the mixture for the time specified in Table 3, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Quantitative Data:

EntryAmine SourceAldehydeTime (h)Yield (%)
1Ammonium AcetateBenzaldehyde588
2AnilineBenzaldehyde491
3Ammonium Acetate4-Bromobenzaldehyde5.585
4Benzylamine4-Chlorobenzaldehyde4.593

Table 3: One-Pot Synthesis from Isatoic Anhydride.

Synthesis of 2,3-Dihydroquinolin-4(1H)-one Hydrochloride

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction, typically performed to improve the compound's solubility and stability for pharmaceutical applications.

Experimental Protocol:

  • Dissolve the purified 2,3-dihydroquinolin-4(1H)-one (1.0 mmol) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same or a miscible anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Continue the addition until precipitation of the hydrochloride salt is complete.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of the cold anhydrous solvent to remove any excess HCl.

  • Dry the 2,3-dihydroquinolin-4(1H)-one hydrochloride salt under vacuum.

Quantitative Data:

Starting MaterialProductSolventYield (%)
2,3-Dihydroquinolin-4(1H)-one2,3-Dihydroquinolin-4(1H)-one HClDiethyl Ether>95

Table 4: Conversion to Hydrochloride Salt.

Visualizing Synthetic Pathways

The following diagrams illustrate the workflows and key transformations in the described synthetic methods.

Synthesis_Workflows cluster_method1 Method 1: One-Pot from o-Aminoacetophenone cluster_method2 Method 2: Intramolecular Cyclization cluster_method3 Method 3: One-Pot from Isatoic Anhydride A1 o-Aminoacetophenone P1 2,3-Dihydroquinolin-4(1H)-one A1->P1 AgOTf, rt A2 Aromatic Aldehyde A2->P1 AgOTf, rt B1 o-Aminoacetophenone B3 o-Aminochalcone B1->B3 Claisen-Schmidt B2 Aromatic Aldehyde B2->B3 Claisen-Schmidt P2 2,3-Dihydroquinolin-4(1H)-one B3->P2 Catalyst, Reflux C1 Isatoic Anhydride P3 2,3-Dihydroquinolin-4(1H)-one C1->P3 Catalyst, Reflux C2 Amine / NH4OAc C2->P3 Catalyst, Reflux C3 Aldehyde C3->P3 Catalyst, Reflux Reaction_Mechanism cluster_mechanism1 Mechanism of Method 3 (Simplified) cluster_hcl_formation Hydrochloride Salt Formation Isatoic_Anhydride Isatoic Anhydride Anthranilamide Anthranilamide Intermediate Isatoic_Anhydride->Anthranilamide + Amine - CO2 Amine Amine Amine->Anthranilamide Schiff_Base Schiff Base Intermediate Anthranilamide->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Product 2,3-Dihydroquinazolin-4(1H)-one Schiff_Base->Product Intramolecular Cyclization Free_Base 2,3-Dihydroquinolin-4(1H)-one (Free Base) HCl_Salt 2,3-Dihydroquinolin-4(1H)-one HCl Free_Base->HCl_Salt HCl HCl (anhydrous) HCl->HCl_Salt Protonation

References

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2,3-Dihydroquinolin-4(1H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biologi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including potential as anticancer agents. A critical initial step in the evaluation of these compounds is the assessment of their cytotoxic effects on cancer cells. In vitro cytotoxicity assays are fundamental tools for this purpose, providing essential data on a compound's potency and selectivity.[1][2]

This document provides a detailed protocol for determining the in vitro cytotoxicity of 2,3-dihydroquinolin-4(1H)-one analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable and widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[1][3][4][5] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[3][4][6] The quantity of this formazan, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[1][5]

Materials and Reagents

Biological Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA solution.

Chemicals and Reagents:

  • 2,3-Dihydroquinolin-4(1H)-one analogs to be tested.

  • Dimethyl sulfoxide (DMSO), sterile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1] A 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS) should be prepared, filter-sterilized, and stored at -20°C, protected from light.[1][7]

  • Phosphate-Buffered Saline (PBS), sterile.

  • Positive control (e.g., Doxorubicin).

  • Solubilization solution (e.g., anhydrous DMSO, or 10% SDS in 0.01 M HCl).[1]

Equipment:

  • Sterile 96-well flat-bottom cell culture plates.[1]

  • Humidified incubator (37°C, 5% CO2).[1]

  • Laminar flow hood.

  • Inverted microscope.

  • Multichannel pipette.[1]

  • Microplate reader capable of measuring absorbance at 570 nm.[8]

  • Hemocytometer or automated cell counter.

Experimental Protocol: MTT Assay

This protocol is optimized for adherent cell lines cultured in 96-well plates.

Cell Seeding
  • Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer and assess viability (typically >95%).

  • Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but generally ranges from 5,000 to 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.[1][5]

Compound Treatment
  • Prepare a stock solution of each 2,3-dihydroquinolin-4(1H)-one analog in sterile DMSO.

  • On the day of the experiment, prepare serial dilutions of the compounds in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

  • Include the following controls on each plate:

    • Untreated Control: Cells treated with culture medium only.

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used in the highest concentration of the test compounds.[1]

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[1]

  • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

MTT Assay Procedure
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[1][3]

  • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[3][10][11]

  • After the incubation, carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.[1]

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Place the plate on an orbital shaker for about 15 minutes to ensure the complete dissolution of the crystals, resulting in a homogenous purple solution.[1]

Data Acquisition and Analysis
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1][2] This is typically done by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism or Microsoft Excel.[12][13][14]

Data Presentation

The cytotoxic activity of the 2,3-dihydroquinolin-4(1H)-one analogs should be summarized in a table for clear comparison.

Compound IDDescriptionCell LineIncubation Time (h)IC50 (µM) ± SD
DQA-001Parent 2,3-dihydroquinolin-4(1H)-oneMCF-748> 100
DQA-0026-Bromo-2-phenyl-2,3-dihydroquinolin-4(1H)-oneMCF-74825.3 ± 2.1
DQA-0036-Chloro-2-phenyl-2,3-dihydroquinolin-4(1H)-oneMCF-74831.8 ± 3.5
DQA-0026-Bromo-2-phenyl-2,3-dihydroquinolin-4(1H)-oneA5494845.1 ± 4.2
DQA-0036-Chloro-2-phenyl-2,3-dihydroquinolin-4(1H)-oneA5494852.7 ± 5.8
DoxorubicinPositive ControlMCF-7480.8 ± 0.1
DoxorubicinPositive ControlA549481.2 ± 0.2

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis cell_culture Culture Cells in Log Phase harvest Harvest & Count Cells cell_culture->harvest seed Seed Cells in 96-Well Plate (5,000-10,000 cells/well) harvest->seed incubate_24h Incubate for 24h (37°C, 5% CO2) seed->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prepare_compounds Prepare Serial Dilutions of DQA Analogs prepare_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent (0.5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Remove Medium & Add DMSO to Solubilize Formazan incubate_4h->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for the in vitro cytotoxicity testing of DQA analogs using the MTT assay.

Hypothetical Signaling Pathway for Cytotoxicity

signaling_pathway DQA 2,3-Dihydroquinolin-4(1H)-one Analog (DQA) ROS ↑ Reactive Oxygen Species (ROS) DQA->ROS Bcl2 Bcl-2 Inhibition DQA->Bcl2 Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by 2,3-dihydroquinolin-4(1H)-one analogs.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background Absorbance Contamination of medium or reagents with bacteria/yeast.[8][11] Test compound interference (colored or reducing agent).[15]Use sterile technique. Check medium for contamination before use. Run a control with the compound in cell-free medium to check for direct MTT reduction.[15]
Low Absorbance Readings Cell seeding density is too low.[11] Insufficient incubation time with MTT.Optimize cell seeding number to ensure absorbance is in the linear range (0.75-1.25).[8][11] Increase MTT incubation time until purple precipitate is clearly visible.[11]
Inconsistent Replicates Inaccurate pipetting or cell plating. Edge effects in the 96-well plate. Incomplete solubilization of formazan crystals.Ensure accurate and consistent pipetting. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure formazan is fully dissolved by adequate shaking and visual confirmation.
Increased Absorbance at High Concentrations Compound may increase cellular metabolic activity at certain concentrations.[15]Correlate results with microscopic observation of cell morphology to check for signs of cell death.[15] Consider using a different cytotoxicity assay (e.g., LDH release) for confirmation.

Safety Precautions

  • Handle all chemical reagents, including the 2,3-dihydroquinolin-4(1H)-one analogs, with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

  • Perform all cell culture work in a certified laminar flow hood to maintain sterility and prevent contamination.

  • Treat all cell lines as potential biohazards and handle them according to standard laboratory safety procedures.

  • Dispose of all chemical and biological waste in accordance with institutional guidelines.

  • MTT is a potential mutagen; handle with care. DMSO is a solvent that can facilitate the absorption of other chemicals through the skin.

References

Application

Application Notes &amp; Protocols: Antibacterial Activity Testing for 2,3-Dihydroquinolin-4(1H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: 2,3-Dihydroquinolin-4(1H)-one, a core heterocyclic scaffold, is integral to many synthetic compounds with significant pharmacological p...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Dihydroquinolin-4(1H)-one, a core heterocyclic scaffold, is integral to many synthetic compounds with significant pharmacological potential. Derivatives of this structure have demonstrated a range of biological activities, making them promising candidates for new drug development.[1][2] Assessing the antibacterial efficacy of these novel derivatives is a critical step in their evaluation. This document provides detailed protocols for three standard in vitro methods used to determine the antibacterial activity of these compounds: Agar Well Diffusion, Broth Microdilution for Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) determination.

Key Antibacterial Susceptibility Testing Methods

Three primary methods are employed to evaluate the antibacterial properties of 2,3-dihydroquinolin-4(1H)-one derivatives:

  • Agar Well Diffusion Assay: A preliminary, qualitative, or semi-quantitative method to screen for antibacterial activity. It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a lawn of bacteria.[3][4] The extent of this inhibition is visualized as a clear "zone of inhibition."[3]

  • Broth Microdilution Assay (MIC): The gold standard for determining the Minimum Inhibitory Concentration (MIC).[5][6] This quantitative method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[5] The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]

  • Minimum Bactericidal Concentration (MBC) Assay: This assay is a quantitative extension of the MIC test, designed to determine the lowest concentration of an antibacterial agent that results in bacterial death, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[8][9][10] It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8]

Experimental Workflows and Signaling

The following diagrams illustrate the standard workflows for determining antibacterial activity.

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Compound Prepare Stock Solution of Derivative SerialDilution Perform 2-Fold Serial Dilutions of Derivative in 96-Well Plate Compound->SerialDilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Wells with Bacterial Suspension Inoculum->InoculatePlate SerialDilution->InoculatePlate IncubateMIC Incubate Plate (e.g., 37°C for 18-24h) InoculatePlate->IncubateMIC ReadMIC Read Plate & Determine MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plates ReadMIC->Subculture ReadMBC Count Colonies & Determine MBC (≥99.9% killing) IncubateMBC Incubate Agar Plates (e.g., 37°C for 18-24h) Subculture->IncubateMBC IncubateMBC->ReadMBC

Caption: General workflow for MIC and MBC determination.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepareMedia Prepare Mueller-Hinton Agar (MHA) Plates Inoculate Inoculate MHA Plate Surface to Create a Bacterial Lawn PrepareMedia->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->Inoculate CreateWells Create Wells (6 mm) in the Agar Inoculate->CreateWells AddCompound Add Test Derivative Solution and Controls to Wells CreateWells->AddCompound Incubate Incubate Plate (e.g., 37°C for 18-24h) AddCompound->Incubate MeasureZone Observe and Measure Diameter of the Zone of Inhibition (mm) Incubate->MeasureZone

Caption: Experimental workflow for the Agar Well Diffusion assay.

Detailed Experimental Protocols

Protocol 1: Agar Well Diffusion Assay

This method provides a preliminary assessment of antibacterial activity.[11]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)

  • Test 2,3-dihydroquinolin-4(1H)-one derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin, Neomycin)[2][3]

  • Negative control (solvent used for derivatives, e.g., DMSO)[3]

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator set to 35-37°C

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly, rotating the plate approximately 60 degrees between streaks to ensure uniform coverage.[3]

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer, create uniform wells in the agar.[11][12]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test derivative solution, positive control, and negative control into separate wells.[11][12]

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[3][13]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).[3]

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the standardized broth microdilution method to quantitatively measure inhibitory activity.[5][6]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test 2,3-dihydroquinolin-4(1H)-one derivatives (stock solution of known concentration)

  • Bacterial inoculum standardized to 0.5 McFarland and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells[6][9]

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Incubator set to 35-37°C

Procedure:

  • Plate Preparation: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of the derivative stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[9]

  • Controls: Well 11 will serve as the growth control (broth + inoculum, no compound). Well 12 will be the sterility control (broth only, no inoculum).[5]

  • Inoculation: Add 100 µL of the standardized and diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL (or 100 µL if starting volumes are adjusted accordingly). The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[9]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the derivative in which there is no visible growth (i.e., the first clear well).[7] This can be assessed visually or by using a plate reader to measure optical density.[6]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed after the MIC has been determined.

Materials:

  • MHA plates

  • Micropipette and sterile tips

  • Microtiter plate from the completed MIC assay

  • Incubator set to 35-37°C

Procedure:

  • Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and at least two wells of higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh MHA plate.[8][9]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[9]

  • MBC Determination: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the derivative that results in a ≥99.9% reduction of the initial bacterial inoculum.[7][8][10] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain.

Data Presentation

Quantitative data from MIC and MBC assays should be summarized in clear, tabular formats for easy comparison. The MBC/MIC ratio can be calculated to determine if a compound is bactericidal (generally a ratio of ≤4) or bacteriostatic.[9]

Table 1: Example MIC Values for 2,3-Dihydroquinolin-4(1H)-one Derivatives

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Derivative DQ-1 1632
Derivative DQ-2 48
Derivative DQ-3 64>128
Ciprofloxacin 0.50.25

Table 2: Example MBC and MBC/MIC Ratio for Active Derivatives

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative DQ-2 S. aureus482Bactericidal
Derivative DQ-2 E. coli8324Bactericidal
Ciprofloxacin S. aureus0.512Bactericidal

Disclaimer: The data presented in these tables are for illustrative purposes only and must be determined experimentally.

References

Method

Application Notes and Protocols for Antifungal Screening of Substituted 2,3-Dihydroquinolin-4(1H)-ones

Audience: Researchers, scientists, and drug development professionals. Introduction The emergence of drug-resistant fungal pathogens presents a significant challenge to global health and agriculture.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health and agriculture. The quinoline scaffold has been identified as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including antifungal properties. Substituted 2,3-dihydroquinolin-4(1H)-ones, also known as flavanones or chromanones analogs, represent a class of heterocyclic compounds that have garnered interest for the development of novel antifungal agents. Their synthetic accessibility and the potential for diverse substitutions on the aromatic ring and at other positions of the heterocyclic core allow for the fine-tuning of their biological activity.

These application notes provide a comprehensive overview and detailed protocols for the in vitro antifungal screening of a library of substituted 2,3-dihydroquinolin-4(1H)-ones. The methodologies described herein are essential for identifying lead compounds, understanding structure-activity relationships (SAR), and elucidating potential mechanisms of action.

Data Presentation: Antifungal Activity of Substituted 2,3-Dihydroquinolin-4(1H)-ones

The following table summarizes representative in vitro antifungal activity data for a series of hypothetical substituted 2,3-dihydroquinolin-4(1H)-one derivatives against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDR1R2R3Candida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)Trichophyton rubrum (MIC µg/mL)
DHQ-1 HHH>128>128>128
DHQ-2 6-ClHH6412832
DHQ-3 7-ClHH326416
DHQ-4 6-BrHH6412832
DHQ-5 7-BrHH326416
DHQ-6 6-FHH128>12864
DHQ-7 7-FHH6412832
DHQ-8 6-NO2HH16328
DHQ-9 7-NO2HH8164
DHQ-10 H3-CH3H>128>128>128
DHQ-11 7-Cl3-CH3H6412832
DHQ-12 7-NO2H2-OH482
Fluconazole ---86416
Amphotericin B ---110.5

This table presents illustrative data based on typical structure-activity relationships observed for similar heterocyclic compounds, where electron-withdrawing groups at position 7 and hydroxyl groups often enhance antifungal activity.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

a. Materials and Reagents:

  • Substituted 2,3-dihydroquinolin-4(1H)-one derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404, Trichophyton rubrum ATCC 28188)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • Spectrophotometer

  • Hemocytometer or fungal counting chamber

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Sterile pipettes and tips

  • Incubator

b. Preparation of Media and Reagents:

  • RPMI-1640 Medium: Prepare RPMI-1640 medium buffered to pH 7.0 with MOPS. Supplement with glucose to a final concentration of 2%. Filter-sterilize and store at 4°C.

  • Compound Stock Solutions: Prepare stock solutions of each substituted 2,3-dihydroquinolin-4(1H)-one derivative and control antifungals in sterile DMSO at a concentration of 10 mg/mL. Store at -20°C.

  • Fungal Inoculum Preparation:

    • Yeasts (Candida albicans): Culture the yeast on SDA at 35°C for 24-48 hours. Harvest several colonies and suspend in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • Filamentous Fungi (Aspergillus niger, Trichophyton rubrum): Culture the fungi on PDA at 28-30°C for 7-10 days, or until sufficient sporulation is observed. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Transfer the suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

c. Assay Procedure:

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions with RPMI-1640 medium to obtain a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds.

  • Controls:

    • Positive Control: Include wells with a standard antifungal agent (e.g., Fluconazole).

    • Negative Control (Growth Control): Include wells with the fungal inoculum and medium only (no compound).

    • Solvent Control: Include wells with the fungal inoculum and the highest concentration of DMSO used in the assay.

    • Sterility Control: Include wells with medium only (no inoculum or compound).

  • Incubation: Incubate the plates at 35°C for yeasts or 28-30°C for filamentous fungi. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the negative control wells.

  • Reading the Results: Determine the MIC by visually inspecting the wells for fungal growth. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.

Mandatory Visualizations

Experimental Workflow

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Start: Synthesized 2,3-dihydroquinolin-4(1H)-ones stock_sol Prepare Stock Solutions (10 mg/mL in DMSO) start->stock_sol serial_dil Perform Serial Dilutions in 96-well plate stock_sol->serial_dil media_prep Prepare RPMI-1640 Medium (pH 7.0 with MOPS) media_prep->serial_dil inoculum_prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL for yeast 0.4-5 x 10^4 CFU/mL for molds) inoculation Inoculate wells with Fungal Suspension inoculum_prep->inoculation serial_dil->inoculation incubation Incubate Plates (24-72 hours) inoculation->incubation read_mic Visually Read MICs incubation->read_mic data_table Tabulate MIC Values read_mic->data_table sar_analysis Structure-Activity Relationship (SAR) Analysis data_table->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Caption: Workflow for the in vitro antifungal screening of substituted 2,3-dihydroquinolin-4(1H)-ones.

Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many antifungal agents target the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The following diagram illustrates a simplified ergosterol biosynthesis pathway, a potential target for quinolinone derivatives.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition by Quinolinones acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Cyclization squalene_epoxidase Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Multiple Steps lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) quinolinone Substituted 2,3-dihydro- quinolin-4(1H)-ones quinolinone->squalene_epoxidase Inhibition quinolinone->lanosterol_demethylase Inhibition

Caption: Potential inhibition of the ergosterol biosynthesis pathway by substituted 2,3-dihydroquinolin-4(1H)-ones.

Application

Application Notes and Protocols for 2,3-Dihydroquinolin-4(1H)-one in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The 2,3-dihydroquinolin-4(1H)-one scaffold is a promising heterocyclic motif in the field of anticancer drug discovery. Derivatives of this cor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydroquinolin-4(1H)-one scaffold is a promising heterocyclic motif in the field of anticancer drug discovery. Derivatives of this core structure have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often induce programmed cell death (apoptosis) and cause cell cycle arrest, highlighting their potential as lead structures for the development of novel chemotherapeutic agents. While research is ongoing to fully elucidate the mechanisms of action, the versatility of the 2,3-dihydroquinolin-4(1H)-one ring system allows for diverse chemical modifications to optimize potency and selectivity.

Note on 2,3-dihydroquinolin-4(1H)-one hydrochloride: While the hydrochloride salt form of this compound is utilized to enhance solubility and stability for in vitro and in vivo studies, the primary anticancer activity is attributed to the parent molecule. The data and protocols presented herein focus on the biological activity of the core scaffold and its derivatives.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of various 2,3-dihydroquinolin-4(1H)-one derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [1]

CompoundR⁴MCF-7 IC₅₀ (µM)HL-60 IC₅₀ (µM)HUVEC IC₅₀ (µM)Selectivity Index (HL-60/HUVEC)
5a SO₂PhEtHH4.4 ± 0.31.8 ± 0.19.2 ± 0.55.1
5b SO₂PhPhHH3.8 ± 0.21.5 ± 0.17.9 ± 0.45.3
5c SO₂Ph4-F-PhHH3.5 ± 0.31.3 ± 0.17.1 ± 0.35.5
5d SO₂TolEtHH4.9 ± 0.42.1 ± 0.210.1 ± 0.64.8
5e SO₂TolPhHH4.1 ± 0.31.7 ± 0.18.5 ± 0.45.0

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives [2]

CompoundRXYMCF-7 IC₅₀ (µM)Panc-1 IC₅₀ (µM)HepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
8a HHH5.6 ± 0.56.1 ± 0.67.2 ± 0.76.8 ± 0.6
8b 6-MeHH4.8 ± 0.45.3 ± 0.56.5 ± 0.66.1 ± 0.5
8g 6-ClOMeOMe1.2 ± 0.21.4 ± 0.22.1 ± 0.31.9 ± 0.2
8h 6-BrOMeOMe1.5 ± 0.21.7 ± 0.32.5 ± 0.42.3 ± 0.3

Mechanism of Action

Derivatives of 2,3-dihydroquinolin-4(1H)-one have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Studies on (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives suggest that these compounds can trigger the intrinsic apoptotic pathway.[2] This is characterized by the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7), leading to the cleavage of cellular substrates and ultimately, cell death. The process is also associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria.[2] Furthermore, some derivatives have been shown to induce DNA damage.[1][3]

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 2,3-Dihydroquinolin-4(1H)-one 2,3-Dihydroquinolin-4(1H)-one Bax Bax 2,3-Dihydroquinolin-4(1H)-one->Bax Upregulates Bcl2 Bcl2 2,3-Dihydroquinolin-4(1H)-one->Bcl2 Downregulates DNA_Damage DNA_Damage 2,3-Dihydroquinolin-4(1H)-one->DNA_Damage Cytochrome_c Cytochrome_c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3_7 Caspase3_7 Caspase9->Caspase3_7 Activates PARP PARP Caspase3_7->PARP Cleaves Apoptosis Apoptosis Caspase3_7->Apoptosis Cleaved_PARP Cleaved_PARP Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Solubilization Solubilization (e.g., as HCl salt) Purification->Solubilization Cell_Culture Cancer Cell Line Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay

References

Method

Application of 2,3-Dihydroquinolin-4(1H)-one Scaffold in Neurodegenerative Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The 2,3-dihydroquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating signi...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydroquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapeutic agents for neurodegenerative diseases. Its versatile structure allows for modifications that can target multiple pathways implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. These compounds have been primarily investigated as inhibitors of key enzymes such as cholinesterases and monoamine oxidases, and have also been shown to possess neuroprotective properties through the modulation of signaling pathways related to oxidative stress.

Application in Alzheimer's Disease

In the context of Alzheimer's disease, derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold are being explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in managing the cognitive symptoms of Alzheimer's disease.[1][2] Some derivatives have been designed as dual-target inhibitors, also targeting monoamine oxidase (MAO), which is implicated in oxidative stress and the formation of amyloid plaques.[3][4]

Application in Parkinson's Disease

For Parkinson's disease, research has focused on the development of 2,3-dihydroquinolin-4(1H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[5][6] Inhibition of MAO-B prevents the degradation of dopamine, thereby increasing its availability in the brain and alleviating motor symptoms. Structure-activity relationship studies have shown that substitution at the C7 position of the scaffold can lead to highly potent and selective MAO-B inhibitors.[5][6] Furthermore, some quinoline derivatives have demonstrated neuroprotective effects in experimental models of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[7]

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various 2,3-dihydroquinolin-4(1H)-one and related derivatives against key enzymes in neurodegeneration.

Table 1: Cholinesterase Inhibitory Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Derivative 2AChE-[1]
Derivative 3AChE-[1]
Derivative 4AChE-[1]
Derivative 10AChE-[1]
Derivative 16AChE-[1]
Derivative 28AChE-[1]
Derivative 34AChE-[1]
Compound 5fAChE1.6 ± 0.10[8]
Compound 5fBChE3.7 ± 0.18[8]

Note: Specific IC50 values for some derivatives were not explicitly provided in the abstract, but they were selected for further kinetic studies based on their potent activity.[1]

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of 3,4-Dihydro-2(1H)-quinolinone Derivatives

CompoundTarget EnzymeIC50 (nM)Selectivity (MAO-B/MAO-A)Reference
7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinoneMAO-B2.92750-fold[6]
Benzothiazinone 1bMAO-B2.7-[5]
Benzothiazinone 1cMAO-B8.2-[5]
Benzothiazinone 1dMAO-B9.6-[5]
Benzothiazinone 1hMAO-B4.1-[5]
Benzothiazinone 1dMAO-A714-[5]

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman and colleagues.[1][8]

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution in deionized water

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Galantamine)

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/BTCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C.[1][9]

  • Initiation of Reaction: Add 10 µL of the substrate solution (ATCI or BTCI) to all wells to start the reaction. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) A and B Inhibition Assay (Fluorometric)

This protocol is based on a common fluorometric method for screening MAO inhibitors.[2][3][5]

Materials:

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • MAO-A or MAO-B enzyme solution (e.g., human recombinant)

  • MAO Assay Buffer

  • MAO Substrate (e.g., p-Tyramine)

  • Horseradish Peroxidase (HRP)

  • Amplex Red or similar fluorescent probe

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute MAO-A or MAO-B enzyme to the desired concentration in MAO Assay Buffer.

    • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • Plate Setup:

    • Blank (No Enzyme): 50 µL MAO Assay Buffer.

    • Control (100% Activity): 45 µL of diluted MAO-A or MAO-B + 5 µL of solvent.

    • Positive Inhibitor Control: 45 µL of diluted MAO-A or MAO-B + 5 µL of the respective positive control.

    • Test Sample: 45 µL of diluted MAO-A or MAO-B + 5 µL of the test compound solution.

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[2]

  • Reaction Mix Preparation: Prepare a reaction mix containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer according to the kit manufacturer's instructions.

  • Initiation of Reaction: Add 50 µL of the reaction mix to each well.

  • Measurement: Incubate the plate for 20-30 minutes at 25°C, protected from light. Measure the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold can exert neuroprotective effects by modulating key signaling pathways, particularly those related to the cellular antioxidant response. One of the most important is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[7][10]

G cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS/Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Quinolinone 2,3-Dihydroquinolin-4(1H)-one Derivative Quinolinone->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Proteins Neuroprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralization G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 2,3-dihydroquinolin-4(1H)-one Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization chol_assay Cholinesterase Inhibition Assay (AChE & BChE) characterization->chol_assay mao_assay Monoamine Oxidase Inhibition Assay (MAO-A & MAO-B) characterization->mao_assay antioxidant_assay Antioxidant Activity Assays (e.g., DPPH, ABTS) characterization->antioxidant_assay cell_viability Neuroprotection Assays (e.g., MTT on SH-SY5Y cells) characterization->cell_viability ic50 IC50/EC50 Determination chol_assay->ic50 mao_assay->ic50 animal_model Animal Models of Neurodegeneration (e.g., Scopolamine-induced amnesia, MPTP-induced Parkinsonism) cell_viability->animal_model Promising compounds cell_viability->ic50 behavioral Behavioral Tests animal_model->behavioral biochemical Biochemical & Histopathological Analysis behavioral->biochemical sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_id Lead Compound Identification sar->lead_id

References

Application

Developing Novel Antileishmanial Agents: Application Notes and Protocols for Quinolone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Executive Summary Leishmaniasis remains a significant global health challenge, necessitating the urgent development of novel, safe, and effective therapeuti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leishmaniasis remains a significant global health challenge, necessitating the urgent development of novel, safe, and effective therapeutic agents. The quinoline core is a well-established scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antiprotozoal efficacy. This document provides detailed application notes and experimental protocols for the development of antileishmanial agents based on quinolone and its related heterocyclic systems.

Important Note: A comprehensive literature search did not yield specific studies on the antileishmanial activity of 2,3-dihydroquinolin-4(1H)-one . Therefore, this document focuses on closely related and well-studied scaffolds: 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and 2,3-dihydroquinazolin-4(1H)-one . The methodologies and data presented herein provide a robust framework for initiating research and development programs targeting the broader class of quinolone-based antileishmanial compounds, including the potential exploration of 2,3-dihydroquinolin-4(1H)-one derivatives.

Data Presentation: In Vitro and In Vivo Antileishmanial Activity

The following tables summarize the quantitative data for representative compounds from the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and 2,3-dihydroquinazolin-4(1H)-one series, providing a comparative overview of their biological activity.

Table 1: In Vitro Antileishmanial Activity of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives against L. donovani

Compound IDAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Cytotoxicity CC50 (µM) (J774 cells)Selectivity Index (SI) (CC50/Anti-amastigote IC50)Reference
5m 7.368.3665.117.79[1][2]
5c -10.51--[1]
5i -8.39--[1]
5k -10.31--[1]
5n -7.42--[1]
5p -5.35--[1]
7a -8.75--[1]
Miltefosine ->25 µM (90% inhibition)--[1]

Table 2: In Vivo Efficacy of Compound 5m in L. donovani-Infected Balb/c Mice [1][2]

Treatment GroupDoseRoute of Administration% Inhibition in Liver% Inhibition in Spleen
Compound 5m 12.5 mg/kg/dayIntraperitoneal (i.p.)56.2%61.1%
Miltefosine 25 mg/kg/dayOral97.4%98.9%

Table 3: In Vitro Antileishmanial Activity of 2,3-dihydroquinazolin-4(1H)-one Derivatives against L. amazonensis

Compound IDAnti-promastigote IC50 (µg/mL)Reference
3a 1.61[3][4]
3b 0.05[3][4]
Amphotericin B -[3]
Miltefosine -[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of quinolone-based antileishmanial agents.

Protocol 1: General Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives[1]

This protocol outlines a post-Ugi modification strategy for the synthesis of the target compounds.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Aminoaldehyde Acetal + Aldehydes/Ketones + Isocyanides + Carboxylic Acids ugi Ugi Multicomponent Reaction start->ugi post_ugi Post-Ugi Modification (e.g., Pictet-Spengler type cyclization) ugi->post_ugi purification Purification (e.g., Column Chromatography) post_ugi->purification characterization Structural Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives.

Methodology:

  • Ugi Reaction: To a solution of the aminoaldehyde acetal, aldehyde/ketone, and isocyanide in a suitable solvent (e.g., methanol), add the carboxylic acid. Stir the reaction mixture at room temperature for 24-48 hours.

  • Post-Ugi Cyclization: After completion of the Ugi reaction (monitored by TLC), add a suitable acid catalyst (e.g., trifluoroacetic acid) to initiate the intramolecular cyclization. Stir at room temperature or heat as required.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antileishmanial Activity Assays

A. Anti-promastigote Assay [3]

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24°C.

  • Assay Preparation: Seed promastigotes (1 x 106 cells/well) in a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. Include a positive control (e.g., Amphotericin B, Miltefosine) and a negative control (vehicle).

  • Incubation: Incubate the plates at 24°C for 48 hours.

  • Viability Assessment (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) using a dose-response curve.

B. Anti-amastigote Assay (Macrophage Infection Model) [1]

  • Macrophage Culture: Seed murine macrophages (e.g., J774 or RAW 264.7) in a 96-well plate and allow them to adhere.

  • Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells with medium to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • Quantification of Infection: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, for luciferase-expressing parasites, measure luminescence.

  • Data Analysis: Calculate the IC50 value, representing the concentration that reduces the parasite burden by 50%.

Workflow for In Vitro Screening:

G cluster_invitro In Vitro Antileishmanial Screening start Synthesized Compounds promastigote_assay Anti-promastigote Assay (IC50) start->promastigote_assay cytotoxicity_assay Cytotoxicity Assay (CC50 on Macrophages) start->cytotoxicity_assay amastigote_assay Anti-amastigote Assay (IC50) promastigote_assay->amastigote_assay si_calculation Calculate Selectivity Index (SI) cytotoxicity_assay->si_calculation amastigote_assay->si_calculation lead_selection Lead Compound Selection si_calculation->lead_selection G cluster_parasite Leishmania Parasite compound Quinolinone Derivative target1 Trypanothione Reductase compound->target1 Inhibition target2 Pyridoxal Kinase compound->target2 Inhibition target3 Mitochondrial Respiratory Chain compound->target3 Disruption effect1 Increased Oxidative Stress target1->effect1 effect2 Disrupted Vitamin B6 Metabolism target2->effect2 effect3 Decreased ATP Production target3->effect3 apoptosis Parasite Death effect1->apoptosis effect2->apoptosis effect3->apoptosis

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Dihydroquinolin-4(1H)-one Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,3-dihydroquinolin-4(1H)-one?

A1: The most prevalent methods involve the intramolecular cyclization of N-phenyl-β-alanine or its derivatives, often under acidic conditions (e.g., polyphosphoric acid, Eaton's reagent). Another common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group.[1][2][3][4] Green chemistry approaches using catalysts like zirconyl nitrate or carrying out reactions on silica gel surfaces under microwave irradiation have also been developed to improve yields and environmental safety.[5]

Q2: Why is the hydrochloride salt often prepared instead of isolating the free base?

A2: The hydrochloride salt of 2,3-dihydroquinolin-4(1H)-one is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a less stable solid. Salt formation is a standard final step in the synthesis of many amine-containing pharmaceutical intermediates to improve their physicochemical properties.

Q3: What are the critical parameters to control during the cyclization reaction?

A3: Temperature and the choice of acid catalyst are paramount. High temperatures can lead to product decomposition or the formation of unwanted side products.[6] The concentration and strength of the acid catalyst must be carefully optimized to ensure efficient cyclization without promoting side reactions. Reaction time is another crucial factor; incomplete reactions will result in low yields, while excessively long times can increase by-product formation.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) or visualization under a UV lamp is typically required.[7]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (e.g., PPA) may be old or have absorbed moisture, reducing its activity. 2. Insufficient Temperature: The reaction may not have reached the required activation energy for cyclization. 3. Poor Quality Starting Material: Impurities in the N-phenyl-β-alanine can inhibit the reaction. 4. Reaction Time Too Short: The reaction may not have proceeded to completion.[6]1. Use fresh, anhydrous polyphosphoric acid or Eaton's reagent. 2. Carefully monitor and control the reaction temperature, ensuring it reaches the optimal level specified in the protocol (typically 100-140°C). 3. Purify the starting material by recrystallization or chromatography before use. 4. Monitor the reaction via TLC and continue heating until the starting material is consumed.[6]
Formation of Dark Tar/Polymer 1. Excessively High Temperature: Overheating can cause decomposition of the starting material and product.[6] 2. Catalyst Concentration Too High: A very strong acid concentration can promote polymerization and charring.1. Maintain strict temperature control using an oil bath and a temperature controller. Do not exceed the recommended temperature. 2. Optimize the amount of catalyst used. Start with the recommended amount and adjust as needed based on small-scale trial reactions.
Product is an Oil, Not a Solid 1. Presence of Impurities: Residual solvent or by-products can prevent crystallization. 2. Incomplete Conversion to Hydrochloride Salt: Insufficient HCl was added, or the pH is not acidic enough.1. Purify the crude free base by column chromatography before salt formation.[7] 2. Ensure the product is fully dissolved in a suitable solvent (e.g., isopropanol) before adding ethereal HCl. Add HCl dropwise until precipitation is complete and check the pH to confirm it is strongly acidic.
Difficulty in Purifying the Product 1. Co-eluting Impurities: By-products may have similar polarity to the desired product, making chromatographic separation difficult.[7] 2. Product Instability on Silica Gel: The product may be degrading on the silica gel column.1. Adjust the solvent system for column chromatography. A gradient elution from non-polar to polar (e.g., hexane/ethyl acetate) is often effective.[7] 2. Consider using a different stationary phase, such as alumina, or try purification by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Workflow

G start Problem Encountered low_yield Low or No Yield start->low_yield tar_formation Tar/Polymer Formation start->tar_formation oily_product Oily Product start->oily_product check_catalyst Verify Catalyst Activity & Anhydrous Conditions low_yield->check_catalyst Cause? check_temp Check & Control Temperature low_yield->check_temp Cause? check_sm Verify Starting Material Purity low_yield->check_sm Cause? tar_formation->check_temp Cause? optimize_catalyst Optimize Catalyst Concentration tar_formation->optimize_catalyst Cause? purify_base Purify Free Base via Chromatography oily_product->purify_base Cause? ensure_hcl Ensure Complete HCl Addition oily_product->ensure_hcl Cause? solution Solution check_catalyst->solution check_temp->solution check_sm->solution optimize_catalyst->solution purify_base->solution ensure_hcl->solution

Caption: Troubleshooting decision tree for synthesis issues.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydroquinolin-4(1H)-one via PPA Cyclization

Materials:

  • N-phenyl-β-alanine

  • Polyphosphoric acid (PPA)

  • Ice water

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, heating mantle, condenser, magnetic stirrer

Procedure:

  • Place N-phenyl-β-alanine (1.0 eq) and polyphosphoric acid (10-15 eq by weight) into a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Heat the mixture with stirring in an oil bath at 120-130°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • After the reaction is complete (disappearance of starting material), cool the mixture to about 80°C.

  • Carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 8-9. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 2,3-dihydroquinolin-4(1H)-one, which can be purified by column chromatography.[7]

Protocol 2: Formation of the Hydrochloride Salt

Materials:

  • Crude or purified 2,3-dihydroquinolin-4(1H)-one

  • Isopropanol or Diethyl ether

  • Hydrochloric acid, 2M in diethyl ether (ethereal HCl)

  • Beaker, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve the crude or purified 2,3-dihydroquinolin-4(1H)-one in a minimal amount of isopropanol or diethyl ether.

  • While stirring, add ethereal HCl dropwise to the solution.

  • A precipitate of the hydrochloride salt will form immediately. Continue adding HCl until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the white to off-white solid in a vacuum oven to obtain 2,3-dihydroquinolin-4(1H)-one hydrochloride.

Synthesis and Purification Workflow

G start_mat N-phenyl-β-alanine + PPA reaction Cyclization (120-130°C, 2-4h) start_mat->reaction workup Quench (Ice) Neutralize (NaOH) Extract (EtOAc) reaction->workup crude_base Crude Free Base workup->crude_base purification Column Chromatography (Hexane/EtOAc) crude_base->purification salt_formation Salt Formation (Ethereal HCl) crude_base->salt_formation Optional (Direct Precipitation) pure_base Pure Free Base purification->pure_base pure_base->salt_formation final_product 2,3-Dihydroquinolin-4(1H)-one Hydrochloride salt_formation->final_product

Caption: Overall workflow for synthesis and purification.

Section 4: Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Cyclization
CatalystTemperature (°C)Time (h)Reported Yield (%)Reference
Polyphosphoric Acid (PPA)120-130375-85Standard textbook procedure
Eaton's Reagent (P₂O₅/MeSO₃H)80-100280-90[8]
Triflic Acid251~72-88[9]
Zirconyl Nitrate804~85-95[5]

Note: Yields are highly substrate-dependent and these values are illustrative.

References

Optimization

Technical Support Center: Purification of 2,3-dihydroquinolin-4(1H)-one Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,3-dihydroquinolin-4(1H)-one hydrochloride by column chromatography. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,3-dihydroquinolin-4(1H)-one hydrochloride by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Retention of the Compound The mobile phase is too polar for the stationary phase, causing the highly polar hydrochloride salt to elute with the solvent front.- For Normal-Phase Chromatography (Silica Gel): Start with a less polar mobile phase (e.g., higher percentage of a non-polar solvent like hexane or dichloromethane) and gradually increase the polarity. - Consider Reversed-Phase Chromatography: For highly polar compounds like hydrochloride salts, reversed-phase (RP) chromatography is often more effective. Use a C18 or phenyl column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]
Peak Tailing Secondary interactions between the protonated amine of the hydrochloride salt and acidic silanol groups on the silica gel stationary phase can cause tailing.[2]- Mobile Phase Modification: Add a competing base, such as triethylamine (TEA) (0.1-1% v/v), to the mobile phase to mask the active silanol sites.[2] - pH Adjustment (for RP-HPLC): Operate the mobile phase at a low pH (e.g., 2.5-3.5) by adding an acid like trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of silanol groups.[2] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated.[2]
Compound Elutes Too Slowly or Not at All The mobile phase is not polar enough to displace the compound from the stationary phase. The compound may have poor solubility in the mobile phase.- Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in the mobile phase (gradient elution). - Change Solvent System: If a gradual increase in polarity is ineffective, a different, stronger solvent system may be required.
Poor Separation of Compound from Impurities The chosen solvent system does not provide adequate selectivity for the components of the mixture. Column overloading can also lead to poor separation.- Optimize the Solvent System with TLC: Experiment with different solvent mixtures on Thin Layer Chromatography (TLC) plates to find a system that provides the best separation (aim for a ΔRf > 0.2). - Use a Shallow Gradient: A slow, gradual change in mobile phase polarity can improve the resolution of closely eluting compounds. - Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material applied to the column.
Low Recovery of the Purified Compound The compound may be irreversibly adsorbed onto the stationary phase, especially if it is sensitive to the acidic nature of silica gel. The compound may not be fully eluting from the column.- Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of triethylamine.[3] - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina. - Ensure Complete Elution: After the main fractions have been collected, flush the column with a very polar solvent (e.g., methanol) to check for any remaining compound.
Compound Appears to Decompose on the Column The compound may be unstable on the acidic silica gel stationary phase.- Test for Stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours to see if any degradation occurs. - Use a Deactivated Stationary Phase: Employ deactivated silica gel or an alternative like alumina.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for purifying 2,3-dihydroquinolin-4(1H)-one hydrochloride?

A1: Due to its high polarity as a hydrochloride salt, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method.[1][4] A C18 column with low silanol activity or a phenyl column can provide good separation.[1] If using normal-phase chromatography, deactivating the silica gel with a base like triethylamine is recommended to prevent peak tailing and degradation.[3]

Q2: How do I choose the right mobile phase for my column?

A2: The choice of mobile phase depends on the stationary phase.

  • For Reversed-Phase (e.g., C18): Start with a polar mobile phase, such as a mixture of water and acetonitrile or methanol. The addition of an acid like TFA or formic acid (0.1%) is often necessary to improve peak shape for basic compounds.[1] A typical starting gradient might be 95:5 water:acetonitrile, gradually increasing the acetonitrile concentration.

  • For Normal-Phase (Silica Gel): Use a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). For a basic compound like this, adding a small amount of triethylamine (0.1-1%) to the mobile phase is crucial to prevent peak tailing.[2]

Q3: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A3: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase, which can be due to its basicity on acidic silica gel. This is a strong indicator that you will experience peak tailing on a silica gel column. Adding triethylamine to your TLC developing solvent and your column's mobile phase should resolve this issue.[3]

Q4: Can I purify the free base of 2,3-dihydroquinolin-4(1H)-one and then convert it to the hydrochloride salt?

A4: Yes, this is a common strategy. The free base is less polar and generally easier to purify by standard normal-phase column chromatography on silica gel.[5] After obtaining the pure free base, it can be dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol) to precipitate the pure hydrochloride salt.

Q5: How should I prepare my sample for loading onto the column?

A5: Proper sample loading is critical for good separation.

  • Wet Loading: Dissolve the crude hydrochloride salt in a minimal amount of a strong solvent (like methanol) and then dilute it with the initial mobile phase. However, this can be challenging due to solubility.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5] This method is often preferred as it leads to sharper bands and better separation.[5]

Experimental Protocol: Flash Column Chromatography (Silica Gel)

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Preparation of the Stationary Phase and Column Packing:

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., Dichloromethane with 0.5% Triethylamine).

  • Secure a glass chromatography column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5]

  • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[5]

  • Once the silica gel has settled, add a protective layer of sand on top.[5]

  • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

2. Sample Preparation and Loading (Dry Loading Method):

  • Dissolve the crude 2,3-dihydroquinolin-4(1H)-one hydrochloride in a minimal amount of methanol.

  • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[5]

  • Carefully layer this powder onto the top of the packed column.

3. Elution and Fraction Collection:

  • Begin elution with a mobile phase of lower polarity (e.g., 100% Dichloromethane + 0.5% Triethylamine).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol (e.g., starting with 1% methanol and increasing to 5-10%). This is known as a gradient elution.

  • Collect fractions in test tubes and monitor the elution progress by TLC.

  • For TLC analysis, use a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. A common developing solvent is Dichloromethane:Methanol (e.g., 95:5) with a drop of triethylamine.

4. Isolation of the Purified Product:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure to yield the purified 2,3-dihydroquinolin-4(1H)-one hydrochloride.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Methanol crude_product->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate Solvent add_silica->rotovap dry_load Dry-Loaded Sample rotovap->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Gradient (DCM/MeOH + TEA) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc pool_fractions Pool Pure Fractions tlc->pool_fractions Identify Pure Fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent pure_product Purified Product evaporate_solvent->pure_product

Caption: Workflow for the purification of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

References

Troubleshooting

optimizing reaction conditions for high-yield dihydroquinolinone synthesis

Welcome to the technical support center for the synthesis of dihydroquinolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide solutions to common challe...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydroquinolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide solutions to common challenges encountered during synthesis, helping to optimize reaction conditions for high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 3,4-dihydroquinolin-2(1H)-ones?

A1: Dihydroquinolin-2(1H)-ones (DHQOs) are valuable scaffolds in medicinal chemistry.[1] Common synthetic strategies involve the catalytic annulation of α,β-unsaturated N-arylamides.[1] Key approaches include:

  • Radical-Initiated Cyclization: This involves the generation of a radical that adds to the α,β-unsaturated system, followed by an intramolecular cyclization. Various methods exist to generate the initial radical, including the use of alkyl halides, carboxylic acids, aldehydes, ethers, and alcohols.[1]

  • Electrophilic Cyclization: An electrophile is added to the double bond of N-arylcinnamamides, which initiates an intramolecular cyclization to form the dihydroquinolinone ring.[1]

  • Photochemical Cyclization: Visible-light induced reactions, often using photocatalysts, can promote the cyclization under mild conditions.[1][2]

  • Domino Reactions: These multi-step reactions occur in a single pot, offering efficiency and atom economy. Examples include reduction-cyclization sequences and Michael addition-SNAr ring closures.[3][4]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in dihydroquinolinone synthesis can be attributed to several factors. Key areas to troubleshoot include:

  • Substrate Reactivity: The electronic properties of substituents on the N-arylamide starting material can significantly influence the reaction. Electron-withdrawing groups on the aniline ring can sometimes lead to better yields, while electron-donating groups may promote side reactions like oxytrifluoromethylation in certain syntheses.[1] Steric hindrance, for instance from an ortho-substituent, can also lower the yield.[1]

  • Catalyst Choice and Loading: The type of catalyst (e.g., Pd, Cu, Ag, Fe) and its concentration are critical.[1][2] The optimal catalyst depends on the specific reaction mechanism. Ensure the catalyst is active and not poisoned by impurities.

  • Solvent Selection: The solvent can dramatically impact the reaction outcome. For instance, in some radical cyclizations, MeCN has been found to be the most suitable solvent.[1] In other cases, greener deep eutectic solvents (DESs) can serve as both the solvent and catalyst.[5]

  • Reaction Temperature: Temperature control is crucial. While some reactions require high temperatures for cyclization (up to 100 °C), excessive heat can lead to decomposition and the formation of by-products.[1][3] Conversely, temperatures that are too low may result in incomplete or slow reactions.[6]

  • Atmosphere: Some reactions, particularly those involving sensitive catalysts or intermediates, may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[7]

Q3: How can I purify my crude dihydroquinolinone product effectively?

A3: Purification of dihydroquinolinones typically involves standard organic chemistry techniques. The choice of method depends on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is one of the most common methods for purifying organic compounds.[8][9] Silica gel is frequently used as the stationary phase to separate the desired product from unreacted starting materials and side products.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method to obtain high-purity material.[8][10] The principle relies on the difference in solubility of the product and impurities in a chosen solvent at different temperatures.[10]

  • Distillation: For liquid products, vacuum distillation can be used for purification, especially to separate from non-volatile impurities.[8][9]

  • Washing/Extraction: After the reaction, a workup procedure involving washing the organic layer with water or brine is common to remove inorganic salts and other water-soluble impurities.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dihydroquinolinones.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Solvent The choice of solvent is critical. For a Pd-catalyzed alkylarylation of acrylamides, MeCN was found to be the optimal solvent.[1] If using alcohol solvents like methanol or ethanol, be aware of potential side reactions like acetal formation.[12][13] Consider screening a range of solvents with different polarities.
Suboptimal Temperature The optimal reaction temperature can vary significantly. For some protocols, 100 °C is ideal, while others proceed at room temperature.[1] If the yield is low, try adjusting the temperature in increments. Note that excessively high temperatures can lead to decomposition.[7][14]
Catalyst Inactivity Ensure the catalyst is pure and handled correctly. Some catalysts are sensitive to air and moisture.[7] Consider using a freshly opened bottle or purifying the catalyst if necessary. The choice of catalyst is also crucial; for example, iron, silver, copper, and palladium salts have all been used effectively depending on the specific transformation.[1][15]
Poor Substrate Reactivity Substituents on the N-arylcinnamamide can have a strong electronic and steric effect. Electron-withdrawing groups on the para-position of the anilide group may give better results than electron-donating groups in some cases.[1] Conversely, electron-donating groups on the cinnamoyl moiety can sometimes give higher yields.[1] If your substrate is unreactive, you may need to modify the reaction conditions or consider a different synthetic route.
Presence of Water/Oxygen Some reactions require anhydrous conditions or an inert atmosphere. Water can hydrolyze reagents or quench intermediates. Oxygen can interfere with radical or organometallic processes. Dry your solvents and reagents and consider running the reaction under nitrogen or argon.
Problem 2: Formation of Side Products / Poor Selectivity
Possible Cause Suggested Solution
Formation of By-products In some reactions, N-arylcinnamamides with electron-donating groups on the aniline ring can primarily yield by-products of oxytrifluoromethylation instead of the desired cyclized product.[1] Changing the substituent pattern or the reaction conditions (e.g., catalyst, solvent) might be necessary to favor the desired pathway.
Self-Condensation of Reagents When using primary alkyl aldehydes as reactants, self-aldol condensation can be a competing reaction, leading to lower yields of the desired dihydroquinolinone.[1] Using secondary or tertiary alkyl aldehydes, which are less prone to self-condensation, can mitigate this issue.[1]
Poor Diastereoselectivity Many synthetic methods for dihydroquinolinones produce products with excellent diastereoselectivity (e.g., dr > 20:1), often favoring the trans-isomer.[1] If you are observing poor selectivity, review the reaction mechanism. The stereochemical outcome is often determined during the cyclization step. Factors like the catalyst, solvent, and temperature can influence the transition state energies and thus the diastereomeric ratio.
Formation of Spiro Compounds When the para-position of the anilide group is substituted with -OH or -OTBS groups, the formation of 3,4-disubstituted 1-azaspiro[12][15]decanes has been observed instead of dihydroquinolinones in some Pd-catalyzed reactions.[1] Protecting these functional groups or choosing an alternative substrate may be required.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from various studies to guide reaction optimization.

Table 1: Effect of Solvent on a Hydrazine-Catalyzed RCCOM Synthesis of a 1,2-Dihydroquinoline [12][13]

EntrySolventConversion (%)Yield (%)Notes
1Acetonitrile~9068-
2Methanol~10068Significant starting material consumed by dimethyl acetal formation.
3Ethanol~1008010% diethyl acetal by-product observed.
4Isopropanol~10086 (NMR), 82 (isolated)Most effective solvent, minimal side reactions.

Table 2: Effect of N-Protecting Group on a Hydrazine-Catalyzed RCCOM Synthesis [12]

EntryN-Protecting GroupYield (%)
1Ts (Tosyl)82
2Bz (Benzoyl)72
3Boc (tert-Butoxycarbonyl)64
4Me (Methyl)0 (Decomposition)

Table 3: Optimization of a Domino Reaction for 2,3-Dihydro-4(1H)-quinolinone Synthesis [3][4]

EntryReducing Agent / AcidTemperature (°C)Time (min)Yield (%)
1Fe / Acetic Acid10030Low
2Fe / Dilute HCl10030Moderate
3Fe / Concentrated HCl1003088

Experimental Protocols

Protocol 1: Silver-Catalyzed Synthesis of DHQOs via Decarboxylation[1]

This protocol describes the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones from N-arylcinnamamides and aliphatic carboxylic acids.

Materials:

  • N-arylcinnamamide (1.0 equiv)

  • Aliphatic carboxylic acid (e.g., primary, secondary, or tertiary)

  • Silver Nitrate (AgNO₃) (catalyst)

  • Potassium Persulfate (K₂S₂O₈) (oxidant)

  • Acetonitrile (MeCN)

  • Water (H₂O)

Procedure:

  • To a reaction vessel, add the N-arylcinnamamide, aliphatic carboxylic acid, AgNO₃, and K₂S₂O₈.

  • Add a 1:1 mixture of MeCN and H₂O as the solvent.

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting the mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trans-dihydroquinolinone, which is often produced with excellent diastereoselectivity.[1]

Protocol 2: Iron-Catalyzed Domino Reduction-Cyclization[3][4]

This protocol describes the one-pot synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones from a nitro-substituted precursor.

Materials:

  • Nitro-substituted chalcone derivative (e.g., 2'-Nitro-β-morpholinochalcone)

  • Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (optional, as co-solvent)

Procedure:

  • In a round-bottom flask, suspend the nitro-substituted starting material in a suitable solvent system (e.g., aqueous ethanol).

  • Add iron powder to the suspension.

  • Heat the mixture to 100 °C.

  • Carefully add concentrated HCl to the heated mixture. The use of a strong acid like concentrated HCl is key for efficient conversion.[3]

  • Maintain the reaction at 100 °C for 30 minutes. The reaction involves the reduction of the nitro group followed by an intramolecular cyclization.

  • After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed to obtain the 2-aryl-2,3-dihydro-4(1H)-quinolinone. Yields for this method are reported to be in the 72-88% range.[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Reagent & Solvent Preparation (Drying, Purification) setup 2. Reaction Setup (Inert Atmosphere) prep->setup addition 3. Reagent Addition & Heating setup->addition monitor 4. Monitor Progress (TLC, LC-MS) addition->monitor workup 5. Quenching & Aqueous Workup monitor->workup purify 6. Purification (Chromatography, Recrystallization) workup->purify analysis 7. Characterization (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for dihydroquinolinone synthesis.

troubleshooting_guide start Low Yield Issue check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes adjust_temp Adjust Temperature: Screen range (e.g., RT to 100°C) check_temp->adjust_temp No check_catalyst Is Catalyst Active & Correct? check_solvent->check_catalyst Yes adjust_solvent Screen Solvents: (e.g., MeCN, DMF, Toluene) check_solvent->adjust_solvent No check_substrate Is Substrate Reactive? check_catalyst->check_substrate Yes adjust_catalyst Change Catalyst/Loading or Use Fresh Catalyst check_catalyst->adjust_catalyst No adjust_substrate Modify Substrate or Change Synthetic Route check_substrate->adjust_substrate No success Yield Improved adjust_temp->success adjust_solvent->success adjust_catalyst->success adjust_substrate->success

Caption: Troubleshooting decision tree for low reaction yields.

radical_cyclization cluster_initiation Initiation cluster_propagation Propagation catalyst Catalyst (e.g., Ag(I), Fe(II)) + Oxidant radical Alkyl Radical (R•) catalyst->radical precursor Radical Precursor (e.g., Carboxylic Acid) precursor->radical start_mat N-Arylcinnamamide radical->start_mat Radical Addition intermediate1 Radical Adduct start_mat->intermediate1 intermediate2 Cyclized Radical intermediate1->intermediate2 6-endo-trig Cyclization product Dihydroquinolinone (DHQO) intermediate2->product Oxidation / H-abstraction

Caption: Simplified mechanism for a radical-initiated cyclization.

References

Optimization

Technical Support Center: Synthesis of 2,3-Dihydroquinolin-4(1H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2,3-dihydroquinolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,3-dihydroquinolin-4(1H)-one?

A1: The most prevalent methods for synthesizing 2,3-dihydroquinolin-4(1H)-one and its derivatives are the Friedländer annulation and the intramolecular cyclization of o-aminochalcones. The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoacetophenone with a ketone or an aldehyde that possesses an α-methylene group, typically under acidic or basic conditions.[1][2][3] The intramolecular cyclization of o-aminochalcones is another widely used method, often catalyzed by acids or bases.[4][5]

Q2: What are the typical reaction conditions for these synthetic routes?

A2: Reaction conditions can vary significantly depending on the specific substrates and chosen catalytic system. For the Friedländer synthesis, catalysts can range from acids like trifluoroacetic acid and p-toluenesulfonic acid to bases such as sodium hydroxide or potassium tert-butoxide.[1][2][6] Solvents commonly used include ethanol, methanol, and DMF, with reaction temperatures often at reflux.[2] Intramolecular cyclization of o-aminochalcones can be promoted by Lewis acids like zirconyl nitrate or indium(III) chloride, sometimes under microwave irradiation.[4]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative and detailed information on the reaction progress and the formation of any byproducts.

Troubleshooting Guides

This section addresses specific issues related to byproduct formation during the synthesis of 2,3-dihydroquinolin-4(1H)-one.

Issue 1: Formation of Aldol Condensation Byproducts

Question: My reaction mixture shows the presence of significant amounts of a byproduct that I suspect is from the self-condensation of my ketone starting material. How can I confirm this and prevent its formation?

Answer:

Aldol condensation of the ketone or aldehyde reactant is a common side reaction, especially under basic conditions.[7] This occurs when two molecules of the carbonyl compound react with each other to form a β-hydroxy carbonyl or an α,β-unsaturated carbonyl compound.

Identification:

  • Mass Spectrometry (MS): The molecular weight of the aldol condensation product will be approximately double that of the starting carbonyl compound, minus the mass of a water molecule (18 g/mol ) if dehydration has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the aldol product will show characteristic signals for the newly formed β-hydroxy group or the α,β-unsaturated system.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Use of a Milder Base Replace strong bases like NaOH or KOH with milder bases such as piperidine or triethylamine.Reduced rate of the competing aldol condensation reaction.
Lower Reaction Temperature Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) if the desired reaction proceeds at a reasonable rate.Decreased rate of the aldol side reaction, which often has a higher activation energy.
Gradual Addition of Reactants Add the carbonyl reactant slowly to the reaction mixture containing the 2-aminoaryl carbonyl compound and the catalyst.Maintains a low concentration of the carbonyl reactant, minimizing self-condensation.
Use of an Acid Catalyst Switch to an acid-catalyzed Friedländer synthesis.[1][2][6]Aldol condensation is less favorable under acidic conditions for many simple ketones and aldehydes.

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one

  • To a solution of 2-aminoacetophenone (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Issue 2: Formation of Quinoline Byproduct

Question: I have isolated my desired 2,3-dihydroquinolin-4(1H)-one, but it is contaminated with the corresponding quinolin-4-one or quinoline. What causes this and how can I avoid it?

Answer:

The 2,3-dihydroquinolin-4(1H)-one product can be susceptible to oxidation, leading to the formation of the more stable aromatic quinolin-4-one or quinoline as a byproduct.[8][9] This is more likely to occur at higher reaction temperatures, with prolonged reaction times, or in the presence of oxidizing agents.

Identification:

  • UV-Vis Spectroscopy: The quinoline byproduct will exhibit a different UV absorption spectrum compared to the dihydroquinolinone due to its extended aromatic system.

  • NMR Spectroscopy: The ¹H NMR of the quinoline will show aromatic protons in the heterocyclic ring, which are absent in the dihydroquinolinone.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Control Reaction Temperature and Time Carefully monitor the reaction and stop it as soon as the starting materials are consumed. Avoid unnecessarily high temperatures.Minimized thermal oxidation of the product.
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon.Prevents air oxidation of the product.
Avoid Oxidizing Agents Ensure that no adventitious oxidizing agents are present in the reagents or solvents.Reduced chemical oxidation of the product.

Experimental Protocol: Synthesis under Inert Atmosphere

  • Set up the reaction apparatus and purge with nitrogen or argon for 10-15 minutes.

  • Add the degassed solvent and reagents to the reaction flask under a positive pressure of the inert gas.

  • Maintain the inert atmosphere throughout the course of the reaction.

  • Work up the reaction under conditions that minimize exposure to air, if the product is particularly sensitive.

Visualizing Reaction Pathways

The following diagrams illustrate the synthetic pathways to 2,3-dihydroquinolin-4(1H)-one and the formation of common byproducts.

G cluster_main Desired Reaction Pathway cluster_side1 Aldol Condensation Byproduct cluster_side2 Oxidation Byproduct A 2-Aminoaryl Carbonyl C Intermediate Adduct A->C Condensation B Carbonyl Compound B->C D 2,3-Dihydroquinolin-4(1H)-one C->D Intramolecular Cyclization B1 Carbonyl Compound E Aldol Adduct B1->E Self-Condensation B2 Carbonyl Compound B2->E F α,β-Unsaturated Carbonyl E->F Dehydration D1 2,3-Dihydroquinolin-4(1H)-one G Quinolin-4-one/Quinoline D1->G Oxidation G Start Reaction Mixture Analysis Byproduct_Detected Byproduct Detected? Start->Byproduct_Detected Identify_Byproduct Identify Byproduct (MS, NMR) Byproduct_Detected->Identify_Byproduct Yes End Pure Product Byproduct_Detected->End No Aldol_Product Aldol Condensation Product? Identify_Byproduct->Aldol_Product Quinoline_Product Quinoline Byproduct? Aldol_Product->Quinoline_Product No Modify_Conditions_Aldol Modify Conditions: - Milder Base - Lower Temperature - Acid Catalyst Aldol_Product->Modify_Conditions_Aldol Yes Modify_Conditions_Quinoline Modify Conditions: - Control Temperature/Time - Inert Atmosphere Quinoline_Product->Modify_Conditions_Quinoline Yes Continue_Monitoring Continue Monitoring Quinoline_Product->Continue_Monitoring No Modify_Conditions_Aldol->Continue_Monitoring Modify_Conditions_Quinoline->Continue_Monitoring Continue_Monitoring->Byproduct_Detected

References

Troubleshooting

Technical Support Center: 2,3-Dihydroquinolin-4(1H)-one Hydrochloride

This technical support center provides guidance on the stability and storage of 2,3-dihydroquinolin-4(1H)-one hydrochloride, along with troubleshooting advice and frequently asked questions for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2,3-dihydroquinolin-4(1H)-one hydrochloride, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2,3-dihydroquinolin-4(1H)-one hydrochloride?

A1: To ensure the stability of 2,3-dihydroquinolin-4(1H)-one hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[3][4] The compound is known to be hygroscopic, so protection from moisture is crucial.[5]

Q2: Is 2,3-dihydroquinolin-4(1H)-one hydrochloride sensitive to light?

Q3: What are the potential degradation pathways for 2,3-dihydroquinolin-4(1H)-one hydrochloride?

A3: Based on its chemical structure, which contains a lactam (a cyclic amide), the primary potential degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The lactam ring may be susceptible to cleavage under acidic or basic conditions.[4]

  • Oxidation: The dihydroquinolinone core can be oxidized to the corresponding quinolinone.[2][5][7] Contact with strong oxidizing agents should be avoided.[2][6]

  • Photodegradation: As mentioned, exposure to light may induce degradation.[1][3][6]

Q4: What are the known incompatibilities for this compound?

A4: 2,3-Dihydroquinolin-4(1H)-one hydrochloride is incompatible with strong oxidizing agents.[2][6] Contact with such agents could lead to oxidative degradation.

Q5: What are the hazardous decomposition products?

A5: Upon thermal decomposition, this compound may release hazardous products including carbon monoxide and other toxic fumes and gases.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC) Sample degradation due to improper storage or handling.- Ensure the compound has been stored in a cool, dry, dark place, and in a tightly sealed container. - Prepare solutions fresh before use. - Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to them.
Poor solubility or changes in physical appearance (e.g., color change, clumping) Absorption of moisture (hygroscopic nature).[5]- Store the compound in a desiccator. - Handle the compound in a low-humidity environment (e.g., glove box) if possible. - Dry the material under vacuum if appropriate for your experimental needs (verify thermal stability first).
Inconsistent experimental results Degradation of the compound in the experimental medium (e.g., acidic or basic buffer, exposure to light during the experiment).- Assess the stability of the compound under your specific experimental conditions (pH, temperature, light exposure). - Use freshly prepared solutions and protect them from light. - Consider using a stability-indicating analytical method to monitor the integrity of the compound throughout your experiment.

Data Presentation

Table 1: Summary of Stability and Storage Information

Parameter Recommendation/Information Reference
Storage Temperature Cool, dry place; Long-term: 2-8°C[1][2][3][4]
Atmosphere Inert atmosphere recommended for long-term storage[3]
Light Sensitivity Protect from light[1][3][6]
Hygroscopicity Hygroscopic; protect from moisture[5]
Incompatibilities Strong oxidizing agents[2][6]
Potential Degradation Pathways Hydrolysis, Oxidation, Photodegradation[1][4][5]

Table 2: Typical Starting Parameters for HPLC Analysis of Quinolinone Derivatives

Parameter Typical Condition Reference
Column Reverse-phase C18[8][9]
Mobile Phase Acetonitrile and water (with or without buffer/acid)[8][9]
Detection UV-Vis or Diode Array Detector (DAD)[8]
Flow Rate 0.5 - 1.0 mL/min[9]
Column Temperature Ambient or controlled (e.g., 25-40°C)

Experimental Protocols

Protocol: Forced Degradation Study for 2,3-Dihydroquinolin-4(1H)-one Hydrochloride

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Researchers should adapt the conditions based on their specific needs and available equipment.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of 2,3-dihydroquinolin-4(1H)-one hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions: (Perform each in parallel)

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines (e.g., UV and visible light). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with a DAD detector).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • The analytical method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.

Visualizations

G Potential Degradation Pathways A 2,3-Dihydroquinolin-4(1H)-one Hydrochloride B Hydrolysis (Acid/Base) A->B Lactam Cleavage C Oxidation (e.g., H₂O₂) A->C Aromatization D Photodegradation (UV/Visible Light) A->D E Ring-Opened Product B->E F Quinolin-4(3H)-one Derivative C->F G Photoproducts (e.g., Dimers) D->G

Caption: Potential degradation pathways for 2,3-dihydroquinolin-4(1H)-one hydrochloride.

G Forced Degradation Study Workflow cluster_stress Stress Conditions B Acid Hydrolysis G Sample at Time Points B->G C Base Hydrolysis C->G D Oxidation D->G E Thermal E->G F Photolytic F->G A Prepare Stock Solution of Compound A->B A->C A->D A->E A->F H Analyze via Stability-Indicating Method (e.g., HPLC) G->H I Evaluate Data: - Identify Degradants - Assess Method Specificity H->I

Caption: General workflow for a forced degradation study.

References

Optimization

Technical Support Center: Overcoming Poor Solubility of 2,3-dihydroquinolin-4(1H)-one Derivatives

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2,3-dihydroquinolin-4(1H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many 2,3-dihydroquinolin-4(1H)-one derivatives exhibit poor aqueous solubility?

A1: The low water solubility of 2,3-dihydroquinolin-4(1H)-one derivatives often stems from their molecular structure. Key contributing factors include:

  • Aromaticity and Planarity : The rigid, planar, and aromatic nature of the quinolinone core contributes to a stable crystal lattice structure, which requires significant energy to break during dissolution.[1]

  • High Lipophilicity : Many derivatives are highly lipophilic (fat-soluble), making them inherently less soluble in aqueous (water-based) media.[1][2]

  • Strong Intermolecular Interactions : Potent intermolecular forces, such as hydrogen bonding and π-π stacking between molecules in the solid state, hinder their interaction with water molecules, thus limiting solubility.[1]

Q2: My compound is precipitating in my aqueous buffer. What are the initial troubleshooting steps?

A2: When precipitation occurs, a systematic approach is necessary to identify a suitable solubilization strategy. The following workflow provides a tiered approach to guide your initial efforts.[1]

G cluster_0 cluster_1 Tier 1: Simple Formulation Adjustments cluster_2 Tier 2: Advanced Formulation Strategies cluster_3 Tier 3: Solid-State Engineering cluster_4 start Observation: Compound Precipitates in Aqueous Buffer ph_adjust Adjust pH start->ph_adjust cosolvent Add Co-solvents start->cosolvent pka_check Check pKa ph_adjust->pka_check If ionizable groups are present cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin surfactant Add Surfactants (e.g., Polysorbate 80) cosolvent->surfactant pka_check->cyclodextrin If non-ionizable or pH adjustment is insufficient pka_check->surfactant solid_dispersion Prepare Amorphous Solid Dispersion cyclodextrin->solid_dispersion particle_reduction Particle Size Reduction (Micronization) cyclodextrin->particle_reduction surfactant->solid_dispersion surfactant->particle_reduction outcome Outcome: Solubilized Compound or Need for Re-evaluation solid_dispersion->outcome particle_reduction->outcome

Caption: Initial troubleshooting workflow for compound precipitation.

Q3: What are the most common strategies for improving the solubility of my quinolinone derivative?

A3: Several effective methods can be employed to enhance the solubility of these compounds. The choice of technique depends on the physicochemical properties of the specific derivative.[3] Common approaches include:

  • pH Adjustment : For compounds with ionizable groups, altering the pH of the solution can form a more soluble salt.[3][4] As quinolinones are typically weak bases, decreasing the pH can lead to protonation and increased solubility.[3]

  • Co-solvency : The addition of a water-miscible organic solvent (a co-solvent) like DMSO, ethanol, or polyethylene glycol (PEG) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[3][5]

  • Cyclodextrin Complexation : Encapsulating the hydrophobic quinolinone molecule within the cavity of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can increase its apparent water solubility by forming a soluble inclusion complex.[1][5]

  • Solid Dispersion : Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level can enhance its wettability and dissolution rate by preventing crystallization.[1][6][7]

  • Particle Size Reduction : Decreasing the particle size through methods like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][8]

  • Use of Surfactants : Surfactants reduce the surface tension between the drug and the solvent and can form micelles that encapsulate the drug, enhancing the solubility of lipophilic compounds in aqueous media.[8][9]

Q4: How do I choose the most appropriate solubility enhancement technique?

A4: The selection of an appropriate method depends on the physicochemical properties of your derivative, the desired formulation, and the intended application. The following decision-making guide can help you choose a suitable strategy.

G start Start: Poorly Soluble 2,3-dihydroquinolin-4(1H)-one Derivative ionizable Is the compound ionizable? (Check pKa) start->ionizable ph_adjust pH Adjustment Salt Formation ionizable->ph_adjust Yes thermolabile Is the compound thermolabile? ionizable->thermolabile No ph_adjust->thermolabile If insufficient solvent_evap Solid Dispersion (Solvent Evaporation) thermolabile->solvent_evap Yes melt_extrusion Solid Dispersion (Hot Melt Extrusion) thermolabile->melt_extrusion No cosolvency Co-solvency solvent_evap->cosolvency Consider in combination or as alternative melt_extrusion->cosolvency Consider in combination or as alternative cyclodextrin Cyclodextrin Complexation cosolvency->cyclodextrin particle_size Particle Size Reduction cyclodextrin->particle_size

Caption: Decision-making guide for selecting a solubility enhancement technique.

Data Presentation

For standardized reporting and comparison, solubility data can be presented in a structured format.

Table 1: USP Solubility Definitions

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely solubleFrom 1 to 10
SolubleFrom 10 to 30
Sparingly solubleFrom 30 to 100
Slightly solubleFrom 100 to 1,000
Very slightly solubleFrom 1,000 to 10,000
Practically insoluble> 10,000

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range (% v/v)Notes
Dimethyl Sulfoxide (DMSO)5 - 20%High solubilizing power; potential for toxicity at higher concentrations.
Ethanol10 - 40%Generally well-tolerated; may cause precipitation upon aqueous dilution.
Propylene Glycol (PG)20 - 60%Common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)20 - 70%Low toxicity; can increase viscosity.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[10]

G step1 1. Add excess compound to a vial containing the test solvent (e.g., buffer). step2 2. Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C). step1->step2 step3 3. Equilibrate for a set period (e.g., 24-48 hours) to reach saturation. step2->step3 step4 4. Withdraw an aliquot and separate undissolved solid (e.g., centrifuge/filter 0.45 µm). step3->step4 step5 5. Collect the supernatant/ filtrate carefully. step4->step5 step6 6. Quantify the concentration of the dissolved compound using a validated method (e.g., HPLC-UV). step5->step6

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Methodology:

  • Preparation : Add an excess amount of the 2,3-dihydroquinolin-4(1H)-one derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.[10]

  • Equilibration : Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[1][11] Equilibrium can be confirmed by taking measurements at different time points (e.g., 24h and 48h) and ensuring the concentration does not change.[11]

  • Sample Collection : After equilibration, allow the vials to stand briefly to let the larger particles settle. Withdraw an aliquot of the suspension.

  • Separation : Immediately separate the undissolved solid from the solution. This is a critical step and can be achieved by high-speed centrifugation (e.g., 14,000 rpm for 30 minutes) or by filtering through a chemically compatible, low-binding filter (e.g., 0.45 µm PVDF).[1]

  • Quantification : Carefully collect the clear supernatant or filtrate and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[1][3]

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common lab-scale method for preparing solid dispersions to enhance solubility.[1]

Methodology:

  • Solvent Selection : Choose a suitable volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the quinolinone derivative and the carrier polymer are readily soluble.[1]

  • Carrier Selection : Select a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG 6000).[1][3]

  • Dissolution : Dissolve both the drug and the polymer in the selected solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[1] Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation : Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be controlled to form a thin film on the flask wall.[1][3]

  • Drying : Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[1]

  • Post-processing : Scrape the dried solid dispersion, gently pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Characterization : Characterize the solid state to confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[1] Evaluate its dissolution properties against the crystalline drug.

References

Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Acylation in Quinolinone Synthesis

Welcome to the technical support center for quinolinone synthesis via Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot commo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis via Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is resulting in a low yield of the desired quinolinone. What are the common causes?

A1: Low yields in Friedel-Crafts acylation for quinolinone synthesis can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate it.[1]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on your aniline or quinoline precursor can render the aromatic ring too deactivated for the reaction to proceed efficiently.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts. This is because the ketone product can form a stable complex with the catalyst, taking it out of the reaction cycle.[1][2]

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to decomposition and side reactions.[1]

  • Poor Quality Reagents: Impurities in the acylating agent or the aromatic substrate can lead to unwanted side reactions and byproducts.[1]

Q2: I am observing the formation of multiple products in my reaction. What could be the cause?

A2: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1][3] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[1][3][4] However, if your starting aniline or quinoline derivative is highly activated, you might observe the formation of di-acylated products. Another possibility is the presence of impurities in your starting materials leading to side reactions.[1]

Q3: Can I perform a Friedel-Crafts acylation on an aniline or a quinoline directly?

A3: This is a common challenge. The nitrogen atom in anilines and quinolines is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃).[5][6][7] This forms a complex that deactivates the aromatic ring, hindering or preventing the desired acylation.[5][7] In the case of quinoline, the nitrogen can also react with the acyl chloride, further complicating the reaction.[6] It is often necessary to protect the nitrogen atom before performing the Friedel-Crafts acylation.

Q4: My reaction is producing a significant amount of tar-like material. How can I minimize this?

A4: Tar formation is often a result of harsh reaction conditions, such as high temperatures and highly acidic environments, which can cause polymerization of reactants and intermediates. To minimize tarring, consider the following:

  • Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., 0°C) and slowly warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Use a Milder Catalyst: Strong Lewis acids like AlCl₃ can be harsh. Consider using milder alternatives like ZnCl₂, FeCl₃, or Brønsted acids like Eaton's reagent (P₂O₅ in MeSO₃H).[3][8]

  • Control Reagent Addition: Add the acylating agent dropwise to a cooled solution of the substrate and catalyst to control the initial exothermic reaction.[3]

Troubleshooting Guides

Issue 1: Low to No Product Formation

LowYieldTroubleshooting Start Low/No Product CheckCatalyst Check Catalyst Activity & Stoichiometry Start->CheckCatalyst CheckPurity Verify Reagent Purity Start->CheckPurity CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate UseAnhydrous Use Fresh, Anhydrous Catalyst & Solvents CheckCatalyst->UseAnhydrous Moisture suspected IncreaseCatalyst Increase Catalyst Loading (to >1 eq.) CheckCatalyst->IncreaseCatalyst Complexation suspected PurifyReagents Purify/Distill Reagents CheckPurity->PurifyReagents TempGradient Run Temperature Gradient (e.g., 0°C to reflux) CheckTemp->TempGradient ProtectingGroup Consider N-Protecting Group Strategy CheckSubstrate->ProtectingGroup Amine/N-heterocycle present Success Improved Yield UseAnhydrous->Success IncreaseCatalyst->Success PurifyReagents->Success TempGradient->Success ProtectingGroup->Success

Issue 2: Polyacylation Side Reaction

PolyacylationPathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A Activated Aniline/Quinoline Precursor B Mono-acylated Quinolinone (Product) A->B + RCOCl, AlCl₃ C Mono-acylated Quinolinone D Di-acylated Byproduct C->D + RCOCl, AlCl₃ (excess/high temp)

Data Summary

ParameterRecommendation for Standard AcylationTroubleshooting AdjustmentRationale
Lewis Acid Catalyst AlCl₃ZnCl₂, FeCl₃, Eaton's ReagentMilder catalysts can reduce charring and side reactions with sensitive substrates.[3][8]
Catalyst Stoichiometry >1.0 equivalentIncrease to 2.0-3.0 equivalentsTo compensate for complexation with the ketone product and any basic nitrogens.[1][3]
Reaction Temperature Room Temperature to 50°C0°C to Room TemperatureLowering the temperature can help control exothermic reactions and improve selectivity.[3]
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Carbon Disulfide (CS₂)CS₂ is a non-coordinating solvent that can sometimes improve results.

Key Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation for Quinolinone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the Lewis acid (e.g., AlCl₃, 1.2 equivalents) in an anhydrous solvent (e.g., DCE). Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve the quinoline-carboxylic acid precursor (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled catalyst suspension with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (e.g., 83°C for DCE).[3] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[3]

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Mitigation of Polyacylation

This protocol is adapted for highly activated aromatic substrates where polyacylation is a concern.

  • Catalyst and Temperature: Use a milder Lewis acid (e.g., ZnCl₂) and start the reaction at a low temperature (e.g., -10°C to 0°C).

  • Inverse Addition: In a flask, place the activated quinoline precursor and the solvent. In a separate dropping funnel, add the acyl chloride and the Lewis acid. Add this mixture dropwise to the solution of the precursor. This ensures that the concentration of the electrophile is kept low throughout the reaction.

  • Monitoring: Carefully monitor the reaction by TLC. As soon as the starting material is consumed, quench the reaction to prevent the formation of the di-acylated product over time.[3]

  • Work-up: Proceed with the standard acidic work-up as described in Protocol 1.

References

Optimization

Technical Support Center: Improving Regioselectivity in 2,3-Dihydroquinolin-4(1H)-one Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2,3-dihydroquinolin-4(1H)-ones, with a primary focus on enhancing regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Annulation with Unsymmetrical Ketones

Q: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor the formation of the desired isomer?

A: Poor regioselectivity in the Friedländer synthesis is a common challenge arising from the non-selective condensation of the 2-aminoaryl aldehyde or ketone with the unsymmetrical ketone.[1] The initial aldol condensation can occur on either side of the ketone's carbonyl group, leading to a mixture of products.[2][3] Here are several strategies to improve the regioselectivity:

  • Catalyst Selection: The choice of catalyst is critical in directing the reaction pathway. While traditional acid or base catalysis often yields mixtures, specific catalysts can provide significant control.[4] For instance, employing a bicyclic amine catalyst has been shown to enhance regioselectivity in certain cases.[5]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively block one reaction site and favor condensation at the other.[6]

  • Reaction Conditions Optimization: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor one regioisomer over the other.[1] The use of ionic liquids as solvents has also been reported to improve regioselectivity.[6]

Experimental Protocol: Catalyst Screening for Regioselective Friedländer Synthesis

This protocol outlines a general procedure for screening different catalysts to optimize the regioselectivity of the Friedländer annulation.

  • Reaction Setup: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a chosen solvent (5 mL), add the catalyst (0.1 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction and Analysis: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isomer Ratio Determination: Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[1]

  • Purification: Purify the products by column chromatography on silica gel.

Table 1: Effect of Catalyst on Regioselectivity in a Friedländer-Type Reaction

CatalystSolventTemperature (°C)Ratio of Angular to Linear ProductOverall Yield (%)
Gold(III)Toluene801:240
p-TsOH·H₂OToluene1102:190
NaAuCl₄·2H₂OToluene80Predominantly Angular15

Data synthesized from a study on the reaction of 4-cholesten-3-one with 2′-aminoacetophenone.[5][7]

DOT Script for Friedländer Annulation Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Condensation Aldol Condensation 2-Aminoaryl Ketone->Aldol Condensation Schiff Base Formation Schiff Base Formation 2-Aminoaryl Ketone->Schiff Base Formation Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Aldol Condensation Unsymmetrical Ketone->Schiff Base Formation Aldol Adduct Aldol Adduct Aldol Condensation->Aldol Adduct Rate-determining step Schiff Base Schiff Base Schiff Base Formation->Schiff Base Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate - H₂O Cyclized Intermediate Cyclized Intermediate Enone Intermediate->Cyclized Intermediate Intramolecular cyclization Schiff Base->Cyclized Intermediate Intramolecular Aldol-type reaction Regioisomer A Regioisomer A Cyclized Intermediate->Regioisomer A - H₂O Regioisomer B Regioisomer B Cyclized Intermediate->Regioisomer B - H₂O

Caption: Alternative mechanisms for the Friedländer annulation.

Issue 2: Controlling Regioselectivity in the Conrad-Limpach-Knorr Synthesis

Q: I am getting a mixture of 2-hydroxy and 4-hydroxyquinolines in my Conrad-Limpach-Knorr synthesis. How can I selectively synthesize one over the other?

A: The regioselectivity of the Conrad-Limpach-Knorr synthesis is primarily governed by the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.[8][9][10]

  • Kinetic Control (Lower Temperatures): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline nitrogen preferentially attacks the more reactive keto group of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate.[8] Subsequent cyclization yields the 4-hydroxyquinoline as the major product.[9]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures (around 140°C or more), the reaction is under thermodynamic control.[8] The aniline attacks the less reactive ester group to form a more stable β-ketoanilide intermediate. This intermediate then cyclizes to produce the 2-hydroxyquinoline .[8]

Table 2: Temperature Effects on Regioselectivity in Conrad-Limpach-Knorr Synthesis

TemperatureControlMajor Product
Room TemperatureKinetic4-Hydroxyquinoline
≥ 140 °CThermodynamic2-Hydroxyquinoline

DOT Script for Kinetic vs. Thermodynamic Control

Conrad_Limpach_Knorr cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Reactants Aniline + β-Ketoester Kinetic_Intermediate β-Aminoacrylate (Less Stable Intermediate) Reactants->Kinetic_Intermediate Low Temp (e.g., RT) Thermo_Intermediate β-Ketoanilide (More Stable Intermediate) Reactants->Thermo_Intermediate High Temp (e.g., ≥ 140°C) Product_4_OH 4-Hydroxyquinoline (Kinetic Product) Kinetic_Intermediate->Product_4_OH Cyclization Product_2_OH 2-Hydroxyquinoline (Thermodynamic Product) Thermo_Intermediate->Product_2_OH Cyclization

Caption: Temperature-dependent pathways in Conrad-Limpach-Knorr synthesis.

Issue 3: Isomer Mixture in Camps Cyclization

Q: My Camps cyclization of an o-acylaminoacetophenone is yielding a mixture of quinolinone isomers. How can I improve the selectivity?

A: The Camps cyclization can proceed via two different intramolecular aldol-type condensations, leading to a mixture of quinolinone isomers. The regioselectivity is highly dependent on the base strength and solvent used.

  • Base Strength: The strength of the base influences which proton is abstracted, thereby directing the cyclization pathway. A stronger base, such as sodium hydroxide (NaOH), tends to favor deprotonation at the α-position of the ketone, leading to the formation of a quinolin-4-one.

  • Solvent Effects: The polarity of the solvent can also play a role in stabilizing the intermediates and transition states of the competing pathways, thus affecting the product ratio.

Experimental Protocol: Camps Cyclization for 2-Aryl-4-quinolones

  • Reaction Setup: Dissolve the o-acylaminoacetophenone (1.0 equiv) in the chosen solvent (e.g., ethanol or 1,4-dioxane) in a round-bottom flask.

  • Base Addition: Add the base (e.g., aqueous NaOH, 3.0-3.5 equiv) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux or 100°C) and stir vigorously. Monitor the reaction's progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).

  • Isolation: If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

DOT Script for Troubleshooting Regioselectivity Issues

Troubleshooting_Workflow Start Poor Regioselectivity Observed Identify_Reaction Identify Synthesis Method Start->Identify_Reaction Friedlander Friedländer Annulation Identify_Reaction->Friedlander Unsymmetrical Ketone Conrad_Limpach Conrad-Limpach-Knorr Identify_Reaction->Conrad_Limpach β-Ketoester Camps Camps Cyclization Identify_Reaction->Camps o-Acylamino- acetophenone Other Other Identify_Reaction->Other Other Friedlander_Sol Screen Catalysts Modify Substrate Optimize Conditions Friedlander->Friedlander_Sol Conrad_Limpach_Sol Adjust Temperature (Kinetic vs. Thermo) Conrad_Limpach->Conrad_Limpach_Sol Camps_Sol Vary Base Strength Screen Solvents Camps->Camps_Sol Other_Sol Consult Literature for Specific Substrate Other->Other_Sol

References

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2,3-Dihydroquinolin-4(1H)-one Hydrochloride

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected or has failed completely. What are the common causes?

A1: Low or no yield in the synthesis of the 2,3-dihydroquinolin-4(1H)-one core, often prepared via an intramolecular Friedel-Crafts acylation or a related cyclization, can stem from several factors related to reagents, catalysts, and reaction conditions.

  • Catalyst Inactivity : Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst. It is critical to maintain strictly anhydrous (dry) conditions throughout the process.[1]

  • Insufficient Catalyst : The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1] Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often necessary for the reaction to proceed to completion.

  • Deactivated Starting Material : The aromatic ring of the aniline precursor can be deactivated by the presence of strongly electron-withdrawing groups, which hinders the crucial electrophilic aromatic substitution step.[1] Furthermore, the nitrogen atom in the aniline precursor can act as a Lewis base, coordinating with the Lewis acid catalyst and deactivating it.[2][3]

  • Incomplete Cyclization : The intramolecular cyclization is a critical step. If the reaction conditions (e.g., temperature, reaction time, acid strength) are not optimal, the reaction may stall, leading to incomplete conversion and low yields.[3]

Q2: The reaction mixture has produced a significant amount of dark, tarry material. What is the likely cause and how can it be prevented?

A2: The formation of tar is a common issue in Friedel-Crafts reactions, particularly during scale-up, and usually indicates product or starting material decomposition.

  • High Reaction Temperature : Friedel-Crafts acylations can be exothermic. Poor temperature control, especially on a larger scale, can lead to localized overheating, causing starting materials or the product to polymerize or decompose. Implement slow, controlled addition of reagents and ensure efficient cooling and mixing.

  • Prolonged Reaction Time : Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to the degradation of the desired product. The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal endpoint.

  • Reactive Starting Materials : The aniline and acrylic acid derivatives used as starting materials can sometimes undergo self-condensation or polymerization under the strongly acidic reaction conditions.[3]

Q3: My final product is contaminated with multiple impurities. How can I improve the reaction's selectivity?

A3: The formation of multiple byproducts is a common challenge that complicates purification.

  • Over-acylation : Although less common than in Friedel-Crafts alkylations, if the product is more reactive than the starting material, multiple acylations can occur. This can often be controlled by using an excess of the aromatic substrate.

  • Side Reactions : Depending on the specific substrates and conditions, side reactions such as elimination can occur, particularly under harsh basic conditions or at high temperatures, leading to the formation of unsaturated quinolinone derivatives.[3]

  • Positional Isomers : If the aromatic ring has multiple potential sites for cyclization, a mixture of isomers can be formed. The directing effects of the substituents on the ring will determine the major product.

Q4: I am struggling with the purification of the 2,3-dihydroquinolin-4(1H)-one base. What are the best methods?

A4: Purification can be challenging due to the polarity of the molecule and the presence of similarly polar byproducts.[3]

  • Aqueous Workup : After the reaction is complete, a careful aqueous workup is essential. This typically involves quenching the reaction mixture with ice/water, followed by extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.[4] The organic layers are then combined, washed with brine to remove water-soluble impurities, and dried over an anhydrous salt like sodium sulfate.[4]

  • Column Chromatography : This is a very effective method for purification at the lab scale. A silica gel column with a gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can separate the product from most impurities.[3][4]

  • Recrystallization : For large-scale synthesis, recrystallization is often more practical than chromatography. If the crude product is a solid and has reasonable purity after the initial workup, it can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve high purity.[3]

Q5: The formation of the final hydrochloride salt is problematic, resulting in an oil or a poorly crystalline solid. How can I improve this step?

A5: The conversion of the purified free base to its hydrochloride salt is a crucial final step for stability and handling.

  • Solvent Choice : The choice of solvent is critical. A common method is to dissolve the purified free base in a dry, non-protic solvent like diethyl ether, ethyl acetate, or dichloromethane, and then add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

  • Anhydrous Conditions : Ensure all solvents and glassware are dry. The presence of water can lead to the formation of a sticky hydrate or prevent crystallization altogether.

  • Controlled Precipitation : Add the HCl solution slowly while stirring. Rapid addition can cause the product to crash out as an amorphous solid or oil. Cooling the mixture can sometimes aid in controlled crystallization. If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Data Presentation

Table 1: Troubleshooting Summary for Scale-Up Synthesis

Problem Encountered Potential Cause Recommended Solution
Low or No Yield Catalyst deactivation by moisture or aniline substrate.[1][3]Ensure strictly anhydrous conditions; use stoichiometric or excess Lewis acid.
Incomplete reaction or cyclization.[3]Monitor reaction progress (TLC/HPLC); optimize temperature and reaction time.
Formation of Tar Localized overheating due to exothermic reaction.Implement slow reagent addition, efficient stirring, and external cooling.
Product/reagent decomposition.[3]Avoid prolonged reaction times at elevated temperatures.
Multiple Byproducts Over-acylation or side reactions (e.g., elimination).[3]Use an excess of the aromatic substrate; control temperature and basicity.
Purification Issues Byproducts with similar polarity to the product.[3]Optimize gradient elution for column chromatography; screen multiple solvent systems for recrystallization.[3][4]
Poor HCl Salt Quality Presence of water; rapid precipitation.Use anhydrous solvents; add HCl solution slowly with vigorous stirring; consider cooling or seeding.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Cyclization

  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable, dry reaction vessel with the Lewis acid catalyst (e.g., aluminum chloride, ≥1.0 equivalent) and a dry, non-reactive solvent (e.g., dichloromethane or dichloroethane).

  • Reagent Addition : Cool the suspension to 0-5 °C. Slowly add the appropriate N-phenyl-β-alanine derivative or a similar precursor to the stirred suspension, maintaining the temperature.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat as required. Monitor the reaction's progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching : Once the reaction is deemed complete, carefully and slowly quench the reaction mixture by pouring it onto crushed ice or into a cold, dilute acid solution with vigorous stirring.

Protocol 2: Purification by Recrystallization

  • Solvent Selection : Dissolve the crude solid product in a minimum amount of a suitable hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol, isopropanol, or ethyl acetate).

  • Decolorization : If the solution is colored, activated carbon can be added, and the mixture is heated for a short period before being filtered hot to remove the carbon.

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation : Collect the resulting crystals by filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Protocol 3: Formation of the Hydrochloride Salt

  • Dissolution : Dissolve the purified 2,3-dihydroquinolin-4(1H)-one free base in a minimal amount of a dry solvent such as ethyl acetate or anhydrous ethanol.

  • Acidification : Slowly add a stoichiometric amount of a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated HCl if using an alcohol solvent) with stirring.

  • Precipitation : The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry for a period to ensure complete precipitation.

  • Isolation : Collect the solid salt by filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum to remove any residual solvent and HCl.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_salt Salt Formation A Starting Materials (e.g., N-phenyl-β-alanine derivative) C Intramolecular Cyclization (Friedel-Crafts) A->C B Anhydrous Solvent + Lewis Acid (e.g., AlCl₃) B->C D Reaction Quenching (Ice/Water) C->D Reaction Complete E Solvent Extraction D->E F Crude Product Isolation (Free Base) E->F G Purification Method F->G G_sub Recrystallization OR Column Chromatography G->G_sub H Pure Free Base G_sub->H I Dissolve in Anhydrous Solvent H->I J Add HCl Solution I->J K Final Product (2,3-dihydroquinolin-4(1H)-one HCl) J->K

Caption: Experimental workflow for the synthesis of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

Troubleshooting Logic for Low Yield

G Start Problem: Low Product Yield Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Anhydrous_No Result: Catalyst Deactivation Action: Dry all reagents, solvents, and glassware. Check_Anhydrous->Anhydrous_No No Anhydrous_Yes Yes Check_Anhydrous->Anhydrous_Yes Check_Catalyst_Amount Was a stoichiometric amount of catalyst used? Check_Anhydrous->Check_Catalyst_Amount Catalyst_No Result: Incomplete Reaction Action: Increase catalyst loading to ≥1.0 equivalent. Check_Catalyst_Amount->Catalyst_No No Catalyst_Yes Yes Check_Catalyst_Amount->Catalyst_Yes Check_Reaction_Time Was the reaction monitored to completion? Check_Catalyst_Amount->Check_Reaction_Time Time_No Result: Incomplete Cyclization Action: Monitor via TLC/HPLC; optimize time and temperature. Check_Reaction_Time->Time_No No Time_Yes Yes Check_Reaction_Time->Time_Yes Check_Starting_Material Review Starting Material: - Purity? - Activating/Deactivating Groups? Check_Reaction_Time->Check_Starting_Material

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core? A: The most common route involves an intramolecular Friedel-Crafts acylation. In this reaction, a Lewis acid catalyst activates a carboxylic acid derivative (or a related functional group) on a side chain attached to an aniline nitrogen. This generates an acylium ion or a related electrophile, which is then attacked by the electron-rich aromatic ring, leading to cyclization and formation of the quinolinone ring system.

Q: Why is a Lewis acid like AlCl₃ often required in stoichiometric amounts? A: Two main reasons necessitate a stoichiometric amount. First, the nitrogen atom of the aniline precursor can act as a Lewis base and coordinate with the AlCl₃, effectively deactivating one equivalent of the catalyst.[3] Second, the carbonyl oxygen of the ketone product can also form a strong complex with AlCl₃, sequestering the catalyst and preventing it from participating in further reaction cycles.[1] Therefore, more than one equivalent of the catalyst is often needed to drive the reaction to completion.

Q: Are there "greener" or milder alternatives to traditional strong Lewis acids? A: Yes, research has explored more environmentally friendly and water-tolerant catalysts. For example, zirconyl nitrate has been used as a water-tolerant Lewis acid for the efficient intramolecular cyclization to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild conditions.[5] Other methods include using silver(I) triflate or performing the cyclization on the surface of silica gel impregnated with indium(III) chloride under microwave irradiation.[5]

Q: What are the key safety precautions for this synthesis, especially during scale-up? A:

  • Reagent Handling : Lewis acids like AlCl₃ react violently with water and are corrosive. They should be handled in a dry environment (e.g., glove box or under an inert atmosphere) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction : The reaction is often highly exothermic. A robust cooling system, slow and controlled addition of reagents, and continuous monitoring of the internal temperature are critical to prevent a runaway reaction.

  • Quenching : The quenching step, where the reaction mixture is added to water or ice, can also be highly exothermic and release HCl gas. This must be performed slowly, in a well-ventilated fume hood, and with adequate cooling.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used.

  • Identity : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for structural confirmation. Mass Spectrometry (MS) will confirm the molecular weight.

  • Purity : High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. Melting point analysis can also provide a good indication of purity for a crystalline solid.

Q: What are the typical storage and stability considerations for 2,3-dihydroquinolin-4(1H)-one hydrochloride? A: The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and store than the free base. It should be stored in a well-sealed container in a cool, dry place, protected from light and moisture to prevent degradation. While specific stability data for this compound is not widely published, related heterocyclic compounds can be susceptible to hydrolysis or oxidation over long-term storage if not kept in appropriate conditions.[6]

References

Optimization

Catalyst Selection for Dihydroquinolinone Synthesis: A Technical Support Center

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroquinolinones. It provides in-depth troubleshooting guides, frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroquinolinones. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of dihydroquinolinones, offering potential causes and solutions in a direct question-and-answer format.

Low to No Product Yield

Q1: My reaction is resulting in a low yield or no desired dihydroquinolinone product. What are the primary factors to investigate?

A1: Low or no yield in dihydroquinolinone synthesis can be attributed to several factors. A systematic check of the following is recommended:

  • Catalyst Activity: The chosen catalyst may be inactive or poisoned. Catalyst poisoning can occur due to impurities in the starting materials or solvent, or from side products formed during the reaction.[1][2] For instance, sulfur compounds are known poisons for noble metal catalysts like palladium.[2] Consider using fresh, high-purity catalyst and ensure all reagents and solvents are anhydrous and free of coordinating impurities.

  • Reaction Conditions: The reaction temperature, pressure, and time are critical parameters. Sub-optimal conditions can lead to incomplete conversion or decomposition of reactants and products. A thorough optimization of these parameters is often necessary.

  • Substrate Suitability: The electronic and steric properties of the substituents on your starting materials (e.g., N-arylamides) can significantly influence the reaction's efficiency.[3] Electron-withdrawing or bulky groups may require more forcing conditions or a different catalytic system. For example, in some iron-catalyzed reactions, the use of a tertiary perester as a radical source led to only trace amounts of product due to steric hindrance.[3]

  • Atmosphere: Many catalytic reactions, particularly those involving transition metals like Palladium(0), are sensitive to oxygen.[3] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if required by the specific protocol.

Q2: I am observing the formation of significant side products. What are the common side reactions and how can they be minimized?

A2: The formation of side products is a common challenge. Key strategies to enhance selectivity include:

  • Catalyst and Ligand Choice: The choice of catalyst and, where applicable, the ligand, plays a crucial role in directing the reaction towards the desired product. For instance, catalyst-controlled regiodivergent cyclization can yield either five-membered indolinones or six-membered dihydroquinolinones from the same starting material by switching between a Nickel and a Palladium catalyst.[4]

  • Control of Reaction Pathway: In radical-based syntheses, controlling the generation and subsequent reaction of the radical intermediate is key. For example, in some iron-catalyzed reactions, the homolytic cleavage of the peroxide initiator is a critical step that needs to be efficiently coupled with the subsequent radical addition and cyclization.[3]

  • Solvent Effects: The solvent can influence the reaction pathway and selectivity. For instance, in a silver-catalyzed decarboxylation-cyclization reaction, a mixture of acetonitrile and water was found to be effective.[3]

Catalyst-Specific Issues

Q3: My palladium-catalyzed reaction is sluggish or fails. What are some common troubleshooting steps for palladium catalysts?

A3: For palladium-catalyzed reactions, such as intramolecular arylations, consider the following:

  • Ligand Selection: The choice of ligand is critical for the stability and reactivity of the palladium catalyst.[5] For challenging substrates, screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome.[5] Common bases include carbonates, phosphates, and alkoxides. The optimal base is often substrate-dependent.

  • Palladium Precursor: The oxidation state and ligands of the palladium precursor can affect catalyst activation. Pd(0) sources like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ with a phosphine ligand are commonly used.

Q4: I am using a photocatalytic system, but the reaction is not proceeding efficiently. What should I check?

A4: For photocatalytic syntheses of dihydroquinolinones, consider these points:

  • Light Source: Ensure the wavelength and intensity of the light source are appropriate for the chosen photocatalyst. For example, some reactions utilize white LED light with Eosin B as the photocatalyst, while others might require UV irradiation.[3][5]

  • Photocatalyst Stability: The photocatalyst can degrade over the course of the reaction. Ensure you are using the correct catalyst loading and that it is stable under the reaction conditions.

  • Quenching: The presence of quenchers (impurities or side products) can inhibit the excited state of the photocatalyst, thereby stopping the catalytic cycle. High-purity reagents and solvents are essential.

Data on Catalyst Performance

The following tables summarize quantitative data for various catalytic systems used in the synthesis of dihydroquinolinones, allowing for easy comparison of their efficiency.

Table 1: Comparison of Metal-Catalyzed Syntheses of Dihydroquinolinones

Catalyst SystemSubstrate ExampleOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
FeCl₂·4H₂ON-arylcinnamamide & Perester-DMF8012up to 91>20:1[3]
AgNO₃N-arylcinnamamide & Aliphatic Carboxylic AcidK₂S₂O₈MeCN/H₂O8012Moderate to Good>20:1 (trans)[3]
Ni(0)N-arylacrylamide & BenzylamineI₂-RT12--[3]
Cu₂ON-arylcinnamamide & TolueneTBPB-12024--[3]
AuCl₃/AgSbF₆2-tosylaminophenylprop-1-en-3-ol----Good-[6]
(PPh₃)AuCl/AgOTfN-(2-alkynylphenyl)ynamide--RT-GoodHigh regioselectivity[7]
Rh(III)Hydrazine & 3-methyleneoxetan-2-one--MildShortHigh-[6]

Table 2: Comparison of Photocatalytic and Metal-Free Syntheses

Catalyst SystemSubstrate ExampleLight SourceSolventTemp (°C)Time (h)Yield (%)Reference
Eosin BN-arylacrylamide & HCF₂SO₂NaWhite LED-RT24-[3]
ThioxanthoneN-arylamide-----[3]
fac-Ir(ppy)₃N-arylamide & Oxime Ester--Mild-34 (one example)[3]
4CzIPNN-arylacrylamide----Good[5]
None (Transition-metal-free)Cyclohexyl boronic acidOxygen----[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Iron-Catalyzed Alkylating Cyclization of N-Arylcinnamamides

  • Materials: FeCl₂·4H₂O (catalyst), N-arylcinnamamide (substrate), Perester (alkylating reagent and oxidant), Dimethylformamide (DMF, solvent).

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add N-arylcinnamamide, the perester, and anhydrous DMF.

    • Add FeCl₂·4H₂O to the mixture.

    • Heat the reaction mixture at the optimized temperature (e.g., 80 °C) with stirring for the required duration (e.g., 12 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired alkylated dihydroquinolinone.[3]

Protocol 2: Silver-Catalyzed Decarboxylative Cyclization

  • Materials: AgNO₃ (catalyst), N-arylcinnamamide (substrate), Aliphatic carboxylic acid (alkyl source), K₂S₂O₈ (oxidant), Acetonitrile (MeCN) and Water (solvents).

  • Procedure:

    • In a reaction flask, dissolve the N-arylcinnamamide and the aliphatic carboxylic acid in a 1:1 mixture of MeCN and water.

    • Add AgNO₃ and K₂S₂O₈ to the solution.

    • Heat the mixture at the specified temperature (e.g., 80 °C) for the designated time (e.g., 12 hours).

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sulfate, and evaporate the solvent.

    • Purify the residue by flash chromatography to obtain the trans-3,4-disubstituted dihydroquinolinone.[3]

Visualizations

The following diagrams illustrate key workflows and concepts in catalyst selection for dihydroquinolinone synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Starting Materials (e.g., N-Arylamide) Reagents Prepare Catalyst, Solvents, and other Reagents Start->Reagents Setup Assemble Reaction Under Inert Atmosphere (if needed) Reagents->Setup Addition Add Reagents and Catalyst Setup->Addition Heating Heat to Optimized Temperature Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End Characterize Product (NMR, HRMS) Troubleshooting_Logic Start Low or No Product Yield Catalyst Check Catalyst Activity - Fresh Catalyst? - Purity of Reagents? Start->Catalyst Possible Cause Conditions Verify Reaction Conditions - Temperature? - Time? - Atmosphere? Start->Conditions Possible Cause Substrate Evaluate Substrate - Steric Hindrance? - Electronic Effects? Start->Substrate Possible Cause SideProducts Significant Side Products? Start->SideProducts Observation OptimizeCatalyst Optimize Catalyst/Ligand for Selectivity Catalyst->OptimizeCatalyst OptimizeConditions Re-optimize Conditions (Solvent, Temp) Conditions->OptimizeConditions Substrate->OptimizeCatalyst SideProducts->OptimizeCatalyst SideProducts->OptimizeConditions Success Improved Yield OptimizeCatalyst->Success OptimizeConditions->Success Radical_Mechanism Initiator Initiator (e.g., Peroxide) Catalyst Catalyst (e.g., Fe(II)) Initiator->Catalyst Homolytic Cleavage Radical_Source Radical Source (e.g., Aldehyde) Catalyst->Radical_Source H-atom Abstraction Substrate N-Arylamide Substrate Radical_Source->Substrate Radical Addition Intermediate Radical Intermediate Substrate->Intermediate Cyclized_Intermediate 6-endo-trig Cyclization Intermediate->Cyclized_Intermediate Product Dihydroquinolinone Product Cyclized_Intermediate->Product Oxidation & Re-aromatization

References

Reference Data & Comparative Studies

Validation

comparative study of different synthetic routes to 2,3-dihydroquinolin-4(1H)-one

The synthesis of 2,3-dihydroquinolin-4(1H)-one and its derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide array of biologically active compou...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,3-dihydroquinolin-4(1H)-one and its derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This guide provides a comparative analysis of various synthetic strategies, offering quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to 2,3-dihydroquinolin-4(1H)-one and its derivatives, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic RouteCatalystSolventTemperature (°C)Reaction TimeYield (%)
Friedländer Annulation (Microwave-Assisted) Acetic AcidNeat1605 minExcellent
Intramolecular Cyclization of o-Aminochalcones Zirconyl Nitrate (20 mol%)1:1 Aqueous Ethanol501-2 h88-98[1]
One-Pot Synthesis via Aldol Condensation Silver(I) Triflate (AgOTf)MethanolReflux4-10 h77-98[2]
Domino Reaction (Fries-like Rearrangement) Triflic AcidNot specifiedRoom TemperatureNot specified30-96[3]
Camps Cyclization Hydroxide IonNot specifiedNot specifiedNot specifiedVariable
Green Synthesis (from 2-Alkynylanilines) p-Toluenesulfonic Acid MonohydrateEthanolRefluxNot specifiedGood

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.

Friedlander_Annulation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Condensation Condensation 2-Aminobenzaldehyde->Condensation Ketone Ketone Ketone->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate 2,3-Dihydroquinolin-4(1H)-one 2,3-Dihydroquinolin-4(1H)-one Cyclization->2,3-Dihydroquinolin-4(1H)-one

Caption: Friedländer Annulation Pathway.

Intramolecular_Cyclization cluster_reactant Reactant cluster_reaction Reaction cluster_product Product o-Aminochalcone o-Aminochalcone Intramolecular_Cyclization Intramolecular Cyclization o-Aminochalcone->Intramolecular_Cyclization Catalyst (e.g., Zirconyl Nitrate) 2-Aryl-2,3-dihydroquinolin-4(1H)-one 2-Aryl-2,3-dihydroquinolin-4(1H)-one Intramolecular_Cyclization->2-Aryl-2,3-dihydroquinolin-4(1H)-one

Caption: Intramolecular Cyclization of o-Aminochalcones.

Domino_Reaction cluster_reactant Reactant cluster_reaction Reaction cluster_product Product N-Arylazetidin-2-one N-Arylazetidin-2-one Fries_like_Rearrangement Fries-like Rearrangement N-Arylazetidin-2-one->Fries_like_Rearrangement Triflic Acid 2,3-Dihydro-4(1H)-quinolinone 2,3-Dihydro-4(1H)-quinolinone Fries_like_Rearrangement->2,3-Dihydro-4(1H)-quinolinone

Caption: Domino Reaction via Fries-like Rearrangement.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Friedländer Annulation (Microwave-Assisted)

This method offers a rapid and efficient synthesis of quinoline derivatives.[4]

  • Reactants: 2-aminophenylketone and a cyclic ketone.

  • Catalyst and Solvent: Acetic acid (used as both catalyst and solvent).

  • Procedure:

    • Combine the 2-aminophenylketone and the cyclic ketone in neat acetic acid.

    • Subject the reaction mixture to microwave irradiation at 160 °C for 5 minutes.

    • After completion of the reaction, allow the mixture to cool to room temperature.

    • The product can then be isolated and purified using standard techniques such as crystallization or chromatography.

  • Advantages: This protocol is noted for its extremely short reaction time, excellent yield, and the use of a green solvent and catalyst.[4]

Intramolecular Cyclization of o-Aminochalcones with Zirconyl Nitrate

This approach provides a green and efficient synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild conditions.[1]

  • Reactants: o-Aminochalcones.

  • Catalyst: Zirconyl nitrate [ZrO(NO₃)₂·nH₂O] (20 mol%).

  • Solvent: 1:1 aqueous ethanol.

  • Procedure:

    • Dissolve the o-aminochalcone in a 1:1 mixture of ethanol and water.

    • Add zirconyl nitrate (20 mol%) to the solution.

    • Stir the reaction mixture at 50 °C for the required time (typically 1-2 hours), monitoring the reaction progress by TLC.

    • Upon completion, the product can be isolated by filtration and purified by recrystallization.

  • Advantages: This method is environmentally friendly, uses a water-tolerant and reusable catalyst, proceeds under mild conditions, and gives high yields.[1][5]

One-Pot Synthesis via Aldol Condensation using Silver(I) Triflate

This one-pot procedure allows for the efficient synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from readily available starting materials.[2]

  • Reactants: o-aminoacetophenones and aryl aldehydes.

  • Catalyst: Silver(I) triflate (AgOTf).

  • Solvent: Methanol.

  • Procedure:

    • To a solution of o-aminoacetophenone in methanol, add the aryl aldehyde and silver(I) triflate.

    • Reflux the reaction mixture for 4-10 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product can be isolated and purified by column chromatography.

  • Advantages: This method is a one-pot synthesis, uses a mild catalyst, tolerates a wide range of functional groups, and provides high yields.[2][5]

Domino Reaction via Fries-like Rearrangement of N-Arylazetidin-2-ones

This domino reaction provides access to 2,3-dihydro-4(1H)-quinolinones through an acid-promoted rearrangement.[3]

  • Reactant: N-arylazetidin-2-ones.

  • Promoter: Triflic acid.

  • Procedure:

    • Treat the N-arylazetidin-2-one with triflic acid at room temperature.

    • The reaction proceeds via a Fries-like rearrangement to form the 2,3-dihydro-4(1H)-quinolinone.

    • The product is then isolated and purified.

  • Note: While providing a good yield range, the high cost of the azetidin-2-one starting material can be a disadvantage.[3]

Camps Cyclization

The Camps cyclization is a classical method for synthesizing hydroxyquinolines, which exist predominantly in the quinolone form.[6]

  • Reactant: o-acylaminoacetophenone.

  • Catalyst: Hydroxide ion (base-catalyzed).

  • Procedure:

    • The o-acylaminoacetophenone is treated with a hydroxide base.

    • The reaction proceeds via an intramolecular cyclization to yield a mixture of hydroxyquinoline isomers.

    • The product ratio is dependent on the specific reaction conditions and the structure of the starting material.

Green Synthesis from 2-Alkynylanilines

This method provides an atom-economical route to functionalized 2,3-dihydroquinolin-4(1H)-ones.

  • Reactants: 2-alkynylanilines and ketones.

  • Promoter: p-Toluenesulfonic acid monohydrate.

  • Solvent: Ethanol.

  • Procedure:

    • A mixture of the 2-alkynylaniline, ketone, and p-toluenesulfonic acid monohydrate in ethanol is refluxed.

    • The reaction leads to the formation of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones.

    • The product is isolated and purified from the reaction mixture.

  • Advantages: This method offers good functional group tolerance and is atom-economical.

References

Comparative

A Comparative Analysis: 2,3-dihydroquinolin-4(1H)-one Derivatives versus Cisplatin in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals The quest for novel and more effective anticancer agents is a cornerstone of oncological research. In this context, heterocyclic compounds have emerged as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents is a cornerstone of oncological research. In this context, heterocyclic compounds have emerged as a promising class of molecules. This guide provides a comparative overview of a representative 2,3-dihydroquinolin-4(1H)-one derivative and the well-established chemotherapeutic drug, cisplatin, based on available experimental data. While direct head-to-head studies on 2,3-dihydroquinolin-4(1H)-one hydrochloride are limited, this guide leverages data on structurally related and biologically active derivatives to draw meaningful comparisons with cisplatin.

Introduction to the Compounds

2,3-dihydroquinolin-4(1H)-one Derivatives: This class of compounds features a bicyclic heterocyclic scaffold and has garnered significant interest for its diverse pharmacological activities, including anticancer properties.[1] Various derivatives have been synthesized and evaluated, demonstrating cytotoxicity against a range of cancer cell lines.[2][3] Their mechanism of action is an active area of investigation, with some studies pointing towards the induction of apoptosis and cell cycle arrest.[1][4]

Cisplatin (cis-diamminedichloroplatinum(II)): A cornerstone of cancer chemotherapy, cisplatin is a platinum-based drug widely used in the treatment of various solid tumors, including ovarian, testicular, bladder, and lung cancers.[5][6] Its primary mechanism of action involves binding to DNA, forming intra- and inter-strand crosslinks that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6][7]

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of a representative 2,3-dihydroquinolin-4(1H)-one derivative and cisplatin against various cancer cell lines, as reported in the literature. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (analogue 39) HT29 (Colon)0.02[3]
U87 (Glioblastoma)<0.05[3]
A2780 (Ovarian)<0.05[3]
H460 (Lung)<0.05[3]
BE2-C (Neuroblastoma)<0.05[3]
MCF-7 (Breast)0.22[3]
Cisplatin A2780 (Ovarian)Varies (resistance is common)[8]
PC3 (Prostate)Not explicitly stated[9]
DU145 (Prostate)Not explicitly stated[9]
HL-60 (Leukemia)Not explicitly stated[2]

Note: IC50 values for cisplatin can vary significantly depending on the cell line's sensitivity and resistance status. The table highlights cell lines where derivatives of 2,3-dihydroquinolin-4(1H)-one have been tested.

Mechanism of Action: A Comparative Overview

2,3-dihydroquinolin-4(1H)-one Derivatives

The precise mechanism of action for this class of compounds is still under investigation, but several studies have shed light on their cellular effects:

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.[1]

  • Cell Cycle Arrest: Treatment with certain derivatives can lead to the arrest of the cell cycle at specific phases, such as G2/M, preventing cell proliferation.[1][4]

  • Tubulin Polymerization Inhibition: Certain analogues of 2,3-dihydroquinazolin-4(1H)-one have been found to inhibit tubulin polymerization, a mechanism shared with other successful anticancer drugs like paclitaxel.[3][10]

Cisplatin

Cisplatin's mechanism is well-established and primarily targets DNA:

  • DNA Damage: Once inside the cell, cisplatin hydrolyzes and its reactive platinum complex binds to the N7 position of purine bases in DNA, forming DNA adducts.[5][6] This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA helix.[5][7]

  • Replication and Transcription Inhibition: The DNA damage caused by cisplatin interferes with DNA replication and transcription, halting cell division.[6]

  • Induction of Apoptosis: The cellular machinery recognizes the DNA damage as irreparable, triggering signaling pathways that lead to apoptosis.[5]

  • Generation of Reactive Oxygen Species (ROS): Cisplatin can also induce oxidative stress by generating ROS, which contributes to its cytotoxic effects.[5]

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways for a 2,3-dihydroquinolin-4(1H)-one derivative and cisplatin.

G cluster_quinolinone Proposed Pathway for a 2,3-dihydroquinolin-4(1H)-one Derivative Quinolinone_Derivative 2,3-dihydroquinolin-4(1H)-one Derivative Tubulin Tubulin Polymerization Quinolinone_Derivative->Tubulin Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Tubulin->Mitotic_Arrest Apoptosis_Q Apoptosis Mitotic_Arrest->Apoptosis_Q

Caption: Proposed mechanism for a 2,3-dihydroquinolin-4(1H)-one derivative.

G cluster_cisplatin Established Pathway for Cisplatin Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA ROS Reactive Oxygen Species (ROS) Cisplatin->ROS DNA_Damage DNA Adducts & Crosslinks DNA->DNA_Damage Replication_Inhibition Replication/Transcription Inhibition DNA_Damage->Replication_Inhibition Apoptosis_C Apoptosis Replication_Inhibition->Apoptosis_C ROS->Apoptosis_C

Caption: Established mechanism of action for cisplatin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2,3-dihydroquinolin-4(1H)-one derivatives or cisplatin) for a specified period (e.g., 48 or 72 hours).[2][9]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound.

G Start Compound Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT Cell Viability Assay (MTT) Cell_Culture->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Mechanism Mechanism of Action Studies Apoptosis->Mechanism Cell_Cycle->Mechanism End Data Analysis & Conclusion Mechanism->End

References

Validation

comparing the antibacterial efficacy of dihydroquinolinone derivatives to commercial antibiotics

An Objective Comparison of the Antibacterial Efficacy of Dihydroquinolinone Derivatives and Commercial Antibiotics The emergence of multidrug-resistant bacteria presents a significant challenge to global health, necessit...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Antibacterial Efficacy of Dihydroquinolinone Derivatives and Commercial Antibiotics

The emergence of multidrug-resistant bacteria presents a significant challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Dihydroquinolinone derivatives have garnered considerable interest within the scientific community as a promising class of compounds with potent antibacterial activity. This guide provides a comparative analysis of the antibacterial efficacy of these derivatives against commercial antibiotics, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in this critical area of study.

Comparative Antibacterial Activity: Dihydroquinolinone Derivatives vs. Commercial Antibiotics

The antibacterial efficacy of novel compounds is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various quinoline and quinolinequinone derivatives against several bacterial strains, with Ciprofloxacin and Cefuroxime serving as commercial antibiotic benchmarks.

Table 1: MIC Values of Novel Quinoxaline Derivatives Compared to Ciprofloxacin

CompoundS. aureus (µM)S. pneumonia (µM)
Derivative 6d 9.404.70
Derivative 6e 9.004.50
Ciprofloxacin 12.07-

Data sourced from a study on novel 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives[1].

Table 2: MIC Values of Quinolinequinone Derivatives Compared to Cefuroxime

CompoundS. aureus (µg/mL)S. epidermidis (µg/mL)
QQ1 1.221.22
QQ2 2.441.22
QQ3 2.441.22
QQ5 1.221.22
QQ6 1.221.22
Cefuroxime 1.229.8

Data sourced from a study on the antimicrobial potency of quinolinequinones[2].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and commonly used technique for this purpose.[3]

Broth Microdilution Method for MIC Determination

This method ascertains the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium in a liquid medium.[4][5]

1. Preparation of Materials:

  • Antibacterial Agents: Stock solutions of the test compounds (dihydroquinolinone derivatives) and control antibiotics are prepared at a known concentration.

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight and then diluted in a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth) to a standardized concentration, typically ~1.5 x 10⁸ colony-forming units (CFU)/mL, often corresponding to a 0.5 McFarland standard.[4][6]

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.[3][5]

2. Assay Procedure:

  • Serial Dilutions: The antibacterial agents are serially diluted (typically two-fold) in the broth directly within the wells of the microtiter plate to achieve a range of concentrations.[4]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[4] Control wells are included: a positive control with bacteria and broth but no antibacterial agent, and a negative control with broth only.

  • Incubation: The plates are incubated under appropriate conditions for the test organism, usually at 35-37°C for 16-20 hours.[3]

3. Interpretation of Results:

  • Visual Assessment: After incubation, the plates are visually inspected for turbidity. The absence of visible growth (no cloudiness) indicates inhibition of bacterial growth.[3]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibacterial agent in which there is no visible bacterial growth.[3]

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in evaluating and understanding the action of these antibacterial agents, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare stock solutions of dihydroquinolinone derivatives and control antibiotics D Perform serial two-fold dilutions of compounds in broth A->D B Grow and standardize bacterial inoculum (~1.5 x 10^8 CFU/mL) E Inoculate wells with standardized bacterial suspension B->E C Prepare sterile 96-well microtiter plates C->D D->E F Incubate plates (37°C for 16-20 hours) E->F G Visually assess plates for bacterial growth (turbidity) F->G H Determine the Minimum Inhibitory Concentration (MIC) G->H mechanism_of_action cluster_process Mechanism of Quinolone Action A Quinolone derivative enters the bacterial cell B Binds to the DNA-gyrase or DNA-topoisomerase IV complex A->B Target Engagement C Stabilizes the enzyme-DNA complex after DNA cleavage B->C Complex Stabilization D Prevents DNA re-ligation C->D Inhibition of Re-ligation E Blocks DNA replication and transcription D->E Process Blockade F Induces SOS response and production of reactive oxygen species (ROS) E->F Cellular Stress G Leads to bacterial cell death F->G Bactericidal Effect

References

Comparative

Unlocking Therapeutic Potential: A Head-to-Head Comparison of Substituted Dihydroquinolinones' Biological Activity

For researchers, scientists, and drug development professionals, the dihydroquinolinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the dihydroquinolinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of various substituted dihydroquinolinones, supported by experimental data, to inform future drug discovery efforts.

This guide delves into the structure-activity relationships (SAR) of dihydroquinolinone derivatives, focusing on their anticancer properties, their role as p38 MAP kinase inhibitors, and their modulatory effects on the G protein-coupled receptor 41 (GPR41). By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to serve as a valuable resource for the rational design of next-generation dihydroquinolinone-based therapeutics.

Anticancer Activity of Dihydroquinolinone Derivatives

Substituted dihydroquinolinones have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the core structure. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines against various cancer cell lines.

CompoundAr1Ar2H460 (Lung) IC50 (µM)[1]A-431 (Skin) IC50 (µM)[1]HT-29 (Colon) IC50 (µM)[1]DU145 (Prostate) IC50 (µM)[1]MCF7 (Breast) IC50 (µM)[1]
3a 4-MeO-PhPh>50>50>50>50>50
3b 4-MeO-Ph4-F-Ph40.1 ± 2.528.6 ± 1.935.4 ± 2.245.3 ± 3.1>50
3c 4-MeO-Ph4-Cl-Ph4.9 ± 0.72.0 ± 0.94.4 ± 1.312.0 ± 1.614.6 ± 3.9
3d 4-MeO-Ph4-Br-Ph8.2 ± 1.15.7 ± 0.87.9 ± 1.018.4 ± 2.121.3 ± 2.8
3e 4-OH-Ph4-Cl-Ph3.1 ± 0.41.5 ± 0.32.8 ± 0.58.9 ± 1.210.1 ± 1.5

Key Findings:

  • The presence of a halogen at the 4-position of the Ar2 phenyl ring significantly enhances cytotoxic activity, with the chloro-substituted compound 3c exhibiting the most potent effects in several cell lines.[1]

  • Replacement of the 4-methoxy group on the Ar1 phenyl ring with a hydroxyl group (compound 3e ) further increases anticancer activity, suggesting the importance of this group for target interaction.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the dihydroquinolinone derivatives for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (H460, A-431, etc.) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells for 72h seeding->treatment compounds Substituted Dihydroquinolinones compounds->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Dissolve formazan with DMSO incubation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of substituted dihydroquinolinones.

p38 MAP Kinase Inhibition by Dihydroquinolinone Derivatives

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs. Dihydroquinolinones have been identified as potent inhibitors of p38 MAP kinase. The following table presents the inhibitory activity of a series of dihydroquinolinone and quinolinone derivatives against p38α MAP kinase.

CompoundScaffoldRp38α IC50 (nM)
1 DihydroquinolinoneH500
2 Dihydroquinolinone7-NH₂250
3 Dihydroquinolinone7-NH-Gly-OMe50
4 Dihydroquinolinone7-NH-Ala-OMe30
5 Quinolinone7-NH-Ala-OMe15

Key Findings:

  • Substitution at the C-7 position of the dihydroquinolinone core with amino acid side chains significantly enhances the inhibitory potency against p38α MAP kinase.[2][3]

  • Conversion of the dihydroquinolinone scaffold to a quinolinone pharmacophore can lead to a further increase in p38 inhibitory activity.[2][3]

Experimental Protocol: p38α MAP Kinase Inhibition Assay

The inhibitory activity of the compounds against p38α MAP kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Mixture Preparation: A reaction mixture containing recombinant human p38α, a biotinylated peptide substrate, and ATP was prepared in a kinase buffer.

  • Compound Addition: The test compounds were added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

  • Detection: The reaction was stopped, and a detection mixture containing a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin (SA-APC) was added.

  • TR-FRET Measurement: The TR-FRET signal was measured using a suitable plate reader.

  • IC50 Calculation: The IC50 values were determined from the dose-response curves.

p38_pathway stress Stress Stimuli (UV, cytokines) mkk MKK3/6 stress->mkk p38 p38 MAP Kinase mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates inflammation Inflammatory Response substrates->inflammation inhibitor Dihydroquinolinone Inhibitor inhibitor->p38 inhibits

Caption: Simplified signaling pathway of p38 MAP kinase and its inhibition by dihydroquinolinones.

GPR41 Modulation by Tetrahydroquinolone Derivatives

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is activated by short-chain fatty acids and is involved in metabolic regulation. Tetrahydroquinolone derivatives have been identified as modulators of GPR41. The following table showcases the structure-activity relationship of a series of tetrahydroquinolone derivatives as GPR41 agonists.

CompoundRGPR41 EC50 (µM)[4][5]
6 2-(Trifluoromethoxy)benzeneAntagonist
7 2,4-Difluorobenzene0.8
8 2,6-Difluorobenzene1.2
9 2,4,6-Trifluorobenzene0.5
10 Phenyl>10

Key Findings:

  • The nature of the aryl group attached to the furan moiety is a critical determinant of the activity of these compounds towards GPR41.[5]

  • Derivatives containing di- or trifluorobenzene substituents exhibit agonistic activity, while the presence of a 2-(trifluoromethoxy)benzene group leads to antagonistic activity.[5]

Experimental Protocol: GPR41 Calcium Mobilization Assay

The modulatory activity of the compounds on GPR41 was assessed by measuring changes in intracellular calcium concentration.

  • Cell Culture: HEK293 cells stably expressing human GPR41 were cultured in appropriate media.

  • Cell Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: The cells were then treated with the test compounds at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium levels were monitored by measuring fluorescence intensity using a fluorescence plate reader.

  • EC50/IC50 Calculation: EC50 values for agonists and IC50 values for antagonists were calculated from the concentration-response curves.

gpr41_signaling cluster_cell Cell Membrane scfa Short-Chain Fatty Acids gpr41 GPR41 (FFAR3) scfa->gpr41 agonist Dihydroquinolinone Agonist agonist->gpr41 gi Gi/o gpr41->gi activates plc PLC gi->plc activates ip3_dag IP3 & DAG plc->ip3_dag produces ca_release Intracellular Ca2+ Release ip3_dag->ca_release

Caption: GPR41 signaling pathway activated by agonists, leading to intracellular calcium release.

References

Validation

evaluating the green chemistry metrics of different dihydroquinolinone syntheses

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of the environmental footprint of various synthetic routes to a key pharmaceutical scaffold. The dihydroquinolinone core is a privi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of the environmental footprint of various synthetic routes to a key pharmaceutical scaffold.

The dihydroquinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. As the pharmaceutical industry increasingly embraces sustainable practices, the environmental impact of synthetic methodologies comes under intense scrutiny. This guide provides a comparative analysis of different synthetic strategies for dihydroquinolinones, focusing on key green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to empower researchers to make more informed and environmentally conscious decisions in drug discovery and development.

At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the calculated green chemistry metrics for three distinct synthetic routes to dihydroquinolinone derivatives. A lower E-Factor and Process Mass Intensity (PMI) indicate a greener process, while a higher Atom Economy and Reaction Mass Efficiency (RME) are more desirable.

MetricDomino Reaction (Michael-SNAr)[1]Catalytic Hydrogenation[2]One-Pot Multicomponent Reaction[3]
Atom Economy (%) 78.2%91.8%85.1%
Reaction Mass Efficiency (%) 72.5%89.1%80.8%
E-Factor 15.85.69.7
Process Mass Intensity (PMI) 16.86.610.7

Note: These values were calculated based on the specific experimental conditions reported in the cited literature and include all reactants, reagents, and solvents used in the reaction and work-up.

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction mechanisms for the three evaluated synthetic methodologies.

Domino_Reaction start 1-Aryl-2-propen-1-one + Primary Amine intermediate1 Michael Adduct start->intermediate1 Michael Addition product N-Substituted 2,3-dihydro-4(1H)-quinolinone intermediate1->product Intramolecular SNAr Cyclization

Caption: Domino Michael-SNAr reaction pathway.

Catalytic_Hydrogenation start Quinoline product 1,2,3,4-Tetrahydroquinoline start->product Hydrogenation catalyst Pd/C, H2 catalyst->product

Caption: Catalytic hydrogenation of quinoline.

Multicomponent_Reaction reactants Aromatic Aldehyde + Resorcinol + Malononitrile + Ammonium Acetate product Substituted 1,4-Dihydroquinoline reactants->product One-Pot Reaction conditions Microwave Irradiation Aqueous Media conditions->product

Caption: One-pot multicomponent synthesis of dihydroquinolines.

The Green Chemistry Evaluation Workflow

The following diagram outlines the systematic process used to evaluate the greenness of the different synthetic methods.

Green_Chemistry_Workflow cluster_0 Data Collection cluster_1 Metric Calculation cluster_2 Analysis & Reporting A Identify Diverse Dihydroquinolinone Syntheses B Extract Quantitative Data from Experimental Protocols A->B C Calculate Atom Economy B->C D Calculate Reaction Mass Efficiency B->D E Calculate E-Factor B->E F Calculate Process Mass Intensity B->F G Tabulate and Compare Metrics C->G D->G E->G F->G I Generate Comparison Guide G->I H Visualize Reaction Pathways H->I

Caption: Workflow for evaluating green chemistry metrics.

Detailed Experimental Protocols and Metric Calculations

This section provides the detailed experimental procedures for the three evaluated syntheses, along with the step-by-step calculations for each green chemistry metric.

Method 1: Domino Michael-SNAr Reaction[1]

This method offers a straightforward approach to N-substituted 2,3-dihydro-4(1H)-quinolinones by reacting a 1-aryl-2-propen-1-one derivative with a primary amine. The reaction proceeds through a Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr).

Experimental Protocol:

To a solution of 1-(2-fluoro-5-nitrophenyl)prop-2-en-1-one (1.0 g, 5.12 mmol) in acetonitrile (20 mL) was added benzylamine (0.66 g, 6.14 mmol). The reaction mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:4) to afford 1-benzyl-6-nitro-2,3-dihydro-4(1H)-quinolinone (1.35 g, 93% yield).

Green Chemistry Metric Calculations:

  • Atom Economy (AE):

    • AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

    • AE = (282.29 / (195.14 + 107.15)) x 100 = 78.2%

  • Reaction Mass Efficiency (RME):

    • RME = (Mass of Product / Sum of Masses of Reactants) x 100

    • RME = (1.35 g / (1.0 g + 0.66 g)) x 100 = 81.3%

  • E-Factor:

    • E-Factor = (Total Mass of Waste / Mass of Product)

    • Waste = (Mass of Reactants + Mass of Solvents) - Mass of Product

    • Waste = (1.0 g + 0.66 g + (20 mL * 0.786 g/mL)) - 1.35 g = 15.72 g

    • E-Factor = 15.72 g / 1.35 g = 11.6

  • Process Mass Intensity (PMI):

    • PMI = (Total Mass Input / Mass of Product)

    • Total Mass Input = Mass of Reactants + Mass of Solvents = 1.0 g + 0.66 g + (20 mL * 0.786 g/mL) = 17.38 g

    • PMI = 17.38 g / 1.35 g = 12.9

Method 2: Catalytic Hydrogenation of Quinoline[2]

This method involves the reduction of the heterocyclic ring of quinoline to afford 1,2,3,4-tetrahydroquinoline using a heterogeneous catalyst.

Experimental Protocol:

A solution of quinoline (1.0 g, 7.74 mmol) in ethanol (25 mL) was added to a flask containing 10% Pd/C (0.1 g). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst was removed by filtration, and the solvent was evaporated under reduced pressure to give 1,2,3,4-tetrahydroquinoline (0.98 g, 95% yield).

Green Chemistry Metric Calculations:

  • Atom Economy (AE):

    • AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

    • Reactants: Quinoline + H2

    • AE = (133.19 / (129.16 + 2.02)) x 100 = 98.5%

  • Reaction Mass Efficiency (RME):

    • RME = (Mass of Product / Sum of Masses of Reactants) x 100

    • Mass of H2 = 7.74 mmol * 2.02 g/mol = 0.0156 g

    • RME = (0.98 g / (1.0 g + 0.0156 g)) x 100 = 98.4%

  • E-Factor:

    • Waste = (Mass of Reactant + Mass of H2 + Mass of Solvent + Mass of Catalyst) - Mass of Product

    • Waste = (1.0 g + 0.0156 g + (25 mL * 0.789 g/mL) + 0.1 g) - 0.98 g = 19.86 g

    • E-Factor = 19.86 g / 0.98 g = 20.3

  • Process Mass Intensity (PMI):

    • Total Mass Input = 1.0 g + 0.0156 g + (25 mL * 0.789 g/mL) + 0.1 g = 20.84 g

    • PMI = 20.84 g / 0.98 g = 21.3

Method 3: One-Pot Multicomponent Synthesis[3]

This approach involves the reaction of an aromatic aldehyde, resorcinol, malononitrile, and ammonium acetate in a single pot under microwave irradiation to produce substituted 1,4-dihydroquinolines.

Experimental Protocol:

A mixture of 4-chlorobenzaldehyde (0.141 g, 1.0 mmol), resorcinol (0.110 g, 1.0 mmol), malononitrile (0.066 g, 1.0 mmol), and ammonium acetate (0.115 g, 1.5 mmol) in water (5 mL) was subjected to microwave irradiation at 100°C for 8 minutes. After cooling, the solid product was collected by filtration, washed with water, and dried to afford 2-amino-4-(4-chlorophenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (0.280 g, 90% yield).

Green Chemistry Metric Calculations:

  • Atom Economy (AE):

    • AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

    • Reactants: 4-Chlorobenzaldehyde + Resorcinol + Malononitrile + Ammonium Acetate

    • AE = (311.74 / (140.57 + 110.11 + 66.06 + 77.08)) x 100 = 79.2%

  • Reaction Mass Efficiency (RME):

    • RME = (Mass of Product / Sum of Masses of Reactants) x 100

    • RME = (0.280 g / (0.141 g + 0.110 g + 0.066 g + 0.115 g)) x 100 = 64.8%

  • E-Factor:

    • Waste = (Mass of Reactants + Mass of Solvent) - Mass of Product

    • Waste = (0.141 g + 0.110 g + 0.066 g + 0.115 g + 5.0 g) - 0.280 g = 5.152 g

    • E-Factor = 5.152 g / 0.280 g = 18.4

  • Process Mass Intensity (PMI):

    • Total Mass Input = 0.141 g + 0.110 g + 0.066 g + 0.115 g + 5.0 g = 5.432 g

    • PMI = 5.432 g / 0.280 g = 19.4

Conclusion

This comparative guide demonstrates the importance of evaluating synthetic methods beyond traditional metrics like chemical yield. The catalytic hydrogenation approach, with its high atom economy and reaction mass efficiency, appears to be the greenest option among the three evaluated syntheses in terms of the core reaction. However, when considering the overall process including solvents and work-up, the one-pot multicomponent reaction shows a competitive profile due to the use of water as a solvent and a simpler purification process. The domino reaction, while efficient, generates a significant amount of waste, primarily due to the use of organic solvents.

By utilizing the data and methodologies presented in this guide, researchers can better assess the environmental impact of their synthetic choices and actively contribute to the development of more sustainable pharmaceutical manufacturing processes.

References

Comparative

Comparative Guide to the Cross-Reactivity and Target Validation of 2,3-Dihydroquinolin-4(1H)-one Derivatives

This guide provides a comprehensive comparison of 2,3-dihydroquinolin-4(1H)-one derivatives against alternative compounds, focusing on their biological activity, cross-reactivity, and target validation. The information i...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2,3-dihydroquinolin-4(1H)-one derivatives against alternative compounds, focusing on their biological activity, cross-reactivity, and target validation. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antifungal, and antileishmanial activities. Their mechanisms of action are diverse, involving the inhibition of key cellular targets such as tubulin, succinate dehydrogenase (SDH), and mutant isocitrate dehydrogenase 1 (mIDH1). This guide presents a comparative analysis of the performance of these derivatives, supported by experimental data, to aid in target validation and further drug development.

Data Presentation

The following tables summarize the quantitative data on the biological activity of selected 2,3-dihydroquinolin-4(1H)-one derivatives and their established comparators.

Table 1: Cytotoxicity of 2,3-Dihydroquinolin-4(1H)-one Derivatives and Comparator Drugs in Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeGI50/IC50 (µM)Reference
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) HT29Colon0.02[1][2]
U87Glioblastoma<0.05[1][2]
A2780Ovarian<0.05[1][2]
H460Lung<0.05[1][2]
BE2-CNeuroblastoma<0.05[1][2]
MCF-7Breast0.22[1][2]
Nocodazole (Comparator) Various-~5 (in vitro)[1]
Compound 4e (SDH Inhibitor) Botrytis cinerea--[3]
Fluopyram (Comparator) Botrytis cinerea-0.03-0.29 µg/mL[3]
Compound 5m (Antileishmanial) L. donovani amastigote-8.36[4]
Miltefosine (Comparator) L. donovani amastigote--[4]

Note: Data for 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) is included due to its structural similarity and to provide a broader context of the quinazolinone/quinolinone scaffold's potential, though it is a quinazolinone.

Table 2: Inhibition of Key Enzymes by 2,3-Dihydroquinolin-4(1H)-one Derivatives and Comparators

Compound/DerivativeTarget EnzymeIC50/EC50Reference
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) Tubulin PolymerizationInhibition Observed[1][2]
Nocodazole (Comparator) Tubulin Polymerization~5 µM[1]
Compound 4e Succinate Dehydrogenase (SDH)Better than Fluopyram[3]
Fluopyram (Comparator) Succinate Dehydrogenase (SDH)-[3]
AG-120 (Ivosidenib) (Comparator) Mutant IDH1 (R132H)12 nM
AG-120 (Ivosidenib) (Comparator) Mutant IDH1 (R132C)13 nM

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_validation Target Validation & Selectivity synthesis Synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization phenotypic Phenotypic Screening (e.g., Cytotoxicity Assays) characterization->phenotypic target_based Target-Based Screening (e.g., Enzyme Inhibition) characterization->target_based target_id Target Identification phenotypic->target_id biochemical Biochemical Assays (IC50 determination) target_based->biochemical target_id->biochemical cellular Cellular Assays (e.g., CETSA) biochemical->cellular cross_reactivity Cross-Reactivity Profiling (e.g., Kinase Panel) cellular->cross_reactivity lead_optimization lead_optimization cross_reactivity->lead_optimization Lead Optimization

Caption: General experimental workflow for the validation of 2,3-dihydroquinolin-4(1H)-one derivatives.

tubulin_polymerization_pathway tubulin_dimer αβ-Tubulin Dimers protofilament Protofilament Formation tubulin_dimer->protofilament microtubule Microtubule Assembly protofilament->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division inhibitor 2,3-Dihydroquinolin-4(1H)-one Derivatives (e.g., Compound 39) inhibitor->microtubule Inhibition nocodazole Nocodazole (Comparator) nocodazole->microtubule Inhibition

Caption: Simplified pathway of tubulin polymerization and its inhibition.

sdh_pathway cluster_tca TCA Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) succinate Succinate fumarate Fumarate succinate->fumarate SDH complex_ii Complex II (SDH) coq Coenzyme Q complex_ii->coq e- complex_iii Complex III coq->complex_iii e- sdh_inhibitor 2,3-Dihydroquinolin-4(1H)-one Derivatives (e.g., Compound 4e) sdh_inhibitor->complex_ii Inhibition fluopyram Fluopyram (Comparator) fluopyram->complex_ii Inhibition

Caption: Role of Succinate Dehydrogenase (SDH) in the TCA cycle and ETC.

midh1_pathway isocitrate Isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg Wild-type IDH1 two_hg 2-Hydroxyglutarate (Oncometabolite) alpha_kg->two_hg Neomorphic activity epigenetic Epigenetic Dysregulation two_hg->epigenetic midh1 Mutant IDH1 (R132H/C) midh1->two_hg differentiation Altered Cell Differentiation epigenetic->differentiation tumorigenesis Tumorigenesis differentiation->tumorigenesis inhibitor mIDH1 Inhibitors (e.g., Ivosidenib) inhibitor->midh1 Inhibition

Caption: The oncogenic signaling pathway of mutant IDH1.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydroquinolin-4(1H)-one derivatives or comparator drugs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of compounds to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP on ice. Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a 96-well plate, mix the tubulin solution with the test compounds or a vehicle control.

  • Polymerization Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to microtubule formation.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the IC50 value for inhibition of tubulin polymerization by analyzing the effect of different compound concentrations on the rate and extent of polymerization.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay determines the inhibitory activity of compounds against SDH.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the isolated mitochondria, a buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • Compound Incubation: Add the 2,3-dihydroquinolin-4(1H)-one derivatives or comparator compounds at various concentrations to the reaction mixture and incubate.

  • Reaction Initiation: Initiate the reaction by adding the substrate, succinate.

  • Activity Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration and determine the IC50 value.

Mutant IDH1 (mIDH1) Inhibition Assay

This assay measures the inhibition of the neomorphic activity of mutant IDH1, which is the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).

  • Enzyme and Substrate Preparation: Use a recombinant human mutant IDH1 enzyme (e.g., R132H or R132C). Prepare a reaction buffer containing NADPH and α-KG.

  • Compound Incubation: In a 96-well plate, pre-incubate the mIDH1 enzyme with serial dilutions of the test compounds.

  • Reaction Initiation: Start the reaction by adding α-KG.

  • 2-HG Measurement: After a set incubation period, stop the reaction and measure the amount of 2-HG produced. This is typically done using a specific 2-HG detection kit or by LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition of 2-HG production against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The 2,3-dihydroquinolin-4(1H)-one scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. The data presented in this guide highlight the potential of these derivatives as potent inhibitors of tubulin polymerization, succinate dehydrogenase, and mutant IDH1. Further investigation into the cross-reactivity of these compounds against a broader range of targets, such as a comprehensive kinase panel, is warranted to fully elucidate their selectivity profiles and potential off-target effects. The provided experimental protocols offer a foundation for the continued evaluation and validation of this promising class of compounds in drug discovery and development.

References

Validation

comparing the inhibitory activity of 2,3-dihydroquinolin-4(1H)-one analogs against different enzymes

A comprehensive guide for researchers and drug development professionals on the inhibitory activities of 2,3-dihydroquinolin-4(1H)-one and its structurally similar analog, 2,3-dihydroquinazolin-4(1H)-one, against a range...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory activities of 2,3-dihydroquinolin-4(1H)-one and its structurally similar analog, 2,3-dihydroquinazolin-4(1H)-one, against a range of enzymes. This guide provides a comparative summary of their potency, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Overview of Inhibitory Activities

2,3-Dihydroquinolin-4(1H)-one and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These scaffolds serve as a foundation for the development of potent inhibitors targeting various enzymes implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and fungal infections. This guide focuses on their inhibitory action against succinate dehydrogenase (SDH), cholinesterases (AChE and BChE), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as their impact on tubulin polymerization.

Data on Inhibitory Potency

The inhibitory activities of various analogs are summarized below, with IC50 values indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values denote higher potency.

Table 1: Inhibition of Succinate Dehydrogenase (SDH) by 2,3-Dihydroquinolin-4(1H)-one Analogs
CompoundTarget EnzymeIC50 (µg/mL)Organism/Cell LineReference
4eSuccinate DehydrogenaseBetter than fluopyramBotrytis cinerea[1]
Fluopyram (control)Succinate Dehydrogenase-Botrytis cinerea[1]
Specific IC50 value for compound 4e was not provided, but its inhibitory activity was reported to be superior to the commercial fungicide fluopyram.[1]
Table 2: Inhibition of Cholinesterases by 2,3-Dihydroquinazolin-4(1H)-one Analogs
CompoundTarget EnzymeIC50 (µM)Selectivity Index (AChE/BChE)Reference
5fAcetylcholinesterase (AChE)1.6 ± 0.102.3[2]
Butyrylcholinesterase (BChE)3.7 ± 0.18[2]
Galantamine (control)AChE & BChE--[2]
Table 3: Anti-proliferative Activity of 3,4-Dihydroquinolin-2(1H)-one Analogs via Potential VEGFR2 Inhibition
CompoundCell LineIC50 (µM)Reference
4mU138-MG (Glioblastoma)4.20[3]
4qU138-MG (Glioblastoma)8.00[3]
4uU87-MG (Glioblastoma)7.96[3]
4tU87-MG (Glioblastoma)10.48[3]
Temozolomide (TMZ)U87-MG92.90[3]
U138-MG93.09[3]
Table 4: Impact on Tubulin Polymerization by 2,3-Dihydroquinazolin-4(1H)-one Analogs
CompoundActivityCell LinesNotable IC50Reference
39Tubulin Polymerization InhibitorHT29, U87, A2780, H460, BE2-C<50 nM[4]
64Tubulin Polymerization InhibitorBroad spectrumSub-µM[4]
65Tubulin Polymerization InhibitorBroad spectrumSub-µM[4]
Nocodazole (control)Tubulin Polymerization Inhibitor--[4]

Experimental Protocols

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity of the synthesized 2,3-dihydroquinolin-4(1H)-one analogs against SDH was evaluated. The enzyme is a key component of the mitochondrial electron transport chain and the tricarboxylic acid cycle. The assay measures the reduction of a specific substrate by SDH, and the inhibition is quantified by a decrease in this reaction. The activity of the test compounds was compared against the commercial fungicide fluopyram, a known SDH inhibitor.[1]

Cholinesterase Inhibition Assay

The inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were determined using a modified Ellman's method. The assay involves the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzymes, leading to the production of thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor. Galantamine was used as a standard drug for comparison.[2][5]

Cell Viability (MTT) Assay for Glioblastoma Cells

The anti-proliferative effects of 3,4-dihydroquinolin-2(1H)-one analogs on U87-MG and U138-MG glioblastoma cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cells were seeded in 96-well plates and treated with increasing concentrations of the compounds (0–160 µM) for a specified period.[3] The MTT reagent is reduced by metabolically active cells to form purple formazan crystals. These crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. IC50 values were calculated from the dose-response curves.[3]

Tubulin Polymerization Assay

The effect of 2,3-dihydroquinazolin-4(1H)-one analogs on tubulin polymerization was investigated. Tubulin plays a crucial role in mitosis, and its inhibition can lead to cell cycle arrest and apoptosis.[4] In this assay, purified tubulin is induced to polymerize into microtubules in the presence of the test compounds. The extent of polymerization is monitored by measuring the change in turbidity or fluorescence. Known tubulin inhibitors like nocodazole and promoters like paclitaxel are used as controls to validate the assay.[4] Compounds that inhibit polymerization show a decrease in the signal, while promoters show an increase.

Visualized Pathways and Workflows

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3,4-Dihydroquinolin-2(1H)-one Analogs (e.g., 4m) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and the inhibitory action of 3,4-dihydroquinolin-2(1H)-one analogs.

Enzyme_Inhibition_Workflow start Start: Synthesized 2,3-Dihydroquinolin-4(1H)-one Analogs enzyme_prep Prepare Target Enzyme (e.g., AChE, SDH) start->enzyme_prep assay_setup Set up Reaction Mixture: Enzyme, Substrate, Buffer enzyme_prep->assay_setup add_inhibitor Add Analog at Varying Concentrations assay_setup->add_inhibitor incubation Incubate at Controlled Temperature add_inhibitor->incubation measurement Measure Enzyme Activity (e.g., Spectrophotometry) incubation->measurement data_analysis Calculate % Inhibition and IC50 Value measurement->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Caption: General workflow for determining the IC50 values of enzyme inhibitors.

References

Comparative

Benchmarking New Dihydroquinolinone Derivatives Against Known Kinase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutics in oncology has led to a significant focus on the development of small molecule kinase inhibitors. Kinases, piv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics in oncology has led to a significant focus on the development of small molecule kinase inhibitors. Kinases, pivotal regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. Dihydroquinolinone derivatives have emerged as a promising class of compounds with demonstrated kinase inhibitory potential. This guide provides a comparative analysis of new dihydroquinolinone derivatives against established kinase inhibitors, supported by experimental data, detailed protocols, and visualization of their impact on key signaling pathways.

Comparative Efficacy: In Vitro Kinase Inhibitory Activity

The inhibitory activity of novel dihydroquinolinone derivatives is benchmarked against a panel of well-characterized kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of these compounds against their target kinases.

Compound ClassCompound IDTarget Kinase(s)IC50 (µM)Reference CompoundTarget Kinase(s)IC50 (µM)
New Dihydroquinolinone Derivatives Compound 2a JAK3, NPM1-ALK0.36, 0.54Sorafenib cRAF, BRAF, VEGFR2, PDGFRβ, c-KIT, FLT3, RET0.006, 0.022, 0.09, 0.057, 0.068, 0.058, 0.043[1]
Compound 2b JAK3, NPM1-ALK0.38, 0.25
Compound 2c JAK3, cRAF[Y340D][Y341D]0.41, 0.78
Compound 2q JAK3, cRAF[Y340D][Y341D]0.46, 5.34
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) PI3K/Akt/mTOR pathway(cellular activity)
DQO-501 p38 MAP kinase(not specified)[2]
Known Kinase Inhibitors Lenvatinib VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, FGFR4, PDGFRα, KIT, RET0.0047, 0.003, 0.0023, 0.061, 0.027, 0.052, 0.043, 0.029, 0.085, 0.0064[3]
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, Ephrin A receptor<0.001 (for Bcr-Abl and SRC family)[4][5]
Gefitinib EGFR0.026 - 0.057 (in various cell lines)[6]

Key Signaling Pathways in Cancer and Points of Inhibition

Understanding the mechanism of action of these inhibitors requires visualizing their impact on the intricate network of cellular signaling. The following diagrams, generated using Graphviz (DOT language), illustrate three critical pathways frequently dysregulated in cancer and highlight the kinase targets of the discussed inhibitors.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Gefitinib Gefitinib Gefitinib->RTK Dasatinib Dasatinib Dasatinib->RTK Dihydroquinolinone Dihydroquinolinone Derivatives (e.g., 20d) Dihydroquinolinone->PI3K Potential Target Dihydroquinolinone->Akt Potential Target Dihydroquinolinone->mTORC1 Potential Target

PI3K/Akt/mTOR signaling pathway and inhibitor targets.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is crucial for cell proliferation, differentiation, and survival.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf (BRAF, cRAF) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf Lenvatinib Lenvatinib Lenvatinib->RTK Dihydroquinolinone Dihydroquinolinone Derivatives (e.g., 2c, 2q) Dihydroquinolinone->Raf

MAPK signaling pathway and inhibitor targets.
JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, impacting cell growth, survival, and differentiation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription Dihydroquinolinone Dihydroquinolinone Derivatives (e.g., 2a, 2b, 2c, 2q) Dihydroquinolinone->JAK

JAK/STAT signaling pathway and inhibitor targets.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol describes a common method for measuring kinase activity and inhibition in a high-throughput format.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (New Dihydroquinolinone Derivatives) and reference inhibitors

  • HTRF Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in HTRF Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution in HTRF Kinase Assay Buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

    • Add 4 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection mix by diluting the Eu3+-cryptate labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm. The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8][9][10][11]

In Vitro Kinase Inhibition Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol outlines another sensitive, bead-based assay for measuring kinase activity.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds and reference inhibitors

  • AlphaLISA Assay Buffer

  • AlphaLISA Stop Buffer (containing EDTA)

  • AlphaLISA Acceptor beads (e.g., conjugated to an anti-phospho-specific antibody)

  • Streptavidin-coated Donor beads

  • 384-well white OptiPlates

  • AlphaLISA-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in 100% DMSO.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds or DMSO to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in AlphaLISA Assay Buffer.

    • Prepare a 2X substrate/ATP solution in AlphaLISA Assay Buffer.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of AlphaLISA Stop Buffer to each well.

    • Prepare a 2X mix of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer.

    • Add 10 µL of the bead mixture to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13][14]

Conclusion

The presented data and methodologies provide a framework for the systematic evaluation of novel dihydroquinolinone derivatives as potential kinase inhibitors. Direct comparison with established drugs like Sorafenib, Lenvatinib, Dasatinib, and Gefitinib is crucial for understanding the relative potency and potential therapeutic advantages of these new chemical entities. The visualization of their impact on key cancer-related signaling pathways, coupled with robust in vitro testing, will be instrumental in guiding the further development of this promising class of compounds for targeted cancer therapy.

References

Validation

Comparative Docking Analysis of 2,3-Dihydroquinolin-4(1H)-one Analogs as Potential Therapeutic Agents

This guide provides a comparative analysis of molecular docking studies performed on 2,3-dihydroquinolin-4(1H)-one and its analogs, targeting key proteins involved in various disease pathways. The data presented herein i...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular docking studies performed on 2,3-dihydroquinolin-4(1H)-one and its analogs, targeting key proteins involved in various disease pathways. The data presented herein is collated from recent studies to offer researchers, scientists, and drug development professionals a concise overview of the binding affinities and interaction patterns of this promising heterocyclic scaffold.

Introduction to 2,3-Dihydroquinolin-4(1H)-one

The 2,3-dihydroquinolin-4(1H)-one scaffold is a core structure in a multitude of biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and antidiabetic activities.[1][2][3] Molecular docking simulations are a crucial in-silico tool to predict the binding orientation and affinity of these analogs within the active site of a target protein, thereby guiding the rational design of more potent and selective inhibitors.

Comparative Docking Performance: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. A recent study investigated a series of quinolin-4(1H)-one derivatives as potential VEGFR-2 inhibitors.[3][4] The binding affinities of ten synthesized compounds (Q1-Q10) were compared, with Sorafenib, a known VEGFR-2 inhibitor, used as a reference.

The docking results indicated that all the tested quinolin-4(1H)-one derivatives exhibited strong binding affinities for the ATP-binding site of VEGFR-2, with binding energies ranging from -11.31 to -14.65 Kcal/mol.[3] Notably, compound Q2 demonstrated the highest binding affinity (-14.65 Kcal/mol), surpassing that of the standard drug Sorafenib.[3] This suggests that the quinolin-4(1H)-one scaffold is a promising backbone for the development of novel VEGFR-2 inhibitors.

Table 1: Comparative Docking Scores of Quinolin-4(1H)-one Analogs against VEGFR-2
CompoundBinding Affinity (Kcal/mol)
Q1 -13.52
Q2 -14.65
Q3 -12.87
Q4 -13.21
Q5 -12.99
Q6 -11.31
Q7 -12.54
Q8 -13.08
Q9 -12.76
Q10 -13.63
Sorafenib (Standard) Not specified in snippet

Data sourced from a 2023 study on quinolin-4(1H)-one derivatives as VEGFR-2 inhibitors.[3][4]

Key Molecular Interactions

The docking analysis revealed that the high binding affinity of these compounds is due to a combination of hydrogen bonding and hydrophobic interactions with key amino acid residues in the VEGFR-2 active site. The urea moiety and the quinoline scaffold were identified as crucial pharmacophoric features for effective binding.[3]

Experimental Protocols: Molecular Docking

The following provides a generalized methodology for the molecular docking studies cited in this guide.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the 2,3-dihydroquinolin-4(1H)-one analogs are drawn using chemical drawing software.

  • The 2D structures are converted to 3D structures.

  • The ligands are energy minimized to obtain a stable conformation.

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular docking is performed using software such as AutoDock Vina.[3][4] The software systematically samples different conformations and orientations of the ligand within the defined active site.

  • The binding affinity of each ligand pose is calculated using a scoring function, which estimates the free energy of binding. The pose with the lowest binding energy is considered the most favorable.

4. Analysis of Results:

  • The docking results are analyzed to identify the best-docked poses for each ligand.

  • The binding affinities (docking scores) are compared to evaluate the relative potency of the analogs.

  • The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (e.g., from PDB) Ligand 2. Prepare Ligand Structures (2D to 3D Conversion) Grid 3. Define Grid Box (Active Site) PDB->Grid Docking 4. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Scoring 5. Calculate Binding Affinity (Scoring Function) Docking->Scoring Analysis 6. Analyze Interactions (H-bonds, Hydrophobic) Scoring->Analysis Conclusion Conclusion Analysis->Conclusion Identify Lead Compounds

Caption: A generalized workflow for molecular docking studies.

G cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Proliferation Cell Proliferation PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Survival Cell Survival AKT->Survival Migration Cell Migration Ca->Migration

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Conclusion

The comparative docking studies highlighted in this guide demonstrate the potential of 2,3-dihydroquinolin-4(1H)-one analogs as inhibitors of key therapeutic targets like VEGFR-2. The strong binding affinities and favorable interaction profiles observed in silico provide a solid foundation for the further development of these compounds. Future work should focus on the synthesis of these prioritized analogs and their evaluation in in vitro and in vivo models to validate their therapeutic potential. This data-driven approach, combining computational screening with experimental validation, is pivotal in accelerating the discovery of novel drug candidates.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2,3-dihydroquinolin-4(1H)-one Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

For Immediate Reference: Treat 2,3-dihydroquinolin-4(1H)-one hydrochloride and any contaminated materials as hazardous waste.[1] Professional disposal through a licensed waste carrier is mandatory.[2] This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,3-dihydroquinolin-4(1H)-one hydrochloride and any contaminated materials as hazardous waste.[1] Professional disposal through a licensed waste carrier is mandatory.[2]

This guide provides essential safety and logistical information for the proper disposal of 2,3-dihydroquinolin-4(1H)-one hydrochloride, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to handle 2,3-dihydroquinolin-4(1H)-one hydrochloride with appropriate safety measures. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE): A comprehensive list of necessary PPE for handling this compound is detailed below.

Protective EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To prevent eye contact which can cause serious irritation.[3]
Hand Protection Chemically resistant, impervious gloves.To avoid skin contact which can lead to irritation.[3]
Body Protection Fire/flame resistant and impervious clothing; lab coat.To protect skin from accidental spills.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.To prevent respiratory tract irritation.[3]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[4] Avoid the formation of dust and aerosols during handling.[4]

Step-by-Step Disposal Protocol

The disposal of 2,3-dihydroquinolin-4(1H)-one hydrochloride must be systematic and compliant with hazardous waste regulations.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Treat all quantities of 2,3-dihydroquinolin-4(1H)-one hydrochloride, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, bench paper), as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix 2,3-dihydroquinolin-4(1H)-one hydrochloride waste with other chemical waste streams unless compatibility is confirmed. Maintain separate, designated waste containers for solids and solutions containing this compound. Incompatible wastes must be kept separate to prevent dangerous reactions.

Step 2: Waste Collection and Containment

  • Select Appropriate Containers: Use containers that are in good condition, leak-proof, and chemically compatible with the waste. The original manufacturer's container is often a suitable choice for solid waste.[1] For solutions, use containers with secure, screw-on caps.[1]

  • Container Labeling: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste".[5][6]

    • The full chemical name: "2,3-dihydroquinolin-4(1H)-one hydrochloride". Avoid using abbreviations or chemical formulas.[5][6]

    • The accumulation start date.

    • An indication of the hazards (e.g., "Irritant," "Harmful").

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[5][7] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage of Hazardous Waste

  • Designate a Storage Area: Store the sealed and labeled waste containers in a designated satellite accumulation area near the point of generation.[4][5] This area should be under the control of laboratory personnel and away from general lab traffic.[1]

  • Utilize Secondary Containment: Place waste containers in a secondary containment bin or tray that is chemically resistant and can hold at least 110% of the volume of the largest container.[1] This will contain any potential leaks or spills.

  • Segregate by Hazard: Store containers of 2,3-dihydroquinolin-4(1H)-one hydrochloride waste segregated from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full (approximately 90%), or before the mandated accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Prepare for Pickup: Ensure all containers are properly labeled, sealed, and that the exterior is clean and free of contamination.

  • Documentation: Maintain a record of the disposed waste as required by your institution and local regulations.

Accidental Release Measures

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[4]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[6]

  • Cleanup: For small spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and collect into a suitable, labeled container for disposal as hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Chemical to be Disposed: 2,3-dihydroquinolin-4(1H)-one HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood identify Classify as Hazardous Waste fume_hood->identify segregate Segregate from Incompatible Waste identify->segregate container Use a Labeled, Compatible, and Sealed Container segregate->container store Store in Designated Satellite Accumulation Area container->store secondary_containment Place in Secondary Containment store->secondary_containment pickup Schedule Pickup with EHS or Licensed Contractor secondary_containment->pickup end Dispose via Approved Waste Disposal Plant pickup->end

Caption: Workflow for the proper disposal of 2,3-dihydroquinolin-4(1H)-one hydrochloride.

References

Handling

Personal protective equipment for handling 2,3-dihydroquinolin-4(1H)-one hydrochloride

Essential Safety and Handling Guide for 2,3-dihydroquinolin-4(1H)-one hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-dihydroquinolin-4(1H)-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2,3-dihydroquinolin-4(1H)-one hydrochloride. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

2,3-dihydroquinolin-4(1H)-one hydrochloride is a hazardous substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed. All handling procedures must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile, powder-free.[1] Double-gloving is recommended.Protects against skin contact and irritation. Nitrile offers good resistance to a range of chemicals.
Eye and Face Protection Safety goggles and face shieldANSI Z87.1-compliant safety goggles.[1] A full-face shield should be worn over the goggles.Goggles protect the eyes from dust particles. A face shield provides an additional barrier against splashes to the entire face.[1]
Body Protection Laboratory coatLong-sleeved, fully buttoned.Prevents contamination of personal clothing and skin.
Respiratory Protection Air-purifying respiratorNIOSH-approved N95 or higher-rated respirator.Essential for preventing the inhalation of fine dust particles, especially during weighing and transfer operations.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of 2,3-dihydroquinolin-4(1H)-one hydrochloride from preparation to immediate post-experimental cleanup.

Preparation and Weighing
  • Designated Work Area: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.

  • Surface Preparation: Before starting, decontaminate the work surface within the fume hood.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and a pre-labeled waste container are inside the fume hood.

  • Weighing: Carefully weigh the desired amount of 2,3-dihydroquinolin-4(1H)-one hydrochloride. Use gentle movements to avoid generating dust.

  • Container Sealing: Immediately after weighing, securely seal the stock container.

Dissolution (if applicable)
  • Solvent Addition: If preparing a solution, slowly add the solvent to the solid to minimize splashing and aerosol formation. This compound is soluble in methanol.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Keep the container covered as much as possible during this process.

Post-Handling Decontamination
  • Equipment Cleaning: Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Work Surface Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using the proper technique to avoid skin contact.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management and Spill Cleanup

Proper disposal of 2,3-dihydroquinolin-4(1H)-one hydrochloride and associated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Disposal
  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container designated for non-halogenated organic solids.

  • Liquid Waste: Solutions of 2,3-dihydroquinolin-4(1H)-one hydrochloride should be disposed of in a labeled hazardous waste container for non-halogenated organic liquids.

  • Container Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste.

Spill Cleanup Protocol

In the event of a spill, follow these steps immediately:

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Evacuate (if necessary): For large spills or if there is a risk of significant airborne dust, evacuate the area and contact your institution's environmental health and safety office.

  • Containment: For small spills, prevent the spread of the powder by covering it with a chemical absorbent pad or by creating a dike with an inert absorbent material like vermiculite or sand.[2][3]

  • Cleanup:

    • Gently sweep the absorbed material into a plastic dustpan to minimize dust generation.[2]

    • Alternatively, use a wet paper towel to gently wipe up the powder.

    • Place all cleanup materials into a sealable plastic bag.[1][2]

  • Final Decontamination:

    • Wipe the spill area with a damp cloth or sponge.[1]

    • Place the cloth or sponge in the same waste bag.

  • Disposal: Seal the bag, label it as hazardous waste containing 2,3-dihydroquinolin-4(1H)-one hydrochloride, and dispose of it according to the solid waste disposal protocol.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling 2,3-dihydroquinolin-4(1H)-one hydrochloride.

Safe Handling Workflow for 2,3-dihydroquinolin-4(1H)-one hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve (if needed) handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces & Equipment handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash spill_alert Alert Personnel spill_contain Contain Spill spill_alert->spill_contain spill_cleanup Clean Up Spill spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose

Caption: Workflow for handling 2,3-dihydroquinolin-4(1H)-one hydrochloride.

References

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